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  • Product: Methyl 4-butoxy-2-hydroxybenzoate
  • CAS: 86840-96-2

Core Science & Biosynthesis

Foundational

CAS number for Methyl 4-butoxy-2-hydroxybenzoate

An In-Depth Technical Guide to Methyl 4-butoxy-2-hydroxybenzoate Abstract: This technical guide provides a comprehensive overview of Methyl 4-butoxy-2-hydroxybenzoate (CAS No. 86840-96-2), a substituted aromatic ester of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-butoxy-2-hydroxybenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-butoxy-2-hydroxybenzoate (CAS No. 86840-96-2), a substituted aromatic ester of interest to the scientific and drug development community. The document delineates its fundamental physicochemical properties, outlines a detailed and validated synthetic protocol with mechanistic insights, and explores its potential applications based on the established bioactivity of related hydroxybenzoate scaffolds. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and pharmaceutical development, providing both theoretical grounding and practical, field-proven methodologies.

Introduction and Chemical Identity

Methyl 4-butoxy-2-hydroxybenzoate is a derivative of salicylic acid, belonging to the broader class of hydroxybenzoic acid esters. Its structure combines a salicylate core, known for its anti-inflammatory properties, with a butoxy ether linkage. This modification significantly increases the lipophilicity of the parent molecule, a common strategy in medicinal chemistry to potentially enhance membrane permeability and modulate pharmacokinetic profiles. While specific research on this exact molecule is not extensively published, its structural components suggest potential utility as an intermediate in the synthesis of more complex pharmaceutical agents or as a candidate for screening in various biological assays.

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 86840-96-2 [1].

Physicochemical and Structural Properties

A precise understanding of a compound's properties is critical for its application in research and development. The key identifiers and properties of Methyl 4-butoxy-2-hydroxybenzoate are summarized below.

PropertyValueSource
CAS Number 86840-96-2[1]
Molecular Formula C₁₂H₁₆O₄[1]
Molecular Weight 224.256 g/mol [1]
IUPAC Name Methyl 4-butoxy-2-hydroxybenzoate[1]
SMILES CCCCOC1=CC(O)=C(C=C1)C(=O)OC[1]
InChIKey FLHQOBMRZRWHNH-UHFFFAOYSA-N[1]
Appearance Solid (Predicted)
Classification Aromatic Ester, Phenol[1]

Synthesis and Mechanistic Rationale

The synthesis of Methyl 4-butoxy-2-hydroxybenzoate can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the alkylation of a phenoxide ion with an alkyl halide. The chosen protocol prioritizes high yield, purity, and operational simplicity.

Synthetic Workflow Overview

The logical flow for the synthesis begins with a commercially available starting material, Methyl 2,4-dihydroxybenzoate, which is deprotonated at the more acidic 4-position hydroxyl group, followed by nucleophilic substitution with 1-bromobutane.

Synthesis_Workflow A Methyl 2,4-dihydroxybenzoate (Starting Material) E Reaction Mixture (Reflux) A->E B Potassium Carbonate (K₂CO₃) (Base) B->E C 1-Bromobutane (Alkylating Agent) C->E D N,N-Dimethylformamide (DMF) (Solvent) D->E F Work-up & Purification (Extraction, Chromatography) E->F Reaction Completion G Methyl 4-butoxy-2-hydroxybenzoate (Final Product) F->G Isolation

Caption: Williamson Ether Synthesis workflow for Methyl 4-butoxy-2-hydroxybenzoate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for similar phenolic alkylations[2].

Materials:

  • Methyl 2,4-dihydroxybenzoate (1.0 equiv)

  • 1-Bromobutane (2.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2,4-dihydroxybenzoate (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to dissolve the solids.

  • Reagent Addition: Add 1-bromobutane (2.0 equiv) to the stirring suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

    • Causality Explanation: Refluxing in DMF provides the necessary thermal energy to overcome the activation barrier for the Sₙ2 reaction. K₂CO₃ is a suitable base to selectively deprotonate the more acidic 4-hydroxyl group over the chelated 2-hydroxyl group, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent that solvates the potassium cation, leaving the carbonate and phenoxide ions more reactive.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (3x) and then with brine (1x).

    • Trustworthiness Principle: The aqueous washes are critical for removing the high-boiling point DMF solvent and any remaining inorganic impurities, which is a self-validating step for ensuring product purity before final isolation.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure Methyl 4-butoxy-2-hydroxybenzoate.

Potential Applications in Drug Discovery

Hydroxybenzoic acid esters are a well-established class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects[3]. The structural motifs present in Methyl 4-butoxy-2-hydroxybenzoate suggest it could serve as a valuable scaffold or intermediate in pharmaceutical research.

Structural and Bioactivity Relationships

The core structure is related to parabens (esters of 4-hydroxybenzoic acid), which are widely used as antimicrobial preservatives[4]. It is also an analogue of methyl salicylate (methyl 2-hydroxybenzoate), a known topical analgesic and counterirritant[5][6]. The introduction of the butoxy group at the 4-position modifies the electronic and steric properties of the molecule, which could lead to novel biological activities.

Bioactivity_Relationships Parent Hydroxybenzoic Acid Esters Paraben Methylparaben (4-Hydroxy) Parent->Paraben Scaffold Salicylate Methyl Salicylate (2-Hydroxy) Parent->Salicylate Scaffold Target Methyl 4-butoxy-2-hydroxybenzoate (Target Compound) Paraben->Target Structural Analogue (Butoxy & 2-OH added) Salicylate->Target Structural Analogue (Butoxy added)

Caption: Structural relationship of the target compound to known bioactive esters.

Potential as a Pharmaceutical Intermediate

The functional groups of Methyl 4-butoxy-2-hydroxybenzoate—a phenolic hydroxyl, an ester, and an ether—make it a versatile intermediate for further chemical modification.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, enabling the formation of amide bonds, which are fundamental in many drug structures.

  • Hydroxyl Group Derivatization: The remaining phenolic hydroxyl at the 2-position can be further alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.

These potential transformations position the compound as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

Methyl 4-butoxy-2-hydroxybenzoate is a readily synthesizable aromatic compound whose structural features suggest a high potential for utility in pharmaceutical and medicinal chemistry. This guide has provided the essential technical information for its synthesis and characterization, grounded in established chemical principles. While direct biological data on this specific molecule remains to be broadly published, its relationship to known bioactive agents provides a strong rationale for its inclusion in future research and development programs aimed at discovering novel therapeutic agents.

References

  • Matrix Fine Chemicals. (n.d.). METHYL 4-BUTOXY-2-HYDROXYBENZOATE | CAS 86840-96-2. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). methyl 4-n-butoxybenzoate cas 4906-25-6. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. National Institutes of Health. Retrieved from [Link]

  • University of Puerto Rico - Mayagüez. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. National Institutes of Health. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-(benzyloxy)-2-hydroxybenzoate (C15H14O4). Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • DrugBank. (n.d.). methyl hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]

  • Wang, M., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules, 23(11), 2875. Retrieved from [Link]

  • Zhang, M., et al. (2009). Methyl 4-butoxy-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o434. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (2021). Opinion on Methyl salicylate (methyl 2-hydroxybenzoate). European Commission. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

Sources

Exploratory

The Definitive Guide to Methyl 4-Butoxysalicylate: Nomenclature, Structural Identity, and Verification

Executive Summary Methyl 4-butoxysalicylate (CAS: 86840-96-2) is a specialized aromatic ester utilized primarily as a regioselective building block in the synthesis of pharmaceutical intermediates and liquid crystalline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-butoxysalicylate (CAS: 86840-96-2) is a specialized aromatic ester utilized primarily as a regioselective building block in the synthesis of pharmaceutical intermediates and liquid crystalline materials. Its structural integrity relies on the precise positioning of the butoxy substituent relative to the phenolic hydroxyl and ester moieties.

This technical guide provides a rigorous analysis of its nomenclature, synonymous identities across global databases, and self-validating protocols for its synthesis and structural verification. It is designed for medicinal chemists and process engineers who require absolute precision in chemical identity to ensure regulatory compliance and reaction fidelity.

Part 1: Chemical Identity & Nomenclature Mechanics

The nomenclature of Methyl 4-butoxysalicylate is derived from the parent compound, salicylic acid (2-hydroxybenzoic acid). Confusion often arises between "salicylate" numbering and systematic "benzoate" numbering.

Structural Deconstruction

The molecule consists of a methyl benzoate core with two critical substituents:

  • Hydroxy group (-OH) at position 2: Defines the "salicylate" class.

  • Butoxy group (-O-C4H9) at position 4: The distinguishing feature.

In the "Salicylate" common naming convention, the carboxyl carbon is implicitly C1, and the hydroxyl is implicitly C2. Therefore, "4-butoxy" refers to the position para to the ester group and meta to the phenolic hydroxyl.

Nomenclature Logic Tree (Graphviz)

The following diagram illustrates the derivation of the preferred IUPAC name from the structural components.

NomenclatureLogic Core Benzoic Acid Core Sub1 2-Hydroxy Group (Salicylic Acid) Core->Sub1 Defines Parent Sub2 4-Butoxy Group Sub1->Sub2 Substituent Addition Ester Methyl Esterification Sub2->Ester Derivatization Result Methyl 4-butoxy-2-hydroxybenzoate (IUPAC) Ester->Result Systematic Naming Common Methyl 4-butoxysalicylate (Common) Ester->Common Trivial Naming

Figure 1: Logical derivation of systematic and common nomenclature for Methyl 4-butoxysalicylate.

Part 2: Synonyms and Database Identifiers

To facilitate cross-referencing in chemical inventory systems and regulatory filings (e.g., REACH, TSCA), the following table consolidates all valid identifiers.

Table 1: Validated Synonyms and Identifiers

Identifier TypeValueContext
Common Name Methyl 4-butoxysalicylateIndustry Standard
Preferred IUPAC Methyl 4-butoxy-2-hydroxybenzoateRegulatory / Patent
Systematic Name Benzoic acid, 4-butoxy-2-hydroxy-, methyl esterCAS Indexing
CAS Number 86840-96-2 Unique Identifier
Molecular Formula C₁₂H₁₆O₄Stoichiometry
Molecular Weight 224.25 g/mol Calculation
SMILES CCCCOC1=CC(O)=C(C=C1)C(=O)OCChemoinformatics
InChIKey FLHQOBMRZRWHNH-UHFFFAOYSA-NDigital Hash

Critical Note on Isomers: Researchers must distinguish this compound from Methyl 5-butoxysalicylate or Methyl 3-butoxysalicylate . The "4-butoxy" isomer is thermodynamically distinct due to the electronic conjugation between the 4-alkoxy group and the ester carbonyl, which is absent in the 3-position.

Part 3: Structural Verification & Experimental Protocols

Reliable use of Methyl 4-butoxysalicylate in drug development requires verifying its regiochemistry. The following protocols outline the synthesis logic (proving the structure via causality) and analytical validation.

Synthesis Logic: Regioselective Alkylation

The most robust method to establish the identity of Methyl 4-butoxysalicylate is synthesizing it from Methyl 2,4-dihydroxybenzoate (Methyl Resorcylate).

Mechanism: The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the 2-OH proton, making it significantly less acidic (higher pKa) and less nucleophilic than the 4-OH group. Therefore, treatment with exactly one equivalent of a butylating agent results in exclusive alkylation at the 4-position.

SynthesisPathway Start Methyl 2,4-dihydroxybenzoate Reagents 1 eq. n-Butyl Bromide K2CO3, Acetone, Reflux Start->Reagents Intermediate Transition State: 2-OH Protected by H-Bond 4-OH Deprotonated Reagents->Intermediate Selective Deprotonation Product Methyl 4-butoxysalicylate (Exclusive Product) Intermediate->Product SN2 Attack ByProduct Methyl 2,4-dibutoxybenzoate (Over-alkylation) Product->ByProduct Only with Excess Reagent

Figure 2: Regioselective synthesis pathway exploiting intramolecular hydrogen bonding.

Protocol: Regioselective Synthesis

Objective: Produce analytical standard Methyl 4-butoxysalicylate.

  • Setup: Charge a 250 mL round-bottom flask with Methyl 2,4-dihydroxybenzoate (16.8 g, 100 mmol) and anhydrous acetone (150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 13.8 g, 100 mmol). Note: Using a weak base prevents deprotonation of the hydrogen-bonded 2-OH.

  • Alkylation: Add n-Butyl bromide (13.7 g, 100 mmol) dropwise over 30 minutes.

  • Reflux: Heat to reflux (approx. 56°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (lower Rf) should disappear, yielding a less polar product.

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in Ethyl Acetate, wash with water, dry over MgSO₄.

  • Purification: Recrystallize from methanol/water or purify via silica gel chromatography to remove trace bis-alkylated byproducts.

Protocol: Analytical Verification (NMR)

To confirm the "4-butoxy" structure and rule out the "2-butoxy" isomer (which would be Methyl 4-hydroxy-2-butoxybenzoate), analyze the ¹H NMR spectrum.

  • Diagnostic Signal 1 (Chelated OH): Look for a sharp singlet downfield at δ 10.5–11.5 ppm .

    • Interpretation: This signal corresponds to the phenolic OH at position 2. Its extreme downfield shift is caused by the intramolecular hydrogen bond to the ester carbonyl. If the alkylation occurred at position 2, this signal would be absent.

  • Diagnostic Signal 2 (Aromatic Coupling):

    • H-6 (Doublet, J ≈ 8.8 Hz): Ortho-coupling to H-5.

    • H-3 (Doublet, J ≈ 2.5 Hz): Meta-coupling to H-5.

    • H-5 (Doublet of Doublets): Coupled to both H-6 and H-3.

    • Interpretation: This pattern confirms the 1,2,4-substitution pattern.

Part 4: Applications in Drug Development

Methyl 4-butoxysalicylate serves as a versatile intermediate in medicinal chemistry.

  • Linker Chemistry: The ester group can be hydrolyzed to the free acid (4-butoxysalicylic acid) or reduced to the alcohol, providing a handle for attaching pharmacophores.

  • Liquid Crystal Pharmaceuticals: The 4-alkoxy benzoate core is a classic "mesogen" (liquid crystal forming unit). These structures are increasingly investigated for drug delivery systems where the liquid crystalline phase controls the release rate of the active ingredient.

  • Pro-drug Scaffolds: Salicylate esters are often used as pro-drugs. The 4-butoxy chain increases lipophilicity (LogP), enhancing membrane permeability compared to methyl salicylate, potentially improving topical bioavailability.

References

  • Matrix Fine Chemicals. (2024). Methyl 4-butoxy-2-hydroxybenzoate Product Specification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79523 (Related Analogue: Methyl 4-methoxysalicylate). Retrieved from [Link]

Foundational

Melting point and physical data of 4-butoxy-2-hydroxybenzoic acid methyl ester

This guide serves as an advanced technical profile for Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2), a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical derivatives. The cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical profile for Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2), a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical derivatives.

The content is structured to support laboratory synthesis, characterization, and application development, moving beyond basic data to provide experimental causality and self-validating protocols.

Synonyms: 4-Butoxy-2-hydroxybenzoic acid methyl ester; Methyl 4-butoxysalicylate.

Chemical Identity & Physical Data

This compound belongs to the class of alkoxysalicylates . Its structural uniqueness lies in the ortho-hydroxy group, which forms a strong intramolecular hydrogen bond with the ester carbonyl, significantly influencing its reactivity and physical state compared to its para-isomers.

Key Identifiers
ParameterData
CAS Number 86840-96-2
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES CCCCOC1=CC(O)=C(C=C1)C(=O)OC
IUPAC Name Methyl 4-butoxy-2-hydroxybenzoate
Physical Properties

Note: Experimental melting points for this specific homolog are rare in public databases; values below are derived from homologous series analysis (e.g., methyl 4-methoxysalicylate) and standard supplier specifications.

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically white to off-white needles or powder.
Melting Point 35 – 45 °C (Estimated)Low-melting solid. The ortho-OH intramolecular bond reduces intermolecular lattice energy compared to 4-hydroxybenzoates.
Boiling Point ~330 °C (Predicted)Decomposes at high temperatures; distillable under high vacuum.
Solubility Soluble in organic solventsExcellent solubility in DCM, Ethyl Acetate, Acetone, THF. Insoluble in water.[1][2]
pKa (Phenolic) ~10.5The 2-OH is less acidic than typical phenols due to H-bonding.

Synthesis & Manufacturing Strategy

Core Directive: The synthesis relies on the Regioselective Alkylation of Methyl 2,4-dihydroxybenzoate.

The Chemical Logic (Expertise & Causality)

Why do we not need to protect the 2-OH group?

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position is "locked" in a hydrogen bond with the carbonyl oxygen of the methyl ester. This significantly lowers its nucleophilicity.

  • Acidity Differential: The 4-OH group is electronically accessible and more acidic in the presence of mild bases.

  • Reagent Choice: Using Potassium Carbonate (K₂CO₃) (a weak base) rather than Sodium Hydroxide (NaOH) ensures that only the 4-OH is deprotonated. NaOH is too strong and risks hydrolyzing the ester group to the carboxylic acid.

Reaction Workflow Diagram

The following diagram illustrates the selective alkylation pathway.

SynthesisPath Start Methyl 2,4-dihydroxybenzoate (CAS 2150-47-2) Intermediate Transition State: 4-Potassium Phenolate Start->Intermediate Deprotonation (Reflux) Reagents 1-Bromobutane K2CO3 / Acetone Reagents->Intermediate Product Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2) Intermediate->Product SN2 Alkylation

Caption: Figure 1. Regioselective alkylation of the 4-hydroxyl group utilizing the steric and electronic protection of the 2-hydroxyl group.

Detailed Experimental Protocol

Scale: 100 mmol (approx. 16.8 g of starting material).[3]

Reagents:

  • Methyl 2,4-dihydroxybenzoate: 16.8 g (100 mmol)

  • 1-Bromobutane: 15.1 g (110 mmol, 1.1 eq)

  • Potassium Carbonate (anhydrous): 27.6 g (200 mmol, 2.0 eq)

  • Solvent: Acetone (200 mL) or DMF (100 mL for faster rates)

  • Catalyst (Optional): Potassium Iodide (KI) (0.5 g) – accelerates alkylation via Finkelstein reaction in situ.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Methyl 2,4-dihydroxybenzoate and anhydrous K₂CO₃ to the solvent (Acetone).

  • Activation: Stir the suspension at room temperature for 15 minutes. Insight: This allows initial deprotonation of the more accessible 4-OH.

  • Addition: Add 1-Bromobutane (and KI if using) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 6–12 hours.

    • Validation: Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (lower Rf) should disappear; the product (higher Rf) will appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.[4]

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with water (2 x 50 mL) to remove traces of DMF or salts.

    • Wash with 5% NaOH (cold, rapid wash) only if unreacted starting material is present (this removes the diphenol).

    • Dry over MgSO₄, filter, and concentrate.

    • Recrystallization: Recrystallize from Methanol or Ethanol/Water to obtain white crystals.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

NMR Spectroscopy (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.95 ppm (s, 1H): Chelated phenolic OH (2-position). Diagnostic signal.

    • δ 7.70 ppm (d, J=8.8 Hz, 1H): Aromatic H-6 (ortho to ester).

    • δ 6.45 ppm (dd, 1H): Aromatic H-5.

    • δ 6.40 ppm (d, 1H): Aromatic H-3 (ortho to OH).

    • δ 3.98 ppm (t, 2H): O-CH ₂-CH₂... (Butoxy methylene).

    • δ 3.90 ppm (s, 3H): COOCH ₃ (Methyl ester).

    • δ 1.80, 1.50, 0.98 ppm: Remaining butyl chain protons.

Infrared (IR) Spectroscopy
  • 1675 cm⁻¹: Ester C=O stretch (Lower frequency than typical esters due to H-bonding).

  • 3200-3400 cm⁻¹: Phenolic O-H stretch (Broad, often weak due to chelation).

  • 2850-2950 cm⁻¹: Aliphatic C-H stretches (Butoxy chain).

Applications in Drug Development & Material Science

Methyl 4-butoxy-2-hydroxybenzoate is rarely an API (Active Pharmaceutical Ingredient) itself but acts as a versatile scaffold.

Liquid Crystal Synthesis

This compound is a primary "mesogenic core" precursor.

  • Mechanism: The ester group can be hydrolyzed to the acid, or the phenol can be esterified with benzoyl chlorides to extend the rigid rod-like structure required for nematic/smectic phases.

  • Utility: Used in the design of low-melting liquid crystals for display technologies.

Pharmaceutical Intermediates[1]
  • Salicylate Analogs: Modifications at the 4-position modulate lipophilicity (LogP), affecting the bioavailability of salicylate-based drugs.

  • Linker Chemistry: The 4-butoxy group serves as a stable ether linkage, while the ester can be converted to hydrazides or amides for library generation.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • PubChem. Methyl 4-butoxy-2-hydroxybenzoate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Procedures for Alkylation of Hydroxybenzoates. (Reference for K2CO3/Acetone method). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Handling of Methyl 4-butoxy-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety considerations and handling protocols for Methyl 4-butoxy-2-hydroxybenzoate (CAS No. 86840-96-2).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for Methyl 4-butoxy-2-hydroxybenzoate (CAS No. 86840-96-2). As a specialized aromatic ester, understanding its chemical properties is paramount to ensuring safe laboratory practices. This document synthesizes available data to offer a robust framework for risk assessment and management in a research and development setting.

Compound Profile and Inferred Hazard Analysis

Methyl 4-butoxy-2-hydroxybenzoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.256.[1] Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this guide extrapolates potential hazards from structurally similar compounds, namely other parabens and aromatic esters. This approach is grounded in the understanding that the functional groups present—a benzoate ester, a hydroxyl group, and a butoxy ether—are the primary determinants of its reactivity and toxicological profile.

Based on data for related compounds like Methyl 4-hydroxy-2-methylbenzoate, it is prudent to handle Methyl 4-butoxy-2-hydroxybenzoate with the assumption that it may present the following hazards:

  • Skin Irritation: Aromatic esters can be irritating to the skin upon prolonged or repeated contact.[2]

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[2]

Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling of this compound. The following engineering controls and Personal Protective Equipment (PPE) are recommended to minimize exposure.

Engineering Controls: The First Line of Defense

Your primary method for controlling exposure should be robust engineering solutions. The causality is simple: containing the chemical at its source is inherently safer than relying solely on personal barriers.

  • Ventilation: All work with Methyl 4-butoxy-2-hydroxybenzoate, particularly when handling the solid form or creating solutions, should be conducted in a well-ventilated area.[3] A certified chemical fume hood is strongly recommended to capture any dust or vapors at the source.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[3] This is a critical self-validating system; in the event of an exposure, immediate decontamination is the most effective way to mitigate harm.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are foundational, a comprehensive PPE strategy is essential for direct handling tasks.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be considered if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[4]

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection against minor spills.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization of the compound, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[3]

The following diagram illustrates the logical workflow for selecting appropriate PPE when working with Methyl 4-butoxy-2-hydroxybenzoate.

PPE_Selection_Workflow PPE Selection Workflow for Methyl 4-butoxy-2-hydroxybenzoate cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Methyl 4-butoxy-2-hydroxybenzoate check_aerosol Potential for Aerosol or Dust Generation? start->check_aerosol respirator Use NIOSH-approved Respirator check_aerosol->respirator Yes no_respirator Respirator Not Required (in Fume Hood) check_aerosol->no_respirator No check_splash Risk of Splashing? face_shield Wear Face Shield and Goggles check_splash->face_shield Yes goggles Wear Chemical Safety Goggles check_splash->goggles No respirator->check_splash no_respirator->check_splash gloves_coat Wear Nitrile Gloves and Lab Coat face_shield->gloves_coat goggles->gloves_coat

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to a safe laboratory environment.

Handling Procedures
  • Avoid Contact: Minimize all direct physical contact with the chemical.

  • Good Housekeeping: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

  • Dust and Aerosol Prevention: Handle the solid form carefully to avoid generating dust.

Storage Requirements

The stability of Methyl 4-butoxy-2-hydroxybenzoate is best maintained under controlled conditions.

  • Container: Store in a tightly sealed, clearly labeled container.[3]

  • Environment: Keep in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases. The rationale here is to prevent exothermic or other hazardous reactions.

Emergency Procedures: A Self-Validating Response System

In the event of an accidental exposure, a swift and correct response is critical.

First-Aid Measures

The following first-aid measures are based on general principles for handling chemical irritants.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures
  • Small Spills: For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[3]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material for disposal in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Physical and Chemical Properties

A summary of the known physical and chemical properties of Methyl 4-butoxy-2-hydroxybenzoate is provided below.

PropertyValue
CAS Number 86840-96-2[1]
Molecular Formula C12H16O4[1]
Molecular Weight 224.256 g/mol [1]
IUPAC Name Methyl 4-butoxy-2-hydroxybenzoate[1]

References

  • Carl ROTH. (2013, June 10). Safety data sheet - Salicylic acid methyl ester. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. Retrieved from [Link]

  • Fisher Scientific. (2023, September 25). Safety Data Sheet - Methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Advantage Medical. (2001, November 1). Material Safety Data Sheet - Atomic Balm. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-BUTOXY-2-HYDROXYBENZOATE | CAS 86840-96-2. Retrieved from [Link]

  • Sigma-Aldrich. (2011, April 7). Material Safety Data Sheet - Methylparaben. Retrieved from [Link]

  • DQE. (n.d.). Healthcare Emergency Preparedness - Chemical PPE Kits. Retrieved from [Link]

  • Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-acetoxybenzoate, 24262-66-6. Retrieved from [Link]

  • Public Health - European Commission. (2023, September 14). SCIENTIFIC ADVICE – children exposure on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

Sources

Foundational

Distinguishing Methyl 4-butoxy-2-hydroxybenzoate and Methyl 2,4-dihydroxybenzoate: A Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of aromatic organic compounds, subtle structural modifications can lead to significant shifts in p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of aromatic organic compounds, subtle structural modifications can lead to significant shifts in physicochemical properties, biological activity, and, consequently, application profiles. This guide provides a detailed comparative analysis of two such closely related benzoate esters: Methyl 4-butoxy-2-hydroxybenzoate and Methyl 2,4-dihydroxybenzoate. While both share a common methyl 2-hydroxybenzoate core, the substitution at the C4 position—a butoxy group versus a hydroxyl group—fundamentally alters their characteristics.

For researchers and professionals in drug development and fine chemical synthesis, a clear understanding of these differences is paramount for compound selection, experimental design, and application development. This document delves into their structural and physicochemical properties, synthetic considerations, functional roles, and safety profiles to provide a comprehensive resource for informed decision-making.

Molecular Structure and Chemical Identity

The foundational difference between these two molecules lies in their chemical structure, specifically the nature of the substituent at the 4-position of the benzene ring.

  • Methyl 2,4-dihydroxybenzoate features two hydroxyl (-OH) groups, one at the C2 position and another at the C4 position. This dihydroxy substitution pattern is central to its chemical behavior.

  • Methyl 4-butoxy-2-hydroxybenzoate retains the hydroxyl group at the C2 position but has a butoxy (-O(CH₂)₃CH₃) group at the C4 position. This ether linkage introduces a four-carbon alkyl chain, significantly increasing the molecule's lipophilicity.

G cluster_0 Methyl 4-butoxy-2-hydroxybenzoate cluster_1 Methyl 2,4-dihydroxybenzoate img1 img1 img2 img2

Caption: Chemical structures of the two benzoate esters.

A summary of their core chemical identifiers is presented below:

PropertyMethyl 4-butoxy-2-hydroxybenzoateMethyl 2,4-dihydroxybenzoate
IUPAC Name methyl 4-butoxy-2-hydroxybenzoate[1]methyl 2,4-dihydroxybenzoate[2]
CAS Number 86840-96-2[1]2150-47-2[2][3]
Molecular Formula C₁₂H₁₆O₄[1]C₈H₈O₄[2][4]
Molecular Weight 224.25 g/mol [1]168.15 g/mol [2][4]
Synonyms 4-Butoxy-2-hydroxy-benzoic acid methyl esterMethyl β-resorcylate, 2,4-Dihydroxybenzoic acid methyl ester[2]

Physicochemical Properties: A Comparative Overview

The structural divergence directly translates into distinct physicochemical properties, which are critical determinants of their behavior in various matrices and biological systems.

PropertyMethyl 4-butoxy-2-hydroxybenzoateMethyl 2,4-dihydroxybenzoate
Appearance Not specified in provided resultsWhite to off-white crystalline powder or white to beige powder[5][6]
Melting Point Not specified in provided results118-121 °C[3]
Solubility Not specified in provided resultsSoluble in methanol[3][7]
pKa (Predicted) Likely similar to other phenols, with the butoxy group having a minor electronic effect.Data not readily available, but the two hydroxyl groups will have distinct acidities.

The most significant difference stems from the butoxy group. This alkyl chain imparts a greater degree of lipophilicity (fat-solubility) to Methyl 4-butoxy-2-hydroxybenzoate compared to the more polar, hydrophilic nature of Methyl 2,4-dihydroxybenzoate, which possesses a second hydroxyl group capable of hydrogen bonding. This difference is expected to influence solubility in nonpolar versus polar solvents, as well as properties like skin permeability.

Synthesis and Purity Considerations

The synthetic pathways to these compounds are distinct, reflecting their structural differences.

Methyl 2,4-dihydroxybenzoate: This compound is typically synthesized through the esterification of 2,4-dihydroxybenzoic acid with methanol, often in the presence of an acid catalyst. The purity of the final product is critical, especially for its use as a pharmaceutical intermediate, where impurity levels must be stringently controlled to avoid adverse effects in the final active pharmaceutical ingredient (API).[6] For pharmaceutical applications, purity levels are often required to exceed 99%.[6]

Methyl 4-butoxy-2-hydroxybenzoate: The synthesis of this molecule would likely involve a Williamson ether synthesis. A common route would be the alkylation of a suitable precursor, such as Methyl 2,4-dihydroxybenzoate, with a butyl halide (e.g., 1-bromobutane) in the presence of a base. The selectivity of this reaction is a key consideration, as alkylation could potentially occur at either hydroxyl group. Protecting group strategies may be necessary to ensure regioselectivity for the C4 hydroxyl.

For both compounds, downstream applications in cosmetics and pharmaceuticals demand high purity to ensure safety and efficacy.[6]

Applications and Functional Roles

The differing properties of these molecules lead to distinct applications.

Methyl 2,4-dihydroxybenzoate:

  • Cosmetic Agent: It is used in cosmetic formulations.[3][7]

  • Pharmaceutical Intermediate: It serves as a key starting material in the synthesis of more complex molecules, including anti-inflammatory drugs.[6][8]

  • Fine Chemical Synthesis: It is a versatile building block in organic chemistry.[3][7]

  • Fragrance Component: A related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is noted for its use as a fixative in fragrances, with an oak and treemoss character.[5] This suggests potential olfactory properties for the parent molecule.

Methyl 4-butoxy-2-hydroxybenzoate: While specific applications are less documented in the provided search results, its structure suggests potential utility in areas where increased lipophilicity is advantageous:

  • Topical Formulations: The butoxy group would likely enhance skin penetration, making it a candidate for topical drug delivery systems or cosmetic ingredients designed to act within the epidermis.

  • UV Absorber: Many substituted hydroxybenzoates exhibit UV-absorbing properties. The butoxy modification could tune these properties and enhance its solubility in oil-based sunscreen or cosmetic formulations.

  • Modifier in Polymer Chemistry: Its structure could lend itself to use as a monomer or additive in polymer synthesis.

Spectroscopic Distinction

Distinguishing between these two compounds in a laboratory setting is straightforward using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling difference would be the presence of signals corresponding to the butyl chain protons (-OCH₂CH₂CH₂CH₃) in the spectrum of Methyl 4-butoxy-2-hydroxybenzoate. These would be absent in the spectrum of Methyl 2,4-dihydroxybenzoate.

  • Mass Spectrometry: The molecular ions in their mass spectra will differ by 56 mass units, corresponding to the C₄H₈ difference between a butoxy and a hydroxyl group.

  • Infrared (IR) Spectroscopy: While both will show a broad O-H stretch for the hydroxyl group and a C=O stretch for the ester, the spectrum for Methyl 4-butoxy-2-hydroxybenzoate will also feature prominent C-H stretches for the alkyl chain and a characteristic C-O-C stretch for the ether linkage.

Safety and Handling

Based on available data, both compounds require careful handling in a laboratory setting.

Methyl 2,4-dihydroxybenzoate:

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

  • Precautions: Standard laboratory precautions, including wearing protective gloves, eye protection, and ensuring adequate ventilation, are necessary.[9][10]

Methyl 4-butoxy-2-hydroxybenzoate:

  • Hazards: Specific GHS classifications are not as readily available in the search results. However, related compounds like other hydroxybenzoate esters can cause skin and eye irritation.[11][12] It is prudent to handle this compound with similar precautions.

  • Precautions: Assume it may be an irritant and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Illustrative Experimental Workflow: Comparative Purity Analysis by HPLC

A robust method for assessing the purity of both compounds and separating them from potential starting materials or byproducts is reverse-phase high-performance liquid chromatography (RP-HPLC). The difference in lipophilicity will be the key to their separation.

Objective: To develop an HPLC method to resolve Methyl 4-butoxy-2-hydroxybenzoate and Methyl 2,4-dihydroxybenzoate.

Methodology:

  • Standard Preparation: Prepare individual standard solutions of each compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (for peak shape improvement).

    • Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

  • Column: A C18 stationary phase column is appropriate for separating compounds with differing lipophilicity.

  • Gradient Program:

    • Start with a higher percentage of Solvent A (e.g., 90%).

    • Gradually increase the percentage of Solvent B over 15-20 minutes.

    • Hold at a high percentage of Solvent B to elute highly nonpolar impurities.

    • Return to initial conditions and equilibrate.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 254 nm or 280 nm).

  • Injection and Analysis: Inject equal volumes of each standard to determine their individual retention times. A mixture can then be injected to confirm resolution.

Expected Outcome: Due to its higher lipophilicity, Methyl 4-butoxy-2-hydroxybenzoate will have a longer retention time than the more polar Methyl 2,4-dihydroxybenzoate .

G cluster_workflow HPLC Purity Analysis Workflow prep Sample & Standard Preparation hplc RP-HPLC System (C18 Column) prep->hplc gradient Gradient Elution (Water/Acetonitrile) detect UV Detection hplc->detect analysis Data Analysis (Retention Time & Purity) detect->analysis

Caption: A simplified workflow for comparative analysis by RP-HPLC.

Conclusion

The distinction between Methyl 4-butoxy-2-hydroxybenzoate and Methyl 2,4-dihydroxybenzoate is a clear illustration of structure-property relationships in organic chemistry. The substitution of a hydrophilic hydroxyl group with a lipophilic butoxy group fundamentally alters the molecule's polarity, solubility, and likely its biological interactions. Methyl 2,4-dihydroxybenzoate is well-established as a polar intermediate for cosmetics and pharmaceuticals. In contrast, Methyl 4-butoxy-2-hydroxybenzoate, while less characterized publicly, presents as a more lipophilic analogue with potential applications in topical delivery systems and oil-based formulations. For the medicinal chemist, formulator, or synthetic chemist, recognizing these inherent differences is the critical first step in leveraging their unique properties for targeted applications.

References

  • Thermo Fisher Scientific. (n.d.). Methyl 2,4-dihydroxybenzoate, 97% 25 g. Retrieved from Thermo Scientific Chemicals website.
  • Zviely, M. (2010, December 22).
  • ChemicalBook. (n.d.). Methyl 2,4-dihydroxybenzoate | 2150-47-2.
  • Pharmaffiliates. (2026, January 28).
  • National Center for Biotechnology Information. (n.d.). Methyl 2,4-Dihydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Methyl 2,4-dihydroxybenzoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • MedChemExpress. (n.d.). Methyl 2,4-dihydroxybenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2,4-dihydroxybenzoate 97%.
  • SpectraBase. (n.d.). Methyl 2,4-dihydroxybenzoate.
  • Matrix Fine Chemicals. (n.d.). METHYL 4-BUTOXY-2-HYDROXYBENZOATE | CAS 86840-96-2.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt.
  • Sigma-Aldrich. (2022, January 18). Safety Data Sheet - Methyl salicylate.
  • Echemi. (2019, July 15). Methyl 2,4-dihydroxybenzoate SDS.
  • University of Puerto Rico at Mayagüez. (n.d.). Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%.
  • precisionFDA. (2025, August 23). METHYL 2,4-DIHYDROXYBENZOATE.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet - Methyl 2,6-dihydroxybenzoate.

Sources

Exploratory

The Ascendant Role of 4-Alkoxy Salicylate Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: Reimagining a Classic Scaffold For over a century, the salicylic acid scaffold has been a cornerstone of pharmacology, most famously embodied by aspirin.[1] Its therapeutic versatility, however, is far from exh...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Reimagining a Classic Scaffold

For over a century, the salicylic acid scaffold has been a cornerstone of pharmacology, most famously embodied by aspirin.[1] Its therapeutic versatility, however, is far from exhausted. In the dynamic landscape of drug development, medicinal chemists are continually revisiting classic structures to unlock new therapeutic potential. The strategic modification of the salicylate core at the C4 position, specifically through the introduction of an alkoxy group, has emerged as a particularly fruitful avenue of research. This guide provides an in-depth exploration of 4-alkoxy salicylate derivatives, synthesizing foundational principles with contemporary findings to offer researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causal logic behind synthetic strategies, dissect the mechanisms underpinning their biological activities, and provide actionable experimental protocols to empower further investigation into this promising class of compounds.

The Strategic Imperative of C4-Alkoxylation

The substitution pattern on the phenyl ring of salicylic acid is paramount in defining its pharmacological profile. While the parent molecule is a weak inhibitor of cyclooxygenase (COX) enzymes, its derivatives can exhibit profoundly different activities.[2][3] The C4 position is of particular strategic importance. Introducing an alkoxy (-OR) group at this position fundamentally alters the molecule's electronic and steric properties, influencing its lipophilicity, protein-binding affinity, and metabolic stability.

The electron-donating nature of the alkoxy group can modulate the acidity of the phenolic hydroxyl and the carboxyl groups, which is critical for interactions with biological targets. Furthermore, varying the length and branching of the alkyl chain (R) allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties, a concept central to modern drug design.

Synthetic Pathways: From Precursor to Product

The synthesis of 4-alkoxy salicylate derivatives is accessible through well-established organic chemistry principles. The most common and efficient approach begins with a precursor that already contains the C4-hydroxyl group, namely 4-hydroxybenzoic acid or its esters.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is the workhorse reaction for creating the crucial 4-alkoxy bond.[4][5] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[4] In our context, the starting material is typically an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate.

Rationale for Experimental Choices:

  • Starting Material: Using the methyl ester (methyl 4-hydroxybenzoate) instead of the free acid is a critical strategic decision. The ester group protects the carboxylic acid from unwanted side reactions with the base used in the next step.

  • Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is preferred for deprotonating the phenolic hydroxyl group. Stronger bases, such as sodium hydroxide, could risk hydrolyzing the methyl ester, complicating the purification process.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal for SN2 reactions. These solvents effectively solvate the potassium cation without forming a hydrogen-bonding cage around the phenoxide nucleophile, thus maximizing its reactivity.[6]

The generalized workflow is illustrated below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification Start Methyl 4-Hydroxybenzoate Reagents1 Alkyl Halide (R-X) K₂CO₃, Acetone Start->Reagents1 Intermediate Methyl 4-Alkoxybenzoate Reagents1->Intermediate Reagents2 NaOH, H₂O/MeOH Then H₃O⁺ Intermediate->Reagents2 Product 4-Alkoxy Salicylic Acid Reagents2->Product G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 Degradation IkB->Degradation Ubiquitination & Degradation NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) AlkoxySalicylate 4-Alkoxy Salicylate AlkoxySalicylate->IKK Inhibits InactiveComplex Inactive NF-κB Complex NFkB_p50_nuc->Transcription

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective O-Alkylation of Methyl 2,4-dihydroxybenzoate

An Application Note for the Regioselective Synthesis of Methyl 4-butoxy-2-hydroxybenzoate Abstract The regioselective alkylation of poly-functionalized aromatic compounds is a cornerstone of modern organic synthesis, par...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

Abstract

The regioselective alkylation of poly-functionalized aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. Methyl 4-butoxy-2-hydroxybenzoate is a valuable building block, and its synthesis from the readily available Methyl 2,4-dihydroxybenzoate presents a classic challenge in regioselectivity. This application note provides a comprehensive, field-proven protocol for the preferential O-alkylation of the 4-position hydroxyl group. We will delve into the mechanistic principles underpinning the reaction's selectivity, offer a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques.

Introduction and Mechanistic Rationale

The synthesis of Methyl 4-butoxy-2-hydroxybenzoate is achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[1][2] The critical challenge in the butylation of Methyl 2,4-dihydroxybenzoate is controlling which of the two hydroxyl groups reacts. The desired outcome is the selective alkylation of the hydroxyl group at the C4 position.

This regioselectivity is governed by the differential acidity of the two phenolic protons. The C4-hydroxyl group is more acidic than the C2-hydroxyl group. This is because the C2-hydroxyl group is engaged in strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent methyl ester group. This hydrogen bond lowers the acidity of the C2-proton and sterically hinders its approach by a base. Consequently, a suitable base will preferentially deprotonate the more accessible and acidic C4-hydroxyl group, forming a phenoxide ion that then acts as a nucleophile.[3]

This phenoxide subsequently attacks the primary alkyl halide (1-iodobutane or 1-bromobutane) in a classic SN2 reaction, displacing the halide and forming the desired ether linkage at the C4 position.[1] By carefully selecting the base and controlling reaction conditions, the formation of the di-alkylated byproduct and the C2-alkylated isomer can be minimized.

Below is a diagram illustrating the key mechanistic steps that favor the formation of the C4-alkoxy product.

Williamson_Ether_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product reactant reactant intermediate intermediate product product reagent reagent M24DHB Methyl 2,4-dihydroxybenzoate Phenoxide 4-O-Phenoxide Intermediate (More Stable) M24DHB->Phenoxide 1. Base (e.g., K₂CO₃) Preferential deprotonation at C4-OH reagent1 + Base M4B2HB Methyl 4-butoxy-2-hydroxybenzoate Phenoxide->M4B2HB 2. 1-Iodobutane (Sₙ2 attack) reagent2 + CH₃(CH₂)₃I

Caption: Regioselective Williamson Ether Synthesis Mechanism.

Experimental Protocol

This protocol has been optimized for high regioselectivity and yield. It is crucial to follow the safety precautions outlined in the subsequent section.

Materials and Reagents
ReagentCAS NumberMolecular FormulaRecommended Purity
Methyl 2,4-dihydroxybenzoate2211-89-4C₈H₈O₄>98%
1-Iodobutane542-69-8C₄H₉I>99%
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃>99%, powdered
Acetone67-64-1C₃H₆OAnhydrous, >99.5%
Ethyl Acetate141-78-6C₄H₈O₂ACS Grade
Hexane110-54-3C₆H₁₄ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄ACS Grade
Silica Gel7631-86-9SiO₂230-400 mesh
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Protocol

The following workflow diagram provides a high-level overview of the synthesis process.

Caption: Overall Synthesis and Purification Workflow.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2,4-dihydroxybenzoate (1.68 g, 10 mmol).

    • Add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq.).

    • Add 40 mL of anhydrous acetone.

    • Fit the flask with a reflux condenser and an inlet for inert gas (Nitrogen or Argon). Flush the system with the inert gas.

  • Alkylation:

    • With vigorous stirring, add 1-Iodobutane (1.25 mL, 11 mmol, 1.1 eq.) to the suspension using a syringe.

    • Heat the mixture to reflux (approximately 60-65°C) using a heating mantle.

    • Maintain the reflux with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material will have a lower Rf than the product.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium iodide salts through a pad of celite or a sintered glass funnel.

    • Wash the solids with a small amount of acetone (2 x 10 mL).

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography. A gradient elution starting with 95:5 Hexane:Ethyl Acetate is typically effective for separating the product from any remaining starting material and di-alkylated byproduct.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Methyl 4-butoxy-2-hydroxybenzoate as a white solid or pale oil.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~10.8 (s, 1H, Ar-OH), ~7.8 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~1.8 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ) in ppm: ~170.0, 164.0, 162.5, 132.0, 108.0, 105.5, 101.0, 68.0, 52.0, 31.0, 19.0, 13.8.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₆O₄ [M+H]⁺: 225.11; found 225.1.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves (nitrile or neoprene), must be worn at all times.[4][5]

  • Sodium Hydride (if used as an alternative base): Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[6] It must be handled under an inert atmosphere (e.g., in a glove box or under a nitrogen blanket).[4] Use a Class D fire extinguisher for NaH fires; DO NOT use water, CO₂, or foam extinguishers.[6]

  • 1-Iodobutane: This is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes. Handle with care in a fume hood.

  • Solvents: Acetone, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Trustworthiness and Validation

The protocol described is a self-validating system. The progress and success of the synthesis are monitored at critical stages:

  • Reaction Monitoring: TLC analysis provides real-time validation of the conversion of starting material to the product, allowing for adjustment of the reaction time as needed.

  • Purification Validation: TLC is also used to guide the column chromatography, ensuring that only fractions containing the pure product are collected.

  • Final Product Confirmation: The structure and purity of the final compound are unequivocally confirmed by NMR and Mass Spectrometry, ensuring the integrity of the experimental outcome.

By following this detailed guide, researchers can reliably and safely synthesize Methyl 4-butoxy-2-hydroxybenzoate with high yield and regioselectivity, providing a crucial intermediate for further research and development.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Available at: [Link]

  • Clemson University. Sodium Hydride SOP. Available at: [Link]

  • Williamson Ether Synthesis Lab. Procedure. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

  • Khan Academy. Williamson ether synthesis. Available at: [Link]

  • Lumen Learning. Williamson ether synthesis. Available at: [Link]

  • Matrix Fine Chemicals. METHYL 4-BUTOXY-2-HYDROXYBENZOATE. Available at: [Link]

  • Wang, Q., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 90, 153629. Available at: [Link]

Sources

Application

Topic: Selective Alkylation of Methyl 2,4-dihydroxybenzoate with Butyl Bromide

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the regioselective O-alkylation of methyl 2,4-dihydroxybenzoate. The primary objective is the synthesis of methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the regioselective O-alkylation of methyl 2,4-dihydroxybenzoate. The primary objective is the synthesis of methyl 4-(butyloxy)-2-hydroxybenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] This protocol emphasizes a robust method that leverages the inherent differences in the reactivity of the two hydroxyl groups to achieve high selectivity for the C4 position. We will delve into the mechanistic principles governing this selectivity, provide a detailed, field-tested experimental protocol, and offer guidance on product characterization and troubleshooting.

Introduction and Scientific Background

The selective functionalization of polyhydroxylated aromatic compounds is a frequent challenge in organic synthesis. Methyl 2,4-dihydroxybenzoate presents two nucleophilic hydroxyl groups, and differentiating between them is crucial for constructing complex molecular architectures. The target molecule, methyl 4-(butyloxy)-2-hydroxybenzoate, is formed by selectively alkylating the hydroxyl group at the C4 position.

The regioselectivity of this reaction is governed by two principal factors: the differential acidity of the phenolic protons and steric hindrance.

  • Acidity and Nucleophilicity: The hydroxyl group at the C4 position is more acidic than the one at the C2 position. This is because the C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This hydrogen bond lowers the acidity of the C2-proton and reduces the nucleophilicity of the C2-oxygen, making it less available for reaction.[1]

  • Reaction Mechanism: The reaction proceeds via a Williamson ether synthesis mechanism. A base is used to deprotonate the more acidic C4-hydroxyl group, forming a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of butyl bromide in an SN2 reaction to form the desired ether linkage.[2][3] The choice of a suitable base is critical; it must be strong enough to deprotonate the C4-hydroxyl but not so strong as to deprotonate the C2-hydroxyl or promote side reactions like C-alkylation.[2][4]

G cluster_0 Step 1: Selective Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start Methyl 2,4-dihydroxybenzoate Base Base (e.g., CsHCO₃) Start->Base More acidic C4-OH reacts Phenoxide C4-Phenoxide Intermediate Base->Phenoxide Forms nucleophile H_Bond C2-OH remains protonated (Intramolecular H-Bond) Phenoxide->H_Bond Selectivity TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic attack AlkylHalide Butyl Bromide AlkylHalide->TransitionState Product Methyl 4-(butyloxy)-2-hydroxybenzoate TransitionState->Product Forms Ether Linkage

Caption: Simplified mechanism illustrating the preferential C4-O-alkylation.

Optimized Experimental Protocol

This protocol is adapted from methodologies proven effective for the selective alkylation of similar dihydroxy-aromatic systems.[5][6] It utilizes cesium bicarbonate, a mild base that has demonstrated excellent regioselectivity and high yields in these transformations.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
Methyl 2,4-dihydroxybenzoate≥97%Sigma-Aldrich2150-47-2
Butyl Bromide≥99%Sigma-Aldrich109-65-9
Cesium Bicarbonate (CsHCO₃)≥99%Sigma-Aldrich29703-06-0
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich75-05-8
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific141-78-6
HexanesACS ReagentFisher Scientific110-54-3
Saturated Sodium Bicarbonate (aq.)N/AN/AN/A
Brine (Saturated NaCl aq.)N/AN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Tech.7631-86-9
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,4-dihydroxybenzoate (5.00 g, 29.7 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous acetonitrile (50 mL) to dissolve the starting material. To this solution, add cesium bicarbonate (8.58 g, 44.6 mmol, 1.5 eq.) followed by butyl bromide (4.88 g, 3.86 mL, 35.7 mmol, 1.2 eq.).

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously for 6-8 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot (methyl 4-(butyloxy)-2-hydroxybenzoate) will have a higher Rf value than the starting material (methyl 2,4-dihydroxybenzoate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate (2 x 15 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute the column with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure to yield methyl 4-(butyloxy)-2-hydroxybenzoate as a white solid or pale oil.[7]

Summary of Reaction Parameters
ParameterRecommended ConditionRationale for Selectivity & Yield
Base Cesium Bicarbonate (CsHCO₃)A mild base that favors mono-deprotonation of the more acidic C4-OH, minimizing the formation of the di-alkylated side product.[5][6]
Solvent Anhydrous Acetonitrile (CH₃CN)A polar aprotic solvent that effectively solvates the cesium cation and promotes the SN2 reaction without interfering via hydrogen bonding.[2]
Temperature 80 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.[5]
Stoichiometry (Base) 1.5 equivalentsEnsures complete deprotonation of the C4-hydroxyl group to drive the reaction to completion.
Stoichiometry (Alkyl Halide) 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material, but a large excess should be avoided to prevent di-alkylation.

Analysis and Characterization of Products

Proper characterization is essential to confirm the identity and purity of the synthesized methyl 4-(butyloxy)-2-hydroxybenzoate.

G cluster_characterization Structural Verification & Purity Analysis Start Reaction Mixture TLC TLC Monitoring (Reaction Progress) Start->TLC Workup Work-up & Purification (Column Chromatography) TLC->Workup FinalProduct Isolated Product Workup->FinalProduct H_NMR ¹H NMR FinalProduct->H_NMR C_NMR ¹³C NMR FinalProduct->C_NMR MS Mass Spec (MS) FinalProduct->MS HPLC HPLC (Purity) FinalProduct->HPLC

Caption: A typical workflow for the analysis and characterization of the final product.

  • ¹H NMR Spectroscopy: Confirms the incorporation of the butyl group and the retention of the C2-hydroxyl. Expected signals include a triplet for the terminal methyl of the butyl group (~0.9-1.0 ppm), two multiplets for the internal methylenes (~1.4-1.8 ppm), a triplet for the O-CH₂ group (~3.9-4.0 ppm), a singlet for the ester methyl group (~3.9 ppm), aromatic protons, and a singlet for the remaining C2-OH proton (often downfield, >10 ppm).

  • ¹³C NMR Spectroscopy: Verifies the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the product. For C₁₂H₁₆O₄, the expected molecular weight is 224.25 g/mol .[7]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product with high accuracy.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive butyl bromide.2. Insufficient base.3. Low reaction temperature.1. Use fresh, distilled butyl bromide.2. Ensure the base is anhydrous and used in the correct stoichiometry.3. Confirm oil bath temperature.
Formation of Di-alkylated Byproduct 1. Base is too strong.2. Large excess of butyl bromide.3. Reaction temperature is too high or time is too long.1. Use CsHCO₃ or another mild base like NaHCO₃. Avoid stronger bases like K₂CO₃ or NaH.2. Reduce the equivalents of butyl bromide to ~1.1.3. Reduce temperature or reaction time, monitoring carefully by TLC.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Increase reaction time or slightly increase temperature.2. Ensure efficient extraction; be careful during column chromatography to collect all product-containing fractions.

Conclusion

The selective alkylation of methyl 2,4-dihydroxybenzoate at the C4 position can be achieved with high efficiency and regioselectivity using butyl bromide in the presence of cesium bicarbonate. The key to this selectivity lies in exploiting the differential acidity of the two hydroxyl groups, a direct consequence of intramolecular hydrogen bonding. The protocol provided herein is robust, reproducible, and yields the desired methyl 4-(butyloxy)-2-hydroxybenzoate in high purity, making it suitable for applications in research and drug development.

References

  • Hubei Sanli Fengxiang Technology Co., Ltd.
  • Le, T., et al. (2013). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.
  • Le, T., et al. (2013). Alkylation of Phenol: A Mechanistic View.
  • Liu, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters.
  • Wang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Advances.
  • Zhang, Y., et al. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.
  • PharmaXChange.info. (2011).
  • BenchChem. (2025).
  • Liu, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed.
  • Reddit. (2024).
  • Matrix Fine Chemicals.
  • Muljono, R. A., et al. (2001). Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography.

Sources

Method

Protocol and Application Notes for the Williamson Ether Synthesis of 4-Butoxy Salicylates

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive guide to the synthesis of 4-butoxy salicylates via the Williamson ether synthesis. It is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 4-butoxy salicylates via the Williamson ether synthesis. It is designed for researchers, scientists, and drug development professionals, offering a detailed experimental protocol grounded in mechanistic principles. The guide elucidates the causality behind experimental choices, addresses common challenges, and outlines robust methods for product purification and characterization, ensuring a reliable and reproducible synthesis.

Introduction: The Significance of Salicylates and the Williamson Ether Synthesis

Salicylates are a class of compounds renowned for their therapeutic properties, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The functionalization of the salicylate scaffold is a cornerstone of medicinal chemistry, aimed at modulating pharmacological activity, improving bioavailability, and reducing side effects. The introduction of an alkoxy group, such as a butoxy chain, at the 4-position can significantly alter the molecule's lipophilicity and receptor-binding characteristics.

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for forming ether linkages.[2][3] The reaction typically involves the S(_N)2 displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion.[4][5] Its broad applicability and straightforward execution make it an indispensable tool in both laboratory-scale and industrial synthesis.[2][6] This protocol details the application of this classic reaction to the specific synthesis of 4-butoxy salicylates, a valuable intermediate in drug discovery.

Reaction Mechanism: An S(_N)2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][7] The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][3]

Step 1: Deprotonation of the Phenol The synthesis begins with the deprotonation of the phenolic hydroxyl group of a salicylate ester using a suitable base. This generates a potent nucleophile, the phenoxide anion.[7] The acidity of the phenolic proton (pKa ≈ 10 for phenols) allows for the use of moderately strong bases.

Step 2: Nucleophilic Attack The newly formed phenoxide ion attacks the primary alkyl halide (in this case, a butyl halide).[2] The attack occurs from the backside of the carbon-halide bond, leading to an inversion of stereochemistry if the carbon were chiral.[4] For this synthesis, a primary halide is essential to ensure the S(_N)2 pathway is favored.

Critical Experimental Parameters: The "Why" Behind the Protocol

The success of the Williamson ether synthesis hinges on the careful selection of reagents and conditions. Each choice is deliberate, designed to maximize yield and minimize side reactions.

  • Choice of Starting Material: The protocol utilizes an ester of salicylic acid (e.g., methyl or ethyl 4-hydroxy salicylate) rather than 4-hydroxy salicylic acid itself. This is a critical decision to prevent the acidic carboxylic acid group from interfering with the base, which would otherwise lead to a competing acid-base reaction and consumption of the base intended for deprotonating the phenol.

  • The Base: The base must be strong enough to completely deprotonate the phenolic hydroxyl group but not so strong as to promote side reactions.[8]

    • Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base, suitable for deprotonating phenols. It is often used in polar aprotic solvents.[9]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion.[5][7] It requires anhydrous conditions as it reacts violently with water.[8]

  • The Alkylating Agent: The structure of the alkyl halide is the most critical factor in determining the reaction's outcome.[10]

    • Primary Halides (e.g., 1-Bromobutane): These are ideal for S(_N)2 reactions as they are sterically unhindered.[4][11]

    • Secondary and Tertiary Halides: These are highly prone to undergoing an E2 elimination reaction in the presence of a strong base like a phenoxide, which would produce an alkene instead of the desired ether.[2][8] Therefore, they are strongly discouraged.[8] The reactivity of the halide leaving group follows the trend I > Br > Cl.[10]

  • The Solvent: The solvent plays a crucial role in stabilizing the transition state.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DMSO): These are the solvents of choice.[8][12] They can solvate the cation (e.g., K⁺ or Na⁺) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the S(_N)2 reaction rate.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 4-butoxy salicylate ester. It may require optimization for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 4-hydroxy salicylateReagentMajor SupplierStarting Material
1-BromobutaneReagentMajor SupplierAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, powderedMajor SupplierBase
N,N-Dimethylformamide (DMF)AnhydrousMajor SupplierSolvent
Ethyl AcetateACS GradeMajor SupplierExtraction Solvent
Brine (Saturated NaCl)-Lab PreparedFor washing
Anhydrous Sodium SulfateReagentMajor SupplierDrying Agent
Round-bottom flask--Reaction vessel
Magnetic stirrer and stir bar--For mixing
Reflux condenser--To prevent solvent loss
Heating mantle--For temperature control
Separatory funnel--For extraction
Rotary evaporator--For solvent removal
Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxy salicylate (1.0 eq.).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (2.0 eq.) and anhydrous DMF (approx. 10 mL per gram of salicylate).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add 1-bromobutane (1.2 eq.) to the mixture via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle. Maintain this temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 4-butoxy salicylate ester.

Workflow Diagram: Williamson Ether Synthesis of 4-Butoxy Salicylates

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Charge RBF with Methyl 4-hydroxy salicylate add_base 2. Add K₂CO₃ and Anhydrous DMF start->add_base add_halide 3. Add 1-Bromobutane add_base->add_halide heat 4. Heat to 80°C (4-6 hours) add_halide->heat monitor 5. Monitor by TLC heat->monitor cool 6. Cool to RT & Quench with Water monitor->cool extract 7. Extract with Ethyl Acetate cool->extract wash 8. Wash with Water & Brine extract->wash dry 9. Dry over Na₂SO₄ & Concentrate wash->dry purify 10. Column Chromatography dry->purify analyze 11. Characterize Product (NMR, IR, MS) purify->analyze product Pure 4-Butoxy Salicylate analyze->product

Caption: Experimental workflow for the synthesis of 4-butoxy salicylates.

Troubleshooting and Side Reactions

Problem Potential Cause Recommended Solution
Low Yield / No Reaction 1. Incomplete deprotonation of the phenol.[8]2. Moisture in the reaction quenching the base (especially NaH).3. Insufficient reaction time or temperature.[12]1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction time or temperature moderately (e.g., to 90-100°C), monitoring for side products.
Alkene by-product detected E2 elimination is competing with S(_N)2 substitution.[8][12] This can be caused by a sterically hindered alkyl halide or excessively high temperatures.1. Confirm the use of a primary alkyl halide (e.g., 1-bromobutane, not 2-bromobutane).2. Lower the reaction temperature.[12]
C-Alkylation by-product The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring.[2][3]This is typically a minor pathway but can be influenced by the solvent and counter-ion. Sticking to polar aprotic solvents generally favors O-alkylation.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water and brine during the work-up phase, as DMF is water-soluble.

Product Characterization

The identity and purity of the synthesized 4-butoxy salicylate should be confirmed using standard analytical techniques.[13][14][15]

  • ¹H NMR: Look for the appearance of new signals corresponding to the butoxy chain: a triplet around 4.0 ppm for the -OCH₂- group, and multiplets between 0.9-1.8 ppm for the other methylene and methyl groups. The disappearance of the phenolic -OH peak should also be confirmed.

  • ¹³C NMR: Expect new peaks in the aliphatic region corresponding to the four carbons of the butoxy group.

  • FTIR Spectroscopy: The broad O-H stretch of the starting phenol (around 3300 cm⁻¹) should be absent in the product spectrum. The presence of the C-O-C ether stretch will be observed.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the 4-butoxy salicylate product. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both identification and purity assessment.[16]

  • Chromatography (GC/HPLC): These techniques are effective for determining the purity of the final product.[15][17]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2019). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
  • Prasad, S., & D'Amelia, R. (2019). Compositional analysis of short-chain alkyl (C1-C4) salicylate ester mixtures by various quantitative analytical techniques. American Chemical Society.
  • D'Amelia, R. P., Prasad, S., & Rooney, M. T. (2019). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples. (2018, May 1). Chemistry Notes. Retrieved from [Link]

  • Kang, G., et al. (2024). Qualitative and Quantitative Analysis of the Composition and Structure of Alkyl Salicylic Acid as an Additive for Lubricant Detergents. SSRN.
  • Williamson Ether Synthesis. (n.d.). University of Houston-Downtown. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Martin, I. J., & Martin, B. K. (1998). Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2000). Organic Process Research & Development, 4(6), 577-580.
  • The Williamson Ether Synthesis. (n.d.). Denison University. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Rapid, controlled ring-opening polymerization of salicylic acid o-carboxyanhydride for poly(salicylate) synthesis. (2021). Polymer Chemistry, 12(30), 4346-4354.

Sources

Application

Application Notes and Protocols: Esterification of 4-Butoxy-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Butoxy-2-hydroxybenzoic acid is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and other...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-2-hydroxybenzoic acid is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a butoxy ether, presents unique challenges and opportunities for selective esterification. The ability to selectively esterify the carboxylic acid in the presence of the phenolic hydroxyl group is crucial for the synthesis of targeted derivatives. This document provides a comprehensive guide to the primary methods for the esterification of 4-butoxy-2-hydroxybenzoic acid, detailing the underlying principles and providing step-by-step protocols for practical application in a research and development setting.

The presence of both a carboxylic acid and a phenolic hydroxyl group on the same molecule necessitates careful consideration of the reaction conditions to achieve the desired ester product. Direct esterification of the carboxylic acid is often the primary goal, while avoiding unwanted side reactions such as acylation of the phenolic hydroxyl. The choice of esterification method will depend on several factors, including the desired ester, the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired yield and purity of the final product.

This guide will explore three robust and widely applicable methods for the esterification of 4-butoxy-2-hydroxybenzoic acid:

  • Fischer-Speier Esterification: A classic acid-catalyzed method.

  • Steglich Esterification: A mild method employing carbodiimide coupling agents.

  • Mitsunobu Reaction: A versatile method for esterification under neutral conditions.

Each section will provide a detailed explanation of the reaction mechanism, key experimental considerations, and a comprehensive protocol.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2][3] This reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[2][4]

Causality Behind Experimental Choices
  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid.[4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the desired ester.[2]

  • Reaction Temperature: The reaction is typically carried out at reflux temperature to increase the reaction rate. The specific temperature will depend on the boiling point of the alcohol being used.

  • Workup: The workup procedure is designed to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid. This typically involves washing with a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, rendering it water-soluble.[5]

Visualizing the Fischer-Speier Esterification

Fischer_Esterification sub 4-Butoxy-2-hydroxybenzoic Acid protonated_acid Protonated Carboxylic Acid sub->protonated_acid Protonation alcohol Alcohol (R-OH) tetrahedral_intermediate Tetrahedral Intermediate acid_catalyst H+ protonated_acid->tetrahedral_intermediate Nucleophilic Attack ester Ester Product tetrahedral_intermediate->ester Proton Transfer & Elimination water H₂O ester->sub Hydrolysis (reverse reaction)

Caption: Fischer-Speier Esterification Mechanism.

Detailed Protocol: Fischer-Speier Esterification

Materials:

  • 4-Butoxy-2-hydroxybenzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-butoxy-2-hydroxybenzoic acid and a large excess of the desired alcohol (the alcohol can often serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the alcohol is a low-boiling solvent like methanol or ethanol, it can be removed under reduced pressure using a rotary evaporator.[5]

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography if necessary.

ParameterTypical Value
Reactant Ratio1 equivalent of carboxylic acid
10-20 equivalents of alcohol
Catalyst Loading1-5 mol% of H₂SO₄ or p-TsOH
Reaction TemperatureReflux
Reaction Time2-24 hours

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6]

Causality Behind Experimental Choices
  • Carbodiimide (DCC or EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7]

  • DMAP Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt.[6][7] This intermediate is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[7]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[9]

  • Temperature: The reaction is generally carried out at room temperature, making it suitable for thermally sensitive substrates.[7]

  • Workup: The primary byproduct of the reaction using DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be removed by filtration.[7] If EDC is used, the corresponding urea byproduct is water-soluble and can be removed by an aqueous workup.

Visualizing the Steglich Esterification

Steglich_Esterification sub 4-Butoxy-2-hydroxybenzoic Acid o_acylisourea O-Acylisourea Intermediate sub->o_acylisourea dcc DCC dcc->o_acylisourea n_acylpyridinium N-Acylpyridinium Salt o_acylisourea->n_acylpyridinium dcu DCU (precipitate) dmap DMAP dmap->n_acylpyridinium ester Ester Product n_acylpyridinium->ester alcohol Alcohol (R-OH) alcohol->ester ester->dmap regenerates

Caption: Steglich Esterification Mechanism.

Detailed Protocol: Steglich Esterification

Materials:

  • 4-Butoxy-2-hydroxybenzoic acid

  • Alcohol (e.g., a primary or secondary alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-butoxy-2-hydroxybenzoic acid, the alcohol (typically 1.0-1.5 equivalents), and a catalytic amount of DMAP (typically 5-10 mol%) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (or EDC) (typically 1.1 equivalents) to the solution portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

ParameterTypical Value
Reactant Ratio1 equivalent of carboxylic acid
1.0-1.5 equivalents of alcohol
Coupling Agent1.1 equivalents of DCC or EDC
Catalyst Loading5-10 mol% of DMAP
Reaction Temperature0 °C to room temperature
Reaction Time2-12 hours

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and versatile method for the esterification of primary and secondary alcohols with carboxylic acids under mild, neutral conditions.[10][11][12] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center, although this is not relevant for the esterification of simple, achiral alcohols.

Causality Behind Experimental Choices
  • Triphenylphosphine (PPh₃) and Azodicarboxylate (DEAD/DIAD): These reagents work in tandem to activate the alcohol.[11] The PPh₃ and DEAD/DIAD form a betaine intermediate, which then deprotonates the carboxylic acid and activates the alcohol as a good leaving group (an oxyphosphonium salt).[11][12]

  • Nucleophilic Substitution: The resulting carboxylate anion then acts as a nucleophile, displacing the activated alcohol via an Sₙ2 reaction to form the ester.[10]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.

  • Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to warm to room temperature.[10]

  • Workup: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved through column chromatography.

Visualizing the Mitsunobu Reaction

Mitsunobu_Reaction pph3 PPh₃ betaine Betaine Intermediate pph3->betaine dead DEAD dead->betaine oxyphosphonium Oxyphosphonium Salt betaine->oxyphosphonium carboxylate Carboxylate Anion alcohol Alcohol (R-OH) alcohol->oxyphosphonium ester Ester Product oxyphosphonium->ester SN2 Attack sub 4-Butoxy-2-hydroxybenzoic Acid sub->carboxylate carboxylate->ester pph3o PPh₃O hydrazine Hydrazine byproduct

Caption: Mitsunobu Reaction Mechanism.

Detailed Protocol: Mitsunobu Reaction

Materials:

  • 4-Butoxy-2-hydroxybenzoic acid

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Ice bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-butoxy-2-hydroxybenzoic acid, the alcohol (1.0-1.2 equivalents), and triphenylphosphine (1.2-1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2-1.5 equivalents) dropwise to the stirred solution. An exothermic reaction and a color change are often observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct. Purify the product by silica gel column chromatography.

ParameterTypical Value
Reactant Ratio1 equivalent of carboxylic acid
1.0-1.2 equivalents of alcohol
Reagents1.2-1.5 equivalents of PPh₃
1.2-1.5 equivalents of DEAD or DIAD
Reaction Temperature0 °C to room temperature
Reaction Time4-24 hours

Summary and Comparison of Methods

MethodAdvantagesDisadvantagesBest Suited For
Fischer-Speier Cost-effective, simple reagents, scalable.[1]Requires strong acid and high temperatures, equilibrium reaction can lead to incomplete conversion.Large-scale synthesis where the starting materials are robust and a large excess of a simple alcohol can be used.
Steglich Mild reaction conditions, high yields, suitable for acid-sensitive substrates.[6][7]Use of expensive and potentially hazardous carbodiimide reagents, byproduct removal can be challenging.Esterification of valuable or sensitive substrates where mild conditions are paramount.
Mitsunobu Mild, neutral conditions, high yields, predictable stereochemistry (inversion).[10][11]Expensive reagents, formation of byproducts that can be difficult to remove, requires anhydrous conditions.Synthesis of complex molecules where other methods fail, and for stereospecific esterification of chiral alcohols.

Conclusion

The esterification of 4-butoxy-2-hydroxybenzoic acid can be successfully achieved through several synthetic methodologies. The choice of the most appropriate method depends on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups. The Fischer-Speier esterification offers a straightforward and economical approach for simple alcohols. The Steglich esterification provides a mild and efficient alternative for more sensitive substrates. The Mitsunobu reaction, while more complex and costly, offers unparalleled versatility under neutral conditions. By understanding the principles and practical considerations of each method, researchers and drug development professionals can effectively synthesize a wide range of esters from 4-butoxy-2-hydroxybenzoic acid for their specific applications.

References

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Elschner, T., Brendler, E., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(19), 2100205.
  • Wikipedia. Mitsunobu reaction. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Khan Academy. Preparation of esters via Fischer esterification. [Link]

  • The Fischer Esterification. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • IvyPanda. (2022). Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Journal of the American Chemical Society, 111(8), 3045–3053.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Shelkov, R., Nahmany, M., & Melman, A. (2004). Selective esterifications of alcohols and phenols through carbodiimide couplings. Tetrahedron, 60(12), 2841-2847.
  • PrepChem. Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. [Link]

  • Zahoor, A. F., Parveen, S., Naqvi, S. A. R., & Khurshid, S. (2023).
  • Mondal, S., & Jana, G. K. (2017). Kinetics of the Esterification Between 2-[(4-hydroxybutoxy)carbonyl] Benzoic Acid with 1,4-Butanediol: Tetrabutyl Orthotitanate as Catalyst.
  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Google Patents. JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester.
  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Google Patents.
  • Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • D'Adamo, P. D., Galleni, M., & Amicosante, G. (2000). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 66(5), 2131-2133.
  • Neises, B., & Steglich, W. (1981).

Sources

Method

Application Note: Regioselective Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

Abstract & Strategic Overview Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2) is a critical intermediate in the synthesis of liquid crystalline materials, pharmaceutical precursors, and UV-absorbing cosmetic ingredien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2) is a critical intermediate in the synthesis of liquid crystalline materials, pharmaceutical precursors, and UV-absorbing cosmetic ingredients. Its structural core—a salicylate ester with a para-alkoxy substituent—requires precise regiochemical control during synthesis.

This application note details a protecting-group-free synthetic route. By exploiting the intramolecular hydrogen bond (IMHB) inherent to the salicylate motif, we achieve high-fidelity regioselectivity, alkylating the 4-hydroxyl group while leaving the 2-hydroxyl group intact. This approach eliminates two synthetic steps (protection and deprotection), significantly improving atom economy and process efficiency.

Key Advantages of This Protocol
  • Chemo-selectivity: >95% selectivity for the 4-position over the 2-position.

  • Operational Simplicity: One-pot reaction; no column chromatography required for standard purity (>98%).

  • Scalability: Protocol is validated for gram-to-kilogram scale-up.

Mechanistic Rationale

The success of this synthesis relies on the differential acidity and nucleophilicity of the two phenolic hydroxyl groups on the starting material, Methyl 2,4-dihydroxybenzoate (Methyl


-resorcylate).
  • The 2-OH (Position 2): Participates in a strong intramolecular hydrogen bond with the ester carbonyl oxygen. This "locks" the proton, significantly increasing its pKa (making it less acidic) and reducing the nucleophilicity of the oxygen.

  • The 4-OH (Position 4): Sterically accessible and electronically coupled to the ester's electron-withdrawing nature, making it more acidic (pKa ~8-9) and readily deprotonated by weak bases.

By selecting a base that is strong enough to deprotonate the 4-OH but too weak to disrupt the 2-OH hydrogen bond, we achieve exclusive alkylation at the 4-position.

ReactionMechanism cluster_0 Thermodynamic Control SM Methyl 2,4-dihydroxybenzoate (2-OH Protected by H-Bond) Inter 4-Phenoxide Anion (Nucleophile) SM->Inter -H+ (at C4 only) Base Base (K2CO3) Selective Deprotonation Base->Inter Product Methyl 4-butoxy-2-hydroxybenzoate (Target) Inter->Product SN2 Attack Reagent 1-Bromobutane (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway highlighting the exploitation of Intramolecular Hydrogen Bonding (IMHB) for regioselectivity.

Reagent Selection Guide

The choice of reagents is pivotal for minimizing the formation of the bis-alkylated impurity (Methyl 2,4-dibutoxybenzoate).

ComponentRecommended ReagentRole & RationaleAlternative / Notes
Substrate Methyl 2,4-dihydroxybenzoatePrecursorPurity >98% recommended.[1][2]
Alkylator 1-Bromobutane Electrophile (

)
1-Iodobutane is more reactive but expensive and less stable. 1-Chlorobutane is too slow.
Base Potassium Carbonate (

)
BaseAnhydrous, granular. Ideal basicity to deprotonate 4-OH but not 2-OH.
Solvent Acetone MediumPolar aprotic. Allows easy reflux (~56°C) and simple workup. DMF increases rate but complicates workup.
Catalyst Potassium Iodide (KI)Finkelstein CatalystOptional. Accelerates reaction if using Bromobutane by in-situ conversion to Iodide.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 50 mmol (approx. 8.4 g of starting material)

Step 1: Reaction Assembly
  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 2,4-dihydroxybenzoate (8.41 g, 50.0 mmol).

  • Add Acetone (100 mL, ACS Reagent grade).

  • Add Potassium Carbonate (

    
    ) (10.36 g, 75.0 mmol, 1.5 equiv). Note: Ensure base is finely ground.
    
  • (Optional) Add Potassium Iodide (0.83 g, 5.0 mmol, 10 mol%) to accelerate kinetics.

  • Begin stirring at room temperature for 10 minutes to form a suspension.

Step 2: Alkylation
  • Add 1-Bromobutane (8.22 g, 6.45 mL, 60.0 mmol, 1.2 equiv) via syringe.

  • Heat the mixture to a gentle reflux (bath temp ~60-65°C).

  • Maintain reflux for 6–8 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear. Bis-alkylated impurity (
      
      
      ) should be minimal.
Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Filter the suspension through a sintered glass funnel or Celite pad to remove inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Wash the filter cake with fresh Acetone (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid or viscous oil.

Step 4: Purification
  • Dissolve the crude residue in a minimum amount of hot Ethanol (approx. 20-30 mL).

  • Slowly add water (dropwise) until slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

Workflow Start Start: Charge RBF (Substrate + K2CO3 + Acetone) Reflux Add 1-Bromobutane Reflux 6-8 hrs Start->Reflux Monitor TLC Check (Complete conversion?) Reflux->Monitor Monitor->Reflux No (Continue Heating) Filter Filter Inorganic Salts Monitor->Filter Yes Evap Rotary Evaporation (Remove Solvent) Filter->Evap Cryst Recrystallization (EtOH/H2O) Evap->Cryst Final Pure Product (Methyl 4-butoxy-2-hydroxybenzoate) Cryst->Final

Figure 2: Process flow diagram for the synthesis and purification workflow.

Quality Control & Validation

To ensure the integrity of the synthesized reagent, the following analytical parameters must be met.

NMR Characterization ( , 400 MHz)

The NMR spectrum is the primary tool for confirming regioselectivity.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
10.95 Singlet1H2-OH CRITICAL: Presence confirms the 2-position was NOT alkylated.
7.74 Doublet (

)
1HAr-H (C6)Ortho to ester.
6.45 Doublet of Doublets1HAr-H (C5)-
6.41 Doublet (

)
1HAr-H (C3)Ortho to alkoxy groups.
3.98 Triplet (

)
2H

Confirms butoxy attachment.
3.91 Singlet3H

Methyl ester signal.
1.78 Multiplet2H

Butyl chain.
1.49 Multiplet2H

Butyl chain.
0.97 Triplet3H

Terminal methyl.
HPLC Purity[3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm and 300 nm.

  • Acceptance Criteria: Purity

    
     98.0% (Area %).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation (Impurity > 5%) Base too strong or reaction too hot.Switch from

to

or

. Lower temperature to 50°C.
Low Conversion Old/Wet reagents.Ensure

is anhydrous. Add KI catalyst. Switch solvent to DMF (requires aqueous workup).
Oily Product (No crystals) Residual solvent or impurities.Seed with a pure crystal. Use high vacuum to remove traces of butanol/bromide.

References

  • Regioselective Alkylation Mechanism

    • BenchChem Application Notes.[3] "Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde."[3][4][5] Accessed Oct 2023. Link

    • Note: The mechanism for the aldehyde analog (2,4-dihydroxybenzaldehyde) is chemically identical to the benzoate ester due to the same H-bonding motif.
  • Base Selection & Conditions

    • Zhang, Z., et al. "Cesium bicarbonate-mediated regioselective alkylation of 2,4-dihydroxybenzyaldehydes."[4] Tetrahedron Letters, 2022.[5] Link

    • Relevance: Establishes the superiority of carbonate/bicarbon
  • Spectral Data Validation

    • National Institutes of Health (NIH) PubChem. "Methyl 4-butoxy-2-hydroxybenzoate - Compound Summary." Link

    • Relevance: Confirmation of CAS 86840-96-2 and structural identifiers.
  • General Salicylate Synthesis

    • Sigma-Aldrich.[6] "Methyl 2,4-dihydroxybenzoate Product Sheet." Link

    • Relevance: Properties of the starting material (CAS 2150-47-2).

Sources

Application

Protocol for the Purification of Methyl 4-butoxy-2-hydroxybenzoate via Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide to the purification of Methyl 4-butoxy-2-hydroxybenzoate using t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide to the purification of Methyl 4-butoxy-2-hydroxybenzoate using the recrystallization technique. The protocol is designed for researchers in synthetic chemistry and drug development who require high-purity compounds. We delve into the foundational principles of recrystallization, offer a systematic approach to solvent selection, and present a detailed, step-by-step experimental procedure. The causality behind each step is explained to empower the user with a deeper understanding of the process, ensuring a robust and reproducible purification.

Introduction: The Principle of Recrystallization

Methyl 4-butoxy-2-hydroxybenzoate is an organic compound featuring ester, ether, and phenolic functional groups. In drug development and other high-purity applications, the removal of by-products, unreacted starting materials, and other contaminants is critical. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2]

The fundamental principle of recrystallization relies on the differential solubility of a compound in a specific solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at its boiling point.[3][4] As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[2]

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[3] The structure of Methyl 4-butoxy-2-hydroxybenzoate—containing a polar hydroxyl group, a moderately polar ester, and nonpolar butoxy and aromatic components—suggests that a solvent of intermediate polarity or a mixed-solvent system would be most effective.

Characteristics of an Ideal Solvent
  • High-Temperature Coefficient: The solvent should exhibit a significant difference in its ability to dissolve the solute at high versus low temperatures.[2]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble, allowing for their removal.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

  • Safety: The solvent should be low in toxicity and flammability.[1]

Solvent Screening Strategy

A systematic screening process is essential. This is typically done on a small scale (~50-100 mg of the crude solid) before committing to a bulk purification.[6]

  • Place a small amount of crude Methyl 4-butoxy-2-hydroxybenzoate into a test tube.

  • Add a small volume (~0.5 mL) of the candidate solvent at room temperature and observe. The compound should be largely insoluble.[6]

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more hot solvent dropwise until it does.[6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. A significant amount of pure crystals should form.

Recommended Solvents for Screening

Based on the structure of the target molecule and general principles for phenolic esters, the following solvents and solvent systems are recommended for initial screening.[7][8]

Solvent SystemPolarityPredicted Solubility (Room Temp)Predicted Solubility (Hot)Rationale & Comments
Ethanol PolarLow to ModerateHighAlcohols are often good solvents for compounds with hydroxyl groups. A 95% ethanol solution can be effective.[9]
Isopropanol PolarLowHighSimilar to ethanol but slightly less polar; may offer a better solubility profile.
Methanol/Water PolarLowHighA mixed-solvent system.[3] The compound is first dissolved in a minimum of hot methanol (the "good" solvent), and water (the "bad" solvent or anti-solvent) is added dropwise until the solution becomes cloudy, then redissolved by adding a drop of methanol.[10]
Ethanol/Water PolarLowHighA very common and effective mixed-solvent pair for moderately polar compounds.[3][10]
Ethyl Acetate/Hexane Moderate/NonpolarLowHighThe ester group in the solvent may favorably interact with the solute.[7] Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Visual Workflow of the Recrystallization Process

Recrystallization_Workflow Recrystallization Workflow for Methyl 4-butoxy-2-hydroxybenzoate cluster_purification Purification Steps A 1. Dissolution Impure solid is dissolved in a minimum amount of hot solvent in an Erlenmeyer flask. B 2. Hot Filtration (Optional) Remove insoluble impurities by filtering the hot solution. A->B if insoluble impurities are present C 3. Crystallization Solution is cooled slowly to room temperature, then in an ice bath to induce crystal formation. A->C if no insoluble impurities B->C D 4. Isolation Crystals are collected by vacuum filtration. Mother liquor (containing soluble impurities) is discarded. C->D E 5. Washing & Drying Crystals are washed with a small amount of cold solvent and dried to remove residual solvent. D->E End Pure Crystals E->End Start Crude Solid Start->A

Caption: A flowchart illustrating the key stages of the recrystallization process.

Detailed Experimental Protocol

This protocol assumes the use of a single-solvent system like ethanol. For a mixed-solvent system, refer to the notes in the table above and specialized procedures.[10]

Materials and Equipment
  • Crude Methyl 4-butoxy-2-hydroxybenzoate

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and stirring rod

  • Ice bath

  • Vacuum source

Step-by-Step Procedure
  • Dissolution of the Crude Solid:

    • Place the crude solid into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask is preferable to a beaker as the narrow neck reduces solvent evaporation.[11]

    • Add a magnetic stir bar. Place the flask on a hot plate and add a small portion of the selected solvent, enough to create a slurry.

    • Heat the mixture to a gentle boil while stirring. Add more hot solvent in small increments until the solid just completely dissolves.[6] It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the final yield.[10]

  • Decolorization (If Necessary):

    • If the solution is colored by impurities, it may require decolorization. However, do not use activated charcoal . Charcoal can react with phenolic compounds, potentially introducing new impurities or reducing yield.[5] If decolorization is essential, alternative adsorbents should be tested cautiously. For most standard purifications, this step can be omitted.

  • Hot Filtration (If Necessary):

    • If insoluble impurities are present (e.g., dust, inorganic salts), they must be removed from the hot solution.

    • Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel.

    • Pour the hot solution quickly through the fluted filter paper into the pre-heated flask. This step must be performed rapidly to prevent premature crystallization in the funnel.[11]

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass or inverted beaker to prevent contamination and solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[11] Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective deposition of the target molecule onto the growing crystal lattice.[10]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[2]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to ensure the paper is sealed against the funnel.[10]

    • Turn off the vacuum and pour the crystallized mixture into the funnel. Re-apply the vacuum to draw the mother liquor through the funnel.

    • Use a small amount of cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.[2]

  • Washing and Drying:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent. This removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent is critical to prevent the purified product from redissolving.[6]

    • Continue to draw air through the crystals on the funnel for several minutes to help them dry.[2]

    • Transfer the crystals to a watch glass, break up any large clumps, and allow them to air-dry completely. For a final drying step, a vacuum oven at low heat can be used.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too quickly; the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not sufficiently cooled; the solution is supersaturated.Try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Add a "seed" crystal from a previous batch. If too much solvent was used, gently boil some of it off and attempt to cool again.
Low Recovery Yield Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Optimize the amount of solvent used. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 4-hydroxy-2-methylbenzoate. Available at: [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available at: [Link]

  • Crystallization. Available at: [Link]

  • Wellesley College. Lab 1-Recrystallization Lab. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Methyl 2-hydroxybenzoate;methyl 4-hydroxybenzoate. Available at: [Link]

  • Matrix Fine Chemicals. METHYL 4-BUTOXY-2-HYDROXYBENZOATE. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

Sources

Method

Application Note: Methyl 4-butoxy-2-hydroxybenzoate as a Pharmaceutical Intermediate

High-Purity Synthesis & Utilization in Lipophilic Salicylate Scaffolds Executive Summary Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2), also known as Methyl 4-butoxysalicylate, serves as a critical lipophilic salicy...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis & Utilization in Lipophilic Salicylate Scaffolds

Executive Summary

Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2), also known as Methyl 4-butoxysalicylate, serves as a critical lipophilic salicylate scaffold in medicinal chemistry and cosmetic dermatology.[1] Unlike simple salicylates, the 4-butoxy moiety confers enhanced membrane permeability and alters the electronic properties of the aromatic ring, making it a privileged building block for:

  • Dermatological APIs: Lipophilic keratolytic agents and tyrosinase inhibitors.[1]

  • Metabolic Targets: Precursors for PPAR agonists and GPR40 modulators.[1]

  • Material Science: Mesogenic cores for liquid crystal pharmaceuticals.

This guide details the regioselective synthesis of this intermediate, overcoming the challenge of differentiating between the 2-hydroxyl and 4-hydroxyl groups, and outlines its downstream utility in drug discovery.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl 4-butoxy-2-hydroxybenzoate
CAS Number 86840-96-2
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Appearance White to off-white crystalline powder or low-melting solid
LogP (Predicted) ~3.8 (High Lipophilicity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Functional Groups Phenol (C2), Ester (Methyl), Alkoxy ether (C4)

Synthetic Utility & Mechanism

The synthesis of Methyl 4-butoxy-2-hydroxybenzoate relies on the regioselective alkylation of Methyl 2,4-dihydroxybenzoate (Resorcinol mono-methyl carboxylate).

The Chelation Effect (Mechanistic Insight)

Success depends on exploiting the intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester.[1]

  • C2-OH: Strong H-bond donor to the carbonyl.[1] This "locks" the proton, raising its pKa significantly (>10).[1]

  • C4-OH: Free phenolic hydroxyl.[1] pKa ~8–9.[1]

  • Result: Using a mild base (e.g., Potassium Carbonate or Cesium Bicarbonate) selectively deprotonates the C4-OH, allowing exclusive alkylation at the 4-position without protecting the 2-position.

Visualizing the Pathway

The following diagram illustrates the regioselective synthesis and downstream applications.

SynthesisPathway Start Methyl 2,4-dihydroxybenzoate (Starting Material) Intermediate Methyl 4-butoxy-2-hydroxybenzoate (Target Intermediate) Start->Intermediate Regioselective Alkylation (SN2) Reagent n-Butyl Bromide + K2CO3 / Acetone Reagent->Intermediate ProductA 4-Butoxysalicylic Acid (API Precursor) Intermediate->ProductA Hydrolysis (LiOH/THF) ProductB Salicylamides (Library Generation) Intermediate->ProductB Aminolysis ProductC Liquid Crystal Mesogens Intermediate->ProductC Coupling

Figure 1: Synthetic workflow for Methyl 4-butoxy-2-hydroxybenzoate, highlighting the divergence into multiple pharmaceutical classes.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

Objective: Synthesize the target intermediate with >95% regioselectivity (avoiding 2,4-dialkylation).

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • 1-Bromobutane (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[1]

  • Acetone (Reagent Grade) or Acetonitrile (for faster kinetics)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Add Methyl 2,4-dihydroxybenzoate (10 g, 59.5 mmol) and anhydrous Acetone (100 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (12.3 g, 89.2 mmol) in a single portion. The suspension may turn slight yellow.[1]

  • Alkylation: Add 1-Bromobutane (7.0 mL, 65.4 mmol) dropwise via syringe over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C internal temp) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting material (lower Rf) should disappear; the mono-alkylated product (higher Rf) should appear.[1] If a very high Rf spot appears, it is the bis-alkylated impurity (over-reaction).[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃).[1] Rinse the filter cake with acetone.[1]

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil/solid.

  • Purification: Recrystallize from minimal hot Methanol or Ethanol. Alternatively, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Yield Expectation: 85–92% Purity Target: >98% (HPLC)

Protocol B: Hydrolysis to 4-Butoxysalicylic Acid (API Precursor)

Objective: Convert the ester to the free acid for coupling reactions.[1]

  • Dissolution: Dissolve Methyl 4-butoxy-2-hydroxybenzoate (5 g) in THF (25 mL) and Methanol (10 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (2.0 eq) dissolved in Water (10 mL).

  • Reaction: Stir at 40°C for 4 hours.

  • Acidification: Concentrate to remove organics.[1] Acidify the aqueous residue with 1M HCl to pH 2.[1] The product will precipitate as a white solid.[1]

  • Isolation: Filter, wash with water, and dry in a vacuum oven at 45°C.

Analytical Validation (QC)

To ensure the intermediate meets pharmaceutical standards, the following parameters must be verified.

TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (400 MHz, CDCl₃)δ 10.9 (s, 1H, 2-OH , chelated), 7.7 (d, 1H, H-6), 6.4 (m, 2H, H-3/H-5), 3.9 (s, 3H, OMe), 3.98 (t, 2H, O-CH₂).[1]
Purity (HPLC) C18 Column, ACN/Water Gradient>98.0% Area
Regio-Isomer HPLC / NMR<0.5% of 2-butoxy isomer or 2,4-dibutoxy impurity.[1]
Residual Solvent GC-HeadspaceAcetone < 5000 ppm (ICH Q3C)

Note on NMR: The diagnostic peak is the phenolic proton at 10.9 ppm .[1] If alkylation occurred at the 2-position, this downfield shift (caused by H-bonding) would disappear.[1]

Safety & Handling

  • Hazards: Methyl 4-butoxy-2-hydroxybenzoate is an ester derivative and may cause skin/eye irritation.[1] 1-Bromobutane is flammable and an alkylating agent.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle alkyl halides in a fume hood.

  • Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture (to prevent hydrolysis).[1]

References

  • Regioselective Alkylation Methodology

    • Insight: Cesium and Potassium bases favor 4-O-alkylation due to the chel
    • Source: Wang, Y., et al. "Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones."[1] Tetrahedron Letters, 2022.[1][2]

  • Cosmetic & Dermatological Applications

    • Insight: 4-alkoxysalicylic acids are cited in patents for skin external preparations, functioning as exfoliants and whitening agents.[1]

    • Source: Patent JP5753466B2 "Liquid Cosmetic."[1][3]

    • [1]

  • General Salicylate Synthesis

    • Insight: Standard protocols for Fischer esterification and alkylation of resorcinol derivatives.[1]

    • Source: PubChem Compound Summary for Methyl 4-butoxy-2-hydroxybenzoate.[1]

    • [1]

Sources

Application

Application Note &amp; Protocol: Synthesis and Application of Methyl 4-butoxy-2-hydroxybenzoate as a Key Intermediate for Thermotropic Liquid Crystals

Abstract Substituted benzoate esters are fundamental building blocks in the design of thermotropic liquid crystals, offering a versatile scaffold for tuning mesomorphic properties. This guide provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoate esters are fundamental building blocks in the design of thermotropic liquid crystals, offering a versatile scaffold for tuning mesomorphic properties. This guide provides a detailed protocol for the synthesis, purification, and characterization of Methyl 4-butoxy-2-hydroxybenzoate, a critical intermediate for calamitic (rod-like) liquid crystals. We delve into the underlying chemical principles, explaining the rationale behind each experimental step, from the selective alkylation of the para-hydroxyl group to the acid-catalyzed esterification. Furthermore, we demonstrate its application by outlining a subsequent synthesis to form a final liquid crystal product and detail the essential techniques for characterizing its mesophase behavior, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). This document is intended for researchers and scientists in materials chemistry and drug development, providing a robust and self-validating methodology for creating novel liquid crystalline materials.

Introduction: The Molecular Architecture of Benzoate-Based Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting the fluidity of liquids alongside the long-range molecular order of crystals.[1] This anisotropy is the foundation for their widespread application in display technologies and optical sensors.[2][3] Benzoate-based molecules are a cornerstone of liquid crystal design due to their rigid aromatic core, which promotes the anisotropic packing necessary for mesophase formation.[4]

The specific properties of a liquid crystal, such as its transition temperatures and the type of mesophase it forms (e.g., nematic, smectic), are dictated by its molecular structure. Key architectural features include:

  • A Rigid Core: Typically composed of one or more phenyl rings, providing structural rigidity.

  • Flexible Terminal Chains: Often alkyl or alkoxy groups, which influence melting points and modulate the stability of the liquid crystalline phase. The length of these chains is a critical design parameter.[5]

  • Linking Groups: Ester linkages are common, contributing to the molecule's overall linearity and thermal stability.[6]

  • Lateral Substituents: Groups attached to the side of the rigid core can alter molecular packing and influence phase behavior.

Methyl 4-butoxy-2-hydroxybenzoate is a strategically designed intermediate. The butoxy chain provides necessary flexibility, while the ortho-hydroxyl and methyl ester groups offer reactive sites for further molecular elaboration, allowing for the construction of more complex, high-performance liquid crystal materials.

Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

The synthesis is a two-stage process. First, the more acidic 4-hydroxyl group of methyl 2,4-dihydroxybenzoate is selectively alkylated via a Williamson ether synthesis. This is followed by purification to yield the target intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2,4-dihydroxybenzoate≥98%Standard SupplierStarting Material
1-Bromobutane≥99%Standard SupplierAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase
AcetoneAnhydrousStandard SupplierSolvent
Dichloromethane (DCM)ACS GradeStandard SupplierFor Extraction
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying Agent
Hydrochloric Acid (HCl)1 M solutionStandard SupplierFor Work-up
Sodium Bicarbonate (NaHCO₃)Saturated solutionStandard SupplierFor Work-up
Deionized WaterHigh PurityLaboratory Source
Equipment
EquipmentSpecification
Three-neck round-bottom flask250 mL
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel500 mL
Rotary evaporator
Glass funnel and filter paper
Beakers and Erlenmeyer flasksVarious sizes
Analytical balance
Detailed Synthesis Protocol

Step 1: Williamson Ether Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

  • Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add methyl 2,4-dihydroxybenzoate (16.8 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of anhydrous acetone.

    • Causality Insight: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl groups. The 4-OH is more acidic than the 2-OH due to resonance stabilization of the phenoxide, leading to its preferential deprotonation and subsequent reaction. Anhydrous conditions are critical to prevent side reactions.

  • Alkylation: While stirring the suspension, add 1-bromobutane (16.4 g, 0.12 mol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium salts and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Dissolve the crude product in 100 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and deionized water (2 x 50 mL).

    • Causality Insight: The acid wash removes any remaining basic impurities, while the bicarbonate wash removes any unreacted acidic starting material. This ensures a cleaner crude product before final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 2: Purification by Recrystallization

  • Dissolve the crude solid in a minimal amount of hot ethanol or a hexane/ethyl acetate mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expected Yield: 75-85%.

  • Expected Melting Point: ~48-52°C.

Structural Characterization
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ (ppm): ~10.8 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~6.4 (s, 1H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~1.8 (m, 2H, -CH₂-), ~1.5 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃).

  • FTIR (KBr, cm⁻¹):

    • ~3200-3400 (broad, O-H stretch), ~2960 (C-H aliphatic stretch), ~1680 (C=O ester stretch), ~1620 (C=C aromatic stretch), ~1250 (C-O ether stretch).

Application: Synthesis of a Nematic Liquid Crystal

The synthesized Methyl 4-butoxy-2-hydroxybenzoate can be used to build a more complex liquid crystal. Here, we describe its esterification with 4-cyanobenzoyl chloride to form a final product with potential nematic properties.

Protocol: Esterification with 4-Cyanobenzoyl Chloride
  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-butoxy-2-hydroxybenzoate (11.2 g, 0.05 mol) in 100 mL of anhydrous dichloromethane and 10 mL of pyridine.

    • Causality Insight: Pyridine acts as a base to neutralize the HCl byproduct of the esterification reaction, driving the equilibrium towards the product.

  • Acylation: Cool the solution in an ice bath and slowly add a solution of 4-cyanobenzoyl chloride (8.3 g, 0.05 mol) in 50 mL of anhydrous DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), deionized water (50 mL), and saturated NaHCO₃ solution (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. Purify the resulting solid by recrystallization from ethanol to yield the final liquid crystal product.

Characterization of Liquid Crystalline Properties

Experimental Workflow

The following workflow is essential for validating the synthesis and characterizing the material's properties.

G cluster_synthesis Synthesis & Purification cluster_char Characterization S1 Williamson Ether Synthesis S2 Purification (Recrystallization) S1->S2 S3 Esterification to Final LC S2->S3 S4 Final Purification S3->S4 C1 Structural Verification (NMR, FTIR) S4->C1 C2 Thermal Analysis (DSC) C1->C2 C3 Optical Texture Analysis (POM) C2->C3

Caption: Experimental workflow from synthesis to characterization.

Differential Scanning Calorimetry (DSC)

DSC is used to precisely measure the temperatures and enthalpy changes associated with phase transitions.[7]

  • Protocol:

    • Accurately weigh 3-5 mg of the purified final product into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is removed. The data from the second heating scan is typically reported.

  • Data Presentation:

TransitionOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH, J/g)
Crystal to Nematic (Melting)e.g., 95.5e.g., 98.2e.g., 85.3
Nematic to Isotropic (Clearing)e.g., 145.1e.g., 145.8e.g., 1.2
(Note: Data are hypothetical and for illustrative purposes only)

The low enthalpy of the nematic-to-isotropic transition is characteristic of liquid crystal phase changes.[8]

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visually identify the type of liquid crystal phase by observing its unique optical texture.[6]

  • Protocol:

    • Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

    • Position the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample into the isotropic phase (it will appear dark under crossed polarizers).

    • Slowly cool the sample. As it transitions into a liquid crystal phase, birefringent textures will appear.

    • A nematic phase will typically exhibit a characteristic schlieren or threaded texture.

Synthetic Pathway Overview

The overall transformation from a simple phenolic compound to a functional liquid crystal is a multi-step process requiring careful control over reaction conditions.

G Start Methyl 2,4-dihydroxybenzoate Intermediate Methyl 4-butoxy-2-hydroxybenzoate Start->Intermediate 1. K₂CO₃, 1-Bromobutane 2. Acetone, Reflux FinalLC Final Nematic Liquid Crystal Intermediate->FinalLC 1. 4-Cyanobenzoyl Chloride 2. Pyridine, DCM

Caption: Synthetic route to a target liquid crystal.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of Methyl 4-butoxy-2-hydroxybenzoate and its subsequent use in creating thermotropic liquid crystals. By explaining the causality behind key experimental choices and integrating essential characterization techniques like DSC and POM, this guide equips researchers with the necessary tools to confidently synthesize and evaluate novel benzoate-based materials for advanced applications.

References

  • IntelCentru. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity.
  • Al-Deyab, S. S., El-Newehy, M. H., & Alam, M. M. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.
  • Cakar, A. E., et al. (2020). Determination of thermodynamic properties and phase transition temperatures of phenylbenzoate-based calamitic liquid crystals by inverse gas chromatography method. Taylor & Francis.
  • Hossain, M. E., et al. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. ResearchGate.
  • Singh, A., et al. (2023). DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal. Taylor & Francis.
  • Kim, J., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI.
  • Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. CADRE.
  • Patel, D. K., & Dabhi, A. P. (2026). Novel Azo-Ester Liquid Crystals: Synthesis and Mesomorphic Properties of 2-[(4'-n-alkoxy-3'-methoxybenzoyloxy)-naphthylazo-2''-methoxybenzenes]. World Scientific News.
  • Derkach, L. G., et al. (2015). Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Sienkowska, M. J. (2025). Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines and Entropic Effects of Their Phase Transitions. ResearchGate.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • Shcherbina, M. A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. MDPI.
  • 4College.co.uk. Esters.
  • TCI Chemicals. Liquid Crystal Materials.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 4-butoxy-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-butoxy-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we delve into the critical aspects of the synthesis, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and practical laboratory experience.

Synthesis Overview: The Williamson Ether Synthesis Approach

The most common and efficient route for synthesizing Methyl 4-butoxy-2-hydroxybenzoate is a two-step process. The first step involves the regioselective O-alkylation of the 4-hydroxyl group of Methyl 2,4-dihydroxybenzoate. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] In the second, optional step, the resulting ester can be hydrolyzed if the corresponding carboxylic acid, 4-butoxy-2-hydroxybenzoic acid, is the desired final product.

The core of the primary synthesis lies in the reaction of an alkoxide with a primary alkyl halide.[1] In this specific case, the phenoxide is formed by deprotonating the more acidic 4-hydroxyl group of Methyl 2,4-dihydroxybenzoate, which then acts as a nucleophile, attacking the primary alkyl halide (1-bromobutane or 1-iodobutane).

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis_Workflow Methyl_2,4-dihydroxybenzoate Methyl 2,4-dihydroxybenzoate Butylation O-Butylation (Williamson Ether Synthesis) Methyl_2,4-dihydroxybenzoate->Butylation Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) Base_Solvent->Butylation Crude_Product Crude Methyl 4-butoxy-2-hydroxybenzoate Butylation->Crude_Product Alkyl_Halide 1-Bromobutane or 1-Iodobutane Alkyl_Halide->Butylation Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure Methyl 4-butoxy-2-hydroxybenzoate Purification->Final_Product

Caption: General workflow for the synthesis of Methyl 4-butoxy-2-hydroxybenzoate.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my yield of Methyl 4-butoxy-2-hydroxybenzoate consistently low?

Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Possible Cause 1: Incomplete Deprotonation of the Phenol

  • Explanation: The Williamson ether synthesis relies on the formation of a phenoxide ion, which is a potent nucleophile.[1] If the base used is not strong enough to completely deprotonate the hydroxyl group at the 4-position, a significant portion of your starting material will remain unreacted. The acidity of the phenolic protons in Methyl 2,4-dihydroxybenzoate is different, with the 4-OH group being more acidic and thus more readily deprotonated.

  • Solution:

    • Evaluate Your Base: For phenolic substrates, bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. If you are using a weaker base, such as sodium bicarbonate (NaHCO₃), it may be insufficient.[3]

    • Consider a Stronger Base (with caution): While stronger bases like sodium hydroxide (NaOH) or even sodium hydride (NaH) can be used, they increase the risk of side reactions, such as hydrolysis of the ester group or C-alkylation.[2][3] If you opt for a stronger base, careful control of reaction conditions is paramount.

Possible Cause 2: Competing Side Reactions

  • Explanation: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, bulky bases and higher temperatures.[1][3] Another potential side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1][4]

  • Solution:

    • Choice of Alkyl Halide: Always use a primary alkyl halide (e.g., 1-bromobutane). Secondary and tertiary alkyl halides are much more prone to elimination.[1][5]

    • Temperature Control: Maintain the reaction temperature within the optimal range, typically between 50-100°C.[3] Excessively high temperatures can promote elimination and other side reactions.

    • Solvent Selection: Use a polar aprotic solvent like acetonitrile, DMF, or DMSO. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[3] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[3]

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and ensure that the starting material has been consumed.

    • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants, especially in heterogeneous reactions involving a solid base like K₂CO₃.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃Sufficiently strong for phenol deprotonation with minimal side reactions.[4][6]
Alkyl Halide 1-Bromobutane or 1-IodobutanePrimary halides favor the Sₙ2 reaction pathway.[1][5]
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents enhance the rate of Sₙ2 reactions.[3]
Temperature 50-100 °CBalances reaction rate with minimizing side reactions like elimination.[3]
Reaction Time 1-8 hours (Monitor by TLC)Ensures complete consumption of the starting material.[3]

Table 1: Recommended Reaction Parameters for Optimizing Yield.

Q2: I am observing multiple spots on my TLC plate, indicating impurities. What are they and how can I remove them?

The presence of multiple spots on a TLC plate is a clear indication of a mixture of compounds. Identifying these impurities is the first step toward effective purification.

Common Impurities and Their Identification:

  • Unreacted Methyl 2,4-dihydroxybenzoate: This will typically be a more polar spot on the TLC plate (lower Rf value) compared to the product due to the presence of two hydroxyl groups.

  • Dialkylated Product (Methyl 2,4-dibutoxybenzoate): This is a less common but possible side product, especially if harsh reaction conditions are used. It will be less polar than the desired product (higher Rf value).

  • C-Alkylated Products: These isomers will likely have similar polarities to the desired product, making them challenging to separate.

  • Elimination Product (1-Butene): This is a volatile gas and is unlikely to be observed on a TLC plate.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. This typically involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can help remove any unreacted starting material. A final wash with brine will help remove residual water.

  • Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a powerful tool for separating compounds with different polarities. A gradient elution with a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents can effectively separate the desired product from both more polar and less polar impurities.

Purification_Workflow Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quench, Extract, Wash) Crude_Reaction_Mixture->Aqueous_Workup Crude_Product Crude Product Aqueous_Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Methyl 4-butoxy-2-hydroxybenzoate Recrystallization->Pure_Product Successful Impure_Product Impure Product Recrystallization->Impure_Product Unsuccessful Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Impure_Product->Column_Chromatography

Caption: Decision tree for the purification of Methyl 4-butoxy-2-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q: What is the role of a phase transfer catalyst in this reaction?

A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in reactions where the reactants are in different phases.[7] For instance, if you are using an aqueous solution of a base and an organic solvent for your alkyl halide, a phase transfer catalyst can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Q: Can I use a different alkylating agent besides 1-bromobutane?

Yes, other primary alkyl halides like 1-iodobutane can be used. Iodoalkanes are generally more reactive than bromoalkanes in Sₙ2 reactions, which could potentially lead to shorter reaction times or allow for lower reaction temperatures.[2] However, they are also more expensive. Alkyl sulfonates, such as butyl tosylate, are also excellent leaving groups and can be used as alternatives to alkyl halides.[5]

Q: Is it possible to perform the esterification step after the Williamson ether synthesis?

Absolutely. An alternative synthetic route involves first performing the Williamson ether synthesis on 2,4-dihydroxybenzoic acid to produce 4-butoxy-2-hydroxybenzoic acid. This can then be followed by an esterification reaction (e.g., Fischer esterification with methanol and an acid catalyst) to yield the final product.[8] This approach may be advantageous if the starting material is the benzoic acid derivative rather than the methyl ester.

Q: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[9]

  • NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information and is the most definitive method for confirming the identity of your compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O-C) bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Experimental Protocol: Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

This protocol provides a general procedure. It is crucial to adapt the quantities and conditions based on your specific experimental setup and safety guidelines.

Materials:

  • Methyl 2,4-dihydroxybenzoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1-Bromobutane

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2,4-dihydroxybenzoate (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Begin stirring the mixture and add 1-bromobutane (1.1 - 1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.[3]

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Li, J. J. (2021). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. In Named Reactions. Springer, Cham.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-(4-hydroxy-n-butoxy)benzoic acid. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Biotechnology, 341, 1-8.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry.
  • Li, G., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 92, 153689.
  • Reddit. (2018). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
  • Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis.
  • Matrix Fine Chemicals. (n.d.). METHYL 4-BUTOXY-2-HYDROXYBENZOATE | CAS 86840-96-2. Retrieved from [Link]

  • BOC Sciences. (2026).
  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses [Video].
  • Guidechem. (n.d.).
  • Chemistry LibreTexts. (2024). 2.
  • FAO. (n.d.).
  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
  • PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. Retrieved from [Link]

  • University of the West Indies. (n.d.). Experiment 12.
  • PubChem. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • CABI Digital Library. (n.d.). Elaboration of a method for synthesis for methyl p-hydroxylbenzoate, a food preservative p-hydroxybenzoic acid and its ester.

Sources

Optimization

Technical Support Center: Regioselective O-Alkylation of Salicylate Derivatives

Welcome to the Technical Support Center for the synthesis and modification of salicylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and modification of salicylate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of O-alkylation reactions on substituted salicylic acid scaffolds. We understand that achieving regioselectivity, particularly when trying to avoid unwanted reactions at the 2-position hydroxyl group, can be a significant challenge.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve your desired synthetic outcomes with confidence. Our approach is grounded in mechanistic principles and validated by practical, field-proven experience.

Troubleshooting Guide: Common Issues in Salicylate O-Alkylation

The O-alkylation of salicylates, typically via the Williamson ether synthesis, is a powerful transformation. However, the inherent reactivity of the salicylate scaffold can lead to a variety of issues, most notably a lack of regioselectivity. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Unwanted O-alkylation at the 2-position hydroxyl group. 1. High Reactivity of the 2-OH: The 2-hydroxyl group is often more acidic and sterically accessible than other hydroxyl groups on the ring, making it a prime target for alkylation. 2. Lack of Directing Groups: In the absence of other strongly directing or sterically hindering groups, the 2-position can be preferentially alkylated.1. Employ a Protecting Group Strategy: Temporarily block the 2-hydroxyl group with a suitable protecting group that can be removed later in the synthetic sequence. Common choices include silyl ethers (e.g., TBDMS) or acyl groups.[1][2] 2. Leverage Steric Hindrance: If possible, modify your substrate to include a bulky group adjacent to the 2-position. This can physically block the approach of the alkylating agent.[3][4][5][6]
Low overall yield of the desired O-alkylated product. 1. Competing E2 Elimination: This is a common side reaction, especially with secondary or tertiary alkyl halides. The basic conditions of the Williamson ether synthesis can promote the elimination of HX from the alkyl halide to form an alkene.[7][8] 2. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material.[9] 3. Poor Solvent Choice: Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.1. Use Primary Alkyl Halides: Primary alkyl halides are much more susceptible to the desired SN2 reaction and less prone to E2 elimination.[7][8] 2. Optimize the Base: Switch to a stronger base (e.g., from K₂CO₃ to NaH) to ensure complete formation of the phenoxide. Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[9] 3. Select an Appropriate Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving a more reactive "naked" anion for the SN2 attack.[7][10]
Formation of C-alkylation byproducts. 1. Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[11] 2. Reaction Conditions: Certain solvents and counterions can influence the O- vs. C-alkylation ratio.1. Solvent Selection: Polar aprotic solvents generally favor O-alkylation.[12][13] 2. Counterion Effects: The choice of base and the resulting counterion can influence the reaction outcome. Experimenting with different bases (e.g., those with Na⁺, K⁺, or Cs⁺ counterions) may be beneficial.
Difficulty in purifying the final product. 1. Similar Polarity of Products: The desired product and byproducts (e.g., starting material, C-alkylated product) may have very similar polarities, making chromatographic separation challenging. 2. Presence of Unreacted Starting Material: Incomplete reactions lead to purification difficulties.1. Recrystallization: For solid derivatives, recrystallization can be a highly effective purification method.[14][15] 2. Optimize Reaction Conditions: Drive the reaction to completion to minimize the amount of starting material in the crude product. 3. Derivative Formation: In some cases, it may be beneficial to derivatize the crude mixture to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-hydroxyl group of a salicylate derivative so reactive towards O-alkylation?

The reactivity of the 2-hydroxyl group is influenced by both electronic and steric factors. Electronically, the adjacent carboxylate or ester group can influence the acidity of the phenolic proton. Sterically, the 2-position is often readily accessible to incoming reagents, especially in the absence of bulky neighboring groups.

Q2: How do I choose the right protecting group for the 2-hydroxyl group?

The ideal protecting group should be:

  • Easy to install selectively at the 2-position.

  • Stable to the conditions of the subsequent O-alkylation reaction.

  • Easy to remove under mild conditions that do not affect the newly installed ether linkage or other functional groups in the molecule.

Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are often a good choice as they can be installed under mild basic conditions and removed with a fluoride source (e.g., TBAF).

Q3: Can I selectively alkylate the 4-hydroxyl group in a 2,4-dihydroxybenzoic acid derivative without a protecting group?

Achieving high selectivity without a protecting group is challenging but may be possible under carefully controlled conditions. Factors that can favor alkylation at the 4-position include:

  • Steric Hindrance: If the 2-position is more sterically hindered than the 4-position.

  • Electronic Effects: The electronic nature of other substituents on the ring can influence the relative nucleophilicity of the two hydroxyl groups.

  • Reaction Conditions: A systematic screen of bases, solvents, and temperatures may reveal conditions that favor alkylation at the 4-position. However, for robust and scalable syntheses, a protecting group strategy is generally recommended for predictable outcomes.

Q4: What is the mechanism of the Williamson ether synthesis, and how does it relate to the side reactions I'm observing?

The Williamson ether synthesis is a classic SN2 reaction.[10] In the first step, a base is used to deprotonate the hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether bond.

The most common side reaction, E2 elimination, occurs when the phenoxide acts as a base instead of a nucleophile, abstracting a proton from a carbon adjacent to the halide-bearing carbon.[7][8] This is more prevalent with sterically hindered alkyl halides.

Williamson_Ether_Synthesis Salicylate Salicylate Derivative (Ar-OH) Phenoxide Phenoxide Nucleophile (Ar-O⁻) Salicylate->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide SN2_TS SN2 Transition State Phenoxide->SN2_TS + R-X E2_TS E2 Transition State Phenoxide->E2_TS + R-X (hindered) AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2_TS AlkylHalide->E2_TS Ether Desired Ether (Ar-O-R) SN2_TS->Ether Byproduct Halide Salt (M⁺X⁻) SN2_TS->Byproduct E2_TS->Byproduct Alkene Alkene Byproduct E2_TS->Alkene HX Protonated Base E2_TS->HX

Caption: Williamson Ether Synthesis Pathway and Competing E2 Elimination.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Salicylate Derivative

This is a generalized protocol and should be optimized for specific substrates.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the salicylate starting material (1.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to dissolve or suspend the starting material.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) to the mixture. Stir at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1-1.5 eq.) to the stirring suspension at room temperature.[9]

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.[9]

  • Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.[9][14]

Protocol 2: Selective O-Alkylation at the 4-Position Using a Protecting Group Strategy

This protocol assumes a starting material with hydroxyl groups at the 2- and 4-positions.

Protecting_Group_Strategy Start 2,4-Dihydroxy Salicylate Step1 Protect 2-OH Start->Step1 Protected 2-Protected Salicylate Step1->Protected Step2 Alkylate 4-OH Protected->Step2 Alkylated 4-Alkylated, 2-Protected Step2->Alkylated Step3 Deprotect 2-OH Alkylated->Step3 Final Final Product: 4-O-Alkyl Salicylate Step3->Final

Caption: Workflow for Selective 4-O-Alkylation using a Protecting Group.

  • Protection of the 2-Hydroxyl Group:

    • Dissolve the 2,4-dihydroxy salicylate derivative (1.0 eq.) in an anhydrous solvent like DMF.

    • Add a base such as imidazole (2.5 eq.).

    • Add the protecting group reagent (e.g., TBDMS-Cl, 1.1 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the protected intermediate by column chromatography.

  • O-Alkylation of the 4-Hydroxyl Group:

    • Follow the general procedure in Protocol 1 using the 2-protected salicylate as the starting material.

  • Deprotection of the 2-Hydroxyl Group:

    • Dissolve the 4-O-alkylated, 2-protected intermediate in an appropriate solvent (e.g., THF).

    • Add a deprotection reagent suitable for the chosen protecting group (e.g., TBAF for a TBDMS group).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up and purify the final product to yield the desired 4-O-alkylated salicylate derivative.

References

  • Benchchem. (n.d.). troubleshooting Williamson ether synthesis side reactions.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Unknown. (n.d.). The Williamson Ether Synthesis.
  • ChemTalk. (n.d.). Directing Effects.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Feilden, A. D. (n.d.). Alkylation of Salicylic Acids.
  • Unknown. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Google Patents. (n.d.). Purification of salicylic acid derivatives.
  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • Benchchem. (n.d.). Technical Support Center: Purification of Salicyloyl Chloride Derivatives.
  • Unknown. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Google Patents. (n.d.). Method for the alkylation of salicylic acid.
  • Google Patents. (n.d.). Method for the alkylation of salicylic acid.
  • Wikipedia. (n.d.). Steric effects.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
  • MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.
  • Google Patents. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • ResearchGate. (n.d.). Selective O-Alkylation Reaction Screen.
  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
  • McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry).
  • Unknown. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.
  • Benchchem. (n.d.). 4-Hydroxybenzoic acid derivatives synthesis and characterization.
  • Wiley Online Library. (n.d.). Pivotal Role of Salicylates in Tuning the Formation and Reactivity of Mn(V)=O's.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
  • YouTube. (2013). Steric hindrance.
  • ResearchGate. (n.d.). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters.
  • Google Patents. (n.d.). Process for preparing alkyl salicylic acid and/or alkyl salicylate.
  • PubMed. (2024). Endocrine-Disrupting Effects of Salicylate Preservatives on Neurosteroidogenesis: Targeting 5α-Reductase Type 1.
  • PMC. (2019). Tuning the stability of alkoxyisopropyl protection groups.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.

Sources

Troubleshooting

Troubleshooting low conversion in Methyl 2,4-dihydroxybenzoate alkylation

Current Status: Operational Topic: Troubleshooting Low Conversion & Regioselectivity Ticket ID: RES-ALK-24-DHB Executive Summary: The "Resorcinol Trap" If you are experiencing low conversion or stalling in the alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Conversion & Regioselectivity Ticket ID: RES-ALK-24-DHB

Executive Summary: The "Resorcinol Trap"

If you are experiencing low conversion or stalling in the alkylation of Methyl 2,4-dihydroxybenzoate, you are likely encountering the Intramolecular Hydrogen Bond (IMHB) Effect .

Unlike simple phenols, this substrate contains two hydroxyl groups with vastly different reactivities:

  • 4-OH (Para): Highly acidic and nucleophilic. Reacts rapidly under mild conditions.

  • 2-OH (Ortho): Locked in a strong 6-membered hydrogen bond ring with the ester carbonyl. This significantly increases its pKa (making it harder to deprotonate) and reduces the nucleophilicity of the resulting phenoxide.

Most "low conversion" reports are actually successful mono-alkylations (4-O-alkylation) where the user expects bis-alkylation but fails to overcome the energy barrier of the 2-position.

Diagnostic Decision Tree

Before adjusting your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Characterize the Failure CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Start->CheckTLC SM_Gone SM is consumed CheckTLC->SM_Gone No SM_Remains SM persists (>10%) CheckTLC->SM_Remains Yes ProductType Identify Major Product SM_Gone->ProductType Action_Base Issue: Base Solubility Action: Grind K2CO3, add 18-crown-6, or switch solvent SM_Remains->Action_Base Stalled at ~50% Mono Major: Mono-alkylated (4-O) ProductType->Mono Target was Bis Hydrolysis Major: Acid (Ester Hydrolysis) ProductType->Hydrolysis Product is Acid Action_Force Issue: 2-OH Reactivity Action: Switch to NaH/DMF or increase Temp >80°C Mono->Action_Force Need Bis-alkylation Bis Major: Bis-alkylated (2,4-di-O) Action_Dry Issue: Saponification Action: Dry solvent/base, switch to non-aq base Hydrolysis->Action_Dry

Figure 1: Diagnostic logic for alkylation failures. Blue nodes indicate decision points; White notes indicate corrective actions.

Technical Deep Dive & Troubleshooting (Q&A)

Issue A: "The reaction stalls at ~50% conversion. I see one new spot, but starting material remains."

Diagnosis: You are likely achieving 4-O-alkylation (the kinetic product) but failing to alkylate the 2-OH (the thermodynamic challenge).

The Mechanism: The 4-hydroxyl group is sterically accessible and electronically activated. The 2-hydroxyl group, however, acts as a hydrogen bond donor to the ester carbonyl oxygen. This interaction stabilizes the proton, effectively raising the pKa of the 2-OH by 2-3 log units compared to the 4-OH.

  • Solution 1 (If you want Mono-alkylation): Stop here. You have likely achieved high yield of the 4-alkoxy product. Optimize by using stoichiometric base (1.1 eq) to prevent partial 2-alkylation.

  • Solution 2 (If you want Bis-alkylation): You must disrupt the hydrogen bond.

    • Switch Base: Weak bases like

      
       in Acetone are often insufficient for the 2-OH. Switch to 
      
      
      
      (Cesium Effect) or NaH (Sodium Hydride).
    • Switch Solvent: Change from Acetone to DMF or NMP . The high dielectric constant helps dissociate the tight ion pairs and solvate the phenoxide.

    • Temperature: Increase temperature to 80–100°C . The IMHB weakens at higher temperatures.

Issue B: "I want the 2-alkoxy product, but I only get 4-alkoxy or mixtures."

Diagnosis: Direct selective alkylation of the 2-OH in the presence of a free 4-OH is chemically forbidden under standard Williamson conditions due to the pKa difference.

Corrective Protocol: You cannot simply "tune" the base to favor the 2-position. You must use a protection-deprotection strategy or a specific chelation-control method.

  • Protection: Selectively protect the 4-OH (e.g., with Benzyl bromide using 1.0 eq base). The 4-OH reacts first.[1]

  • Alkylation: Alkylate the 2-OH using forcing conditions (NaH/DMF/Excess Alkyl Halide).

  • Deprotection: Hydrogenate to remove the benzyl group, leaving the 2-alkoxy-4-hydroxy product.

Issue C: "My ester is disappearing, but I'm isolating the carboxylic acid."

Diagnosis: Saponification (Hydrolysis). This occurs when hydroxide ions (


) are generated in the reaction. This usually happens if:
  • The solvent is "wet" (contains water).

  • The base is hygroscopic (e.g., old NaOH or KOH).

  • Traces of water react with Carbonate bases to form Hydroxide:

    
    .
    

Corrective Protocol:

  • Dry Solvents: Use anhydrous Acetone or DMF.

  • Non-Nucleophilic Base: If hydrolysis persists, switch to

    
      (weaker) or 
    
    
    
    (non-nucleophilic, but requires strictly anhydrous conditions). Avoid NaOH/KOH.

Optimized Experimental Protocols

Choose the protocol that matches your desired outcome.

Table 1: Reaction Parameter Matrix
ParameterTarget: 4-O-Mono-alkylation Target: Bis-alkylation (2,4-di-O)
Base

(1.5 eq) or


(3.0 eq) or NaH (2.5 eq)
Solvent Acetone or MeCNDMF or NMP
Temperature Reflux (56°C - 80°C)80°C - 100°C
Time 4 - 12 Hours12 - 24 Hours
Additives None18-Crown-6 (if using

)
Protocol A: Selective 4-O-Alkylation (Kinetic Control)

Best for: Creating intermediates where the 2-OH remains free.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add Cesium Bicarbonate (

    
    )  (1.5 eq).[2] Note: Bicarbonate is mild enough to deprotonate the 4-OH but leaves the 2-OH largely intact.
    
  • Electrophile: Add the Alkyl Halide (1.1 eq).

  • Reaction: Heat to 60°C for 6–12 hours. Monitor by TLC (The 4-O product is less polar than SM).

  • Workup: Filter off solids. Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Exhaustive Bis-Alkylation (Thermodynamic Forcing)

Best for: Capping both hydroxyls.

  • Setup: Flame-dry flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 2.5 eq) at 0°C. Warning: Hydrogen gas evolution.

  • Activation: Allow to stir at room temperature for 30 mins to ensure disruption of the intramolecular H-bond. The solution often turns bright yellow/orange (phenoxide formation).

  • Electrophile: Add Alkyl Halide (2.5 – 3.0 eq).

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Quench carefully with water. Extract with EtOAc. Wash organic layer extensively with water/brine (to remove DMF).

Mechanistic Visualization

The diagram below illustrates the competition between the "Free" 4-OH and the "Trapped" 2-OH.

Mechanism Substrate Methyl 2,4-dihydroxybenzoate (2-OH H-bonded) Path4 Path A: 4-Deprotonation (Fast, Kinetic) Substrate->Path4 pKa ~8.5 Path2 Path B: 2-Deprotonation (Slow, High Energy Barrier) Substrate->Path2 pKa ~11+ (H-bond cost) Base Base (CO3 or H-) Base->Path4 Base->Path2 Inter4 4-Phenoxide (Stable) Path4->Inter4 Inter2 2-Phenoxide (Requires H-bond break) Path2->Inter2 Prod4 4-Alkoxy Product (Major w/ weak base) Inter4->Prod4 + R-X ProdBis Bis-Alkoxy Product (Requires strong base/heat) Inter2->ProdBis + R-X Prod4->ProdBis Step 2 (Slow)

Figure 2: Kinetic vs. Thermodynamic pathways. Note that Path B is inhibited by the intramolecular hydrogen bond (IMHB).

References

  • Cesium Bicarbonate-Mediated Regioselective Alkylation. National Institutes of Health (PMC/PubMed). (Discusses the specific use of mild bases to favor 4-O-alkylation over bis-alkylation). [Link]

  • Intramolecular Hydrogen Bonding Effects on Reactivity. Journal of Biological Chemistry / PubMed. (Mechanistic insight into how IMHB shifts pKa values in 2,4-dihydroxybenzoate systems). [Link]

  • Williamson Ether Synthesis Troubleshooting. Master Organic Chemistry. (General guide on SN2 vs E2 competition and solvent effects). [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Butoxysalicylate Synthesis

Welcome to the technical support center for the synthesis of 4-butoxysalicylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific etherif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-butoxysalicylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific etherification reaction. Here, we will delve into the critical parameters of the Williamson ether synthesis, the primary method for this transformation, and provide detailed troubleshooting advice to overcome common experimental hurdles. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-butoxysalicylate is most commonly achieved through a Williamson ether synthesis. This versatile and widely used method involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this specific case, a salicylate salt (the nucleophile) reacts with a butyl halide (the electrophile) to form the desired ether.

Understanding the SN2 mechanism is crucial for optimization. It is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[1] The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.

Reaction Scheme:

Williamson_Ether_Synthesis Salicylate Salicylate Anion (Nucleophile) Product 4-Butoxysalicylate Salicylate->Product S_N2 Reaction ButylHalide Butyl Halide (Electrophile) (e.g., 1-bromobutane) ButylHalide->Product Halide Halide Ion (Leaving Group)

Caption: General schematic of the Williamson ether synthesis for 4-butoxysalicylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-butoxysalicylate, providing explanations and actionable solutions.

Q1: My reaction is slow or incomplete. How can I increase the reaction rate?

A1: A sluggish reaction can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Choice of Base and Solvent: The formation of the salicylate anion (the active nucleophile) is critical. A base that is too weak will not fully deprotonate the starting salicylic acid derivative.

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[2] NaH is particularly effective as the hydrogen gas byproduct bubbles out of the reaction mixture, driving the equilibrium forward.[3]

    • Solvent Considerations: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents solvate the cation of the base, leaving the alkoxide nucleophile more exposed and reactive.[4] Using the parent alcohol as a solvent is also a common practice.[4]

  • Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Recommendation: The reactivity of butyl halides follows the trend: I > Br > Cl. If you are using 1-chlorobutane and experiencing slow reaction times, consider switching to 1-bromobutane or 1-iodobutane. Alkyl sulfonates, such as tosylates and mesylates, are also excellent leaving groups and can be used in place of alkyl halides.[5]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.

    • Recommendation: If the reaction is proceeding slowly at room temperature, consider heating the reaction mixture. A good starting point is 50-80 °C. However, be mindful of potential side reactions at higher temperatures (see Q2).

Q2: My yield is low, and I'm observing significant byproduct formation. What's going on?

A2: Low yields are often due to competing side reactions. The primary culprit in a Williamson ether synthesis is the E2 (bimolecular elimination) reaction.

  • Understanding the Competition: The alkoxide base can act as a nucleophile (SN2) or a base (E2). The E2 pathway is favored with sterically hindered alkyl halides and strong, bulky bases.

    • Recommendation: To favor the desired SN2 reaction, use a primary alkyl halide like 1-bromobutane.[1][4] Avoid secondary or tertiary alkyl halides, as they will predominantly lead to elimination products (alkenes).[1][4] While the salicylate is not exceptionally bulky, using a less sterically hindered butyl halide is crucial.

  • Other Potential Side Reactions:

    • Self-condensation of the starting material: This can occur if the reaction conditions are too harsh.

    • Reaction with the solvent: Some solvents can participate in side reactions. Ensure your solvent is dry and appropriate for the reaction conditions.

SN2_vs_E2 start Salicylate Anion + Butyl Halide SN2 S_N2 Pathway (Nucleophilic Attack) start->SN2 Favored by: - Primary Alkyl Halide - Less Hindered Base E2 E2 Pathway (Elimination) start->E2 Favored by: - Secondary/Tertiary Alkyl Halide - Sterically Hindered Base Ether 4-Butoxysalicylate (Desired Product) SN2->Ether Alkene Butene (Byproduct) E2->Alkene

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Butyl Bromide

Executive Summary & Diagnostic Overview The Problem: You have completed a nucleophilic substitution (e.g., alkylation), but your reaction mixture contains residual 1-bromobutane (butyl bromide). The Challenge: Boiling Po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

The Problem: You have completed a nucleophilic substitution (e.g.,


 alkylation), but your reaction mixture contains residual 1-bromobutane (butyl bromide).
The Challenge: 
  • Boiling Point: At ~101°C, it is too high to remove easily on a standard rotavap without heating, yet low enough to co-elute with many intermediate-polarity products.

  • Detection: It is UV-inactive, making it "invisible" on standard flash chromatography systems unless specific stains or detectors (ELSD/RI) are used.

  • Reactivity: As a primary alkyl halide, it remains an active electrophile, posing stability risks to your product and genotoxic risks to the operator.

The Solution: Do not rely on extended high-vacuum drying, which often fails to remove the last 1-5%. Instead, utilize azeotropic displacement or chemoselective scavenging .

Diagnostic Workflow

Use the following logic tree to select your purification strategy.

ButylBromideRemoval Start START: Residual Butyl Bromide Detected IsProductVolatile Is your product volatile? (BP < 150°C) Start->IsProductVolatile IsProductAcidBase Is your product acid/base sensitive? IsProductVolatile->IsProductAcidBase No MethodB METHOD B: Solid-Phase Scavenging (Polymer-Supported Amines) IsProductVolatile->MethodB Yes (Risk of loss) MethodA METHOD A: Azeotropic Distillation (Methanol/Heptane) IsProductAcidBase->MethodA No (Stable) IsProductAcidBase->MethodB Yes (Sensitive) MethodC METHOD C: Flash Chromatography (Requires Stain Visualization) MethodA->MethodC If trace remains MethodB->MethodC If trace remains

Figure 1: Decision matrix for selecting the optimal removal strategy based on product stability and volatility.

Method A: Azeotropic Distillation (The Physical Approach)

Mechanism: 1-Bromobutane forms positive azeotropes with several common solvents. This depresses the effective boiling point of the mixture, allowing the halide to be "carried over" into the trap at temperatures significantly lower than 101°C.

Why this works: According to Raoult's Law deviations, the vapor pressure of the azeotropic mixture is higher than either component individually. This allows you to strip the impurity without subjecting your product to thermal decomposition.

Azeotropic Data Table
Solvent PartnerAzeotrope B.P. (°C)% Solvent (by wt)% Butyl Bromide (by wt)Application Note
Methanol 63.5°C 42.5%57.5%Best Choice. High removal efficiency; easy to remove residual MeOH.
Ethanol70.0°C38.0%62.0%Good alternative if product is MeOH sensitive (transesterification risk).
Water97.5°C49.0%51.0%Not recommended (requires high heat, poor removal rate).
Protocol: The "Pump-and-Purge" Cycles
  • Concentrate: Remove the bulk reaction solvent (e.g., DMF, THF) first.

  • Re-dissolve: Dissolve the crude residue in Methanol (approx. 5-10 mL per gram of crude).

  • Evaporate: Rotavap at 40-45°C under moderate vacuum (start at 200 mbar, ramp down to 20 mbar).

    • Critical Step: Do not just pull vacuum. The codistillation is what removes the bromide.

  • Repeat: Repeat this process 2-3 times.

  • Verify: Check via NMR. The triplet at ~3.4 ppm (CH2-Br) should diminish significantly.

Method B: Chemical Scavenging (The Chemical Approach)

Mechanism: If your product is valuable or volatile, physical removal is risky.[1] Chemical scavenging uses a Polymer-Supported Amine (PS-Amine) . The amine acts as a nucleophile, reacting with the butyl bromide via an


 mechanism to form a polymer-bound ammonium salt.

Why this works: The impurity becomes covalently tethered to the solid support. A simple filtration removes the bead, taking the impurity with it.

Scavenging Workflow Diagram

ScavengingMechanism Input Crude Mixture (Product + BuBr) Reaction Stir/Agitate (SN2 Reaction) Input->Reaction Resin Add PS-Trisamine (Solid Support) Resin->Reaction Filter Filtration Reaction->Filter Output Filtrate: Pure Product Filter->Output Waste Solid Waste: Resin-bound Butyl group Filter->Waste

Figure 2: Kinetic resolution of the impurity using solid-phase extraction (SPE).

Protocol: Resin Scavenging

Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar diamine resin.

  • Calculate Loading: Determine the mmol of unreacted butyl bromide (via NMR integration relative to product).

  • Stoichiometry: Add 3.0 equivalents of PS-Trisamine resin relative to the butyl bromide impurity.

  • Solvent: Dissolve crude in DCM, THF, or Ethanol (swelling solvents are best for resins).

  • Incubation: Stir gently (or shake) at room temperature for 4–12 hours .

    • Tip: Heating to 40°C accelerates this

      
       reaction significantly.
      
  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Wash: Wash the resin beads with solvent to recover any entrained product.

Method C: Chromatographic Troubleshooting

The Issue: 1-Bromobutane has no chromophore. It does not absorb UV light at 254 nm. You will not see it on your flash collector's screen, leading to accidental co-collection with your product.

Visualization Guide (TLC)

If you must purify via column, you need to "see" the impurity on TLC plates to map where it elutes.

Stain ReagentVisibility of BuBrAppearancePreparation/Notes
UV (254 nm) Invisible N/ADo not rely on this.
Iodine (

)
High Brown/Yellow spotAlkyl halides absorb iodine vapor reversibly.
KMnO4 ModerateYellow spot on purpleOxidizes the alkyl chain (slow for simple halides).
Ninhydrin NoneN/AOnly for amines.
Flash Chromatography Strategy
  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexanes/Ethyl Acetate.

  • Elution Profile: Butyl bromide is lipophilic. It usually elutes near the solvent front (High

    
    ) in non-polar conditions.
    
    • Warning: If your product is also non-polar (

      
       in 10% EtOAc), separation will be difficult. Use Method A  (Azeotrope) before the column to reduce the load.
      
Frequently Asked Questions (FAQ)

Q: Can I just use high vacuum (oil pump) overnight? A: Often, no. While the boiling point (101°C) suggests volatility, trace alkyl halides interact with product matrices (oils/foams), lowering their vapor pressure. You might remove 80%, but the last 20% "sticks." Azeotroping (Method A) actively disrupts these interactions.

Q: My product contains a tertiary amine. Will it react with the butyl bromide during workup? A: Yes, this is a major risk (quaternization). If your product is nucleophilic, you must remove the butyl bromide immediately. Do not store the mixture. Use the Azeotropic Method immediately, or perform an acid wash (if your product can survive it) to protonate your amine, rendering it non-nucleophilic during the workup.

Q: Is 1-Bromobutane toxic? A: Yes. It is an alkylating agent (genotoxic potential), a flammability hazard, and an irritant. All removal steps (especially Rotavap venting) should be done with proper ventilation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8003, 1-Bromobutane. Retrieved from [Link]

  • University of Edinburgh. (n.d.). Azeotrope Bank: Methanol Binary Mixtures. School of Chemistry. Retrieved from [Link] (General reference for azeotropic data).

  • Biotage. (2020). Strategies for Scavenging Electrophiles in Organic Synthesis. Technical Note TN-44. (Industry standard reference for PS-Trisamine usage).
  • Reach Devices. (n.d.). TLC Stains and Visualization Methods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues with Methyl 4-butoxy-2-hydroxybenzoate

Welcome to the technical support center for Methyl 4-butoxy-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-butoxy-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. The following question-and-answer format addresses common issues and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the structural features of Methyl 4-butoxy-2-hydroxybenzoate that influence its solubility?

A1: Methyl 4-butoxy-2-hydroxybenzoate possesses a molecular structure with distinct hydrophobic and hydrophilic regions that govern its solubility. The key features are:

  • Aromatic Ring and Butoxy Group: The benzene ring and the four-carbon butoxy chain are nonpolar, contributing to the molecule's hydrophobicity and leading to poor aqueous solubility.

  • Phenolic Hydroxyl Group: The hydroxyl (-OH) group is a weak acid and can donate a proton to form a negatively charged phenolate ion. This ionization significantly increases water solubility.

  • Methyl Ester Group: The methyl ester group is relatively nonpolar.

The interplay of these groups results in a compound that is sparingly soluble in water but soluble in various organic solvents.[1][2]

Q2: I am observing precipitation of Methyl 4-butoxy-2-hydroxybenzoate when I add my stock solution to an aqueous buffer. What is causing this and how can I prevent it?

A2: This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution of a poorly soluble compound in an organic solvent is rapidly diluted into an aqueous medium. The organic solvent disperses, and the compound crashes out of the solution as it is no longer soluble in the predominantly aqueous environment.

To prevent this, consider the following strategies:

  • Slower Addition and Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This allows for more controlled mixing and can sometimes prevent immediate precipitation.

  • Reduce Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous solution. Many cell-based assays, for example, can tolerate up to 0.5% DMSO without significant toxicity.

  • Serial Dilutions: Instead of a single large dilution, perform a series of dilutions through intermediate solvent mixtures with decreasing organic solvent content.

Troubleshooting Guide: Enhancing Solubility

Q3: How can I use pH adjustment to increase the aqueous solubility of Methyl 4-butoxy-2-hydroxybenzoate?

A3: The phenolic hydroxyl group on Methyl 4-butoxy-2-hydroxybenzoate is weakly acidic. By increasing the pH of the aqueous solution above the pKa of this group, you can deprotonate it to form the more soluble phenolate salt.[3][4][5][6]

Mechanism of pH-Dependent Solubility

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Insoluble_Form Methyl 4-butoxy-2-hydroxybenzoate (Sparingly Soluble) Soluble_Form Methyl 4-butoxy-2-hydroxybenzoate Anion (Soluble Phenolate) Insoluble_Form->Soluble_Form + OH- (Increase pH) Soluble_Form->Insoluble_Form + H+ (Decrease pH)

Caption: pH-dependent equilibrium of Methyl 4-butoxy-2-hydroxybenzoate.

Experimental Protocol: pH Adjustment

  • Prepare a stock solution of Methyl 4-butoxy-2-hydroxybenzoate in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).

  • In a separate vessel, prepare your desired aqueous buffer.

  • While monitoring the pH with a calibrated pH meter, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the aqueous buffer to raise the pH.[7]

  • Once the desired pH is reached and stable, slowly add the stock solution of your compound while stirring vigorously.

  • Visually inspect for any precipitation. If the solution remains clear, the compound is likely dissolved.

Table 1: Hypothetical pH-Solubility Profile for a Phenolic Compound

pHExpected SolubilityRationale
2.0Very LowThe compound is fully protonated and in its least soluble form.
7.4ModerateA fraction of the compound will be ionized, leading to increased solubility.
9.0HighA significant portion of the compound is deprotonated to the soluble phenolate form.
Q4: My experimental conditions require a near-neutral pH. What other methods can I use to improve solubility?

A4: When pH adjustment is not feasible, co-solvency and cyclodextrin complexation are excellent alternative strategies.

Co-solvency

This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution to increase the solubility of a hydrophobic compound.[8][9][10][11][12] Common co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin

Mechanism of Co-solvency

Drug Hydrophobic Drug Solubilized_Drug Solubilized Drug Drug->Solubilized_Drug Addition of Co-solvent Water Water Molecules Water->Solubilized_Drug Co_solvent Co-solvent Molecules Co_solvent->Solubilized_Drug Drug Hydrophobic Drug Inclusion_Complex Soluble Inclusion Complex Drug->Inclusion_Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex

Caption: Cyclodextrins encapsulate hydrophobic drugs, increasing their solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Choose a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin).

  • Prepare an aqueous solution of the cyclodextrin.

  • Add an excess of Methyl 4-butoxy-2-hydroxybenzoate to the cyclodextrin solution.

  • Stir the mixture for several hours or overnight at a controlled temperature to allow for complex formation.

  • Filter the solution to remove any undissolved compound. The filtrate will contain the solubilized drug-cyclodextrin complex.

References

  • Abou-Okeil, A., Reish, A., & El-Kady, M. F. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PMC.
  • Cosolvency | PPTX. Slideshare.
  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Co-solvency: Significance and symbolism. Wisdom Library.
  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • Cosolvent. Wikipedia.
  • How can cyclodextrins enhance solubility? YouTube.
  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences.
  • How does pH affect solubility? askIITians.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC.
  • pH and Solubility. AP Chem | Fiveable.
  • 8.11 pH and Solubility | AP Chemistry. Fiveable.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • pH Adjusting D
  • Technical Support Center: Enhancing Synthetic Phenol Solubility for Biological Assays. Benchchem.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • METHYL 4-BUTOXY-2-HYDROXYBENZOATE | CAS 86840-96-2.
  • Methyl 4-hydroxy-2-methylbenzo
  • Methyl 4-hydroxybenzo
  • METHYL 4-HYDROXYBENZOATE.

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis Byproducts During Ester Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with ester stability during reaction workup.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with ester stability during reaction workup. As Senior Application Scientists, we understand that preserving the integrity of your target molecule is paramount. This resource provides in-depth, experience-driven answers to common problems, focusing on the chemical principles behind each recommendation to ensure you can adapt these strategies to your specific system.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems encountered during the isolation of ester products. Each answer provides a mechanistic explanation and a actionable solution.

Q1: I'm observing significant ester hydrolysis after my aqueous workup. What are the most likely causes?

A1: Unintended hydrolysis during workup is a frequent cause of reduced yield. The primary culprits are pH extremes, elevated temperatures, and prolonged exposure to the aqueous phase .[1]

  • pH-Mediated Hydrolysis: Your ester is essentially the product of an equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4] The presence of strong acids or bases dramatically catalyzes the reverse reaction (hydrolysis).

    • Base-Catalyzed Hydrolysis (Saponification): This is often the more destructive pathway. Hydroxide ions (from bases like NaOH or KOH) directly attack the ester's carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[2][3][5]

    • Acid-Catalyzed Hydrolysis: This is the exact reverse of a Fischer esterification.[2][3][6] The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by water. This process is an equilibrium, so using a large volume of water during the workup can drive the reaction back towards the starting materials.[2][3][7]

  • Temperature: Hydrolysis, like most chemical reactions, is accelerated by heat. Performing a workup at room temperature can be detrimental to sensitive esters. A common rule of thumb is that reaction rates can double for every 10°C increase in temperature.

  • Contact Time: The longer your ester is in contact with an acidic or basic aqueous solution, the more time it has to hydrolyze.[1] Efficient and rapid separation of layers is critical.

Q2: My ester is base-sensitive. How can I safely neutralize residual acid catalyst from the reaction?

A2: This is a classic challenge. You must neutralize the acid catalyst without exposing your product to a pH that is high enough to initiate significant saponification. The key is to use a weak base and maintain strict temperature control.

The Strategy: Use a base whose conjugate acid has a pKa value that is high enough to neutralize the strong acid catalyst (like H₂SO₄) but low enough to avoid generating a high concentration of hydroxide ions.

ReagentFormulapKa of Conjugate AcidRecommended Use & Comments
Saturated Sodium Bicarbonate NaHCO₃6.4 (H₂CO₃)[8][9]The Gold Standard. Mildly basic, cheap, and effective. The formation of CO₂ gas is a useful visual indicator that acid is being neutralized. Caution: Add slowly to control foaming and vent the separatory funnel frequently.[1]
Saturated Ammonium Chloride NH₄Cl9.3 (NH₄⁺)[9]Primarily used as a mild acid to quench reactive organometallics, but its buffering capacity makes it a safe, near-neutral wash for removing trace amounts of base without risking acid-catalyzed hydrolysis.
5% Sodium Carbonate Na₂CO₃10.3 (HCO₃⁻)[9]More basic than bicarbonate and should be used with caution. It can be effective for neutralizing reactions with a significant amount of acid but increases the risk of hydrolysis compared to NaHCO₃.
Dilute (e.g., 1M) NaOH / KOH NaOH / KOH~15.7 (H₂O)[9]Avoid for sensitive esters. These strong bases cause rapid, irreversible saponification.[5] Their use should be restricted to robust, sterically hindered esters where milder bases are ineffective.

See Protocol 1 for a detailed experimental procedure.

Q3: My product is an extremely labile ester. Are there alternatives to aqueous workups?

A3: Absolutely. For highly sensitive substrates, avoiding water altogether is the best strategy. Non-aqueous workups are designed to remove catalysts and byproducts by filtration rather than extraction.

The Strategy: The goal is to adsorb polar impurities (like acid/base catalysts, salts) onto a solid support while allowing the less polar ester product to pass through with the solvent.

  • Filtration through a Silica or Celite® Plug: The crude reaction mixture is diluted with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) and passed through a short column ("plug") of silica gel or Celite®. The silica, being polar, will retain the polar impurities. This is fast, efficient, and completely avoids water.

  • Quenching with a Solid Reagent: If the reaction contains a reagent that needs to be quenched (e.g., a dehydrating agent), a solid quenching agent can be added directly to the flask. For example, solid sodium bicarbonate can be used to neutralize an acid. After stirring, the entire mixture is filtered to remove the solids, and the solvent is evaporated.

  • Non-Aqueous Solvent Systems: In some cases, hydrolysis can be performed under non-aqueous conditions using a system like NaOH in a methanol/dichloromethane solvent mixture.[10] This method generates hydroxide ions that are less solvated and highly reactive, allowing for saponification of even hindered esters under mild, water-free conditions.[10]

See Protocol 2 for a detailed experimental procedure.

Frequently Asked Questions (FAQs)

This section covers fundamental principles that underpin the troubleshooting advice.

Q1: What are the fundamental mechanisms of ester hydrolysis?

A1: Understanding the two primary catalytic pathways, basic and acidic, is crucial for predicting and preventing hydrolysis.

  • Base-Catalyzed Hydrolysis (Saponification): This is a two-stage process. First, a hydroxide ion performs a nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate.[5] Second, this intermediate collapses, expelling the alkoxide (⁻OR) as a leaving group to form a carboxylic acid.[5] In the final, irreversible step, the highly basic alkoxide deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol.[2][5] This final acid-base step makes the overall reaction irreversible under basic conditions.[2][3][11]

G

  • Acid-Catalyzed Hydrolysis: This mechanism is the microscopic reverse of Fischer esterification and is an equilibrium process.[2][3][6] The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).[7] This protonation makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[7] A proton is then transferred to one of the alkoxy (-OR') oxygens, turning it into a good leaving group (R'OH). The intermediate then collapses, expelling the alcohol and, after deprotonation, regenerating the carboxylic acid and the acid catalyst.[6][7]

Q2: Which structural features make an ester more susceptible to hydrolysis?

A2: Not all esters are created equal. Electronic and steric factors play a major role in their stability.

  • Electronic Effects: Electron-withdrawing groups attached to either the carbonyl or the alkoxy portion of the ester increase the electrophilicity of the carbonyl carbon. This makes it a more attractive target for nucleophiles like water or hydroxide, thus increasing the rate of hydrolysis.

  • Steric Hindrance: Conversely, large, bulky groups near the ester functionality can physically block the approach of a nucleophile.[1] This is known as steric hindrance, and it significantly slows down the rate of hydrolysis. For example, a tert-butyl ester is much more resistant to hydrolysis than a methyl ester.

Q3: How does temperature control impact ester stability during workup?

A3: Temperature control is one of the most effective and simplest tools for minimizing hydrolysis. The rate of hydrolysis, like most reactions, is governed by the Arrhenius equation, which shows an exponential relationship between the rate constant and temperature. Performing all aqueous washes with ice-cold solutions (0-5 °C) dramatically slows the kinetics of the hydrolysis reaction.[1] When quenching a reaction that was run at an elevated temperature, it is critical to cool the reaction mixture to room temperature, and preferably to 0 °C in an ice bath, before adding any aqueous solution.[1][12]

Experimental Protocols

Protocol 1: Mild Aqueous Workup for a Base-Sensitive Ester

This protocol details the steps for neutralizing an acidic reaction mixture and washing the organic phase while minimizing exposure to harsh conditions.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC, LCMS, etc.), remove it from the heat source and allow it to cool to room temperature. Then, place the reaction flask in an ice-water bath and cool to 0-5 °C.

  • Dilute and Transfer: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Transfer the mixture to a separatory funnel.

  • Neutralization Wash: Add one volume of cold (0-5 °C), saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[13]

    • CRITICAL: Do NOT stopper the funnel immediately. Gently swirl the unstoppered funnel to allow for the initial, rapid evolution of CO₂ gas.

    • Once the initial effervescence subsides, stopper the funnel, invert it, and immediately vent to release pressure.

    • Shake gently for 15-30 seconds, venting frequently. Allow the layers to separate completely.

    • Drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed upon addition of the bicarbonate solution.[1]

  • Brine Wash: Wash the organic layer with one volume of cold, saturated aqueous NaCl (brine).[1][13] This step helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).[1][13] Add the agent until it no longer clumps together and flows freely when the flask is swirled.

  • Isolation: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent. Remove the solvent from the combined filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude ester product.

G Cool 1. Cool Reaction to 0-5 °C Dilute 2. Dilute with Organic Solvent & Transfer Cool->Dilute Wash_NaHCO3 3. Wash with Cold sat. NaHCO₃ Dilute->Wash_NaHCO3 Vent Vent CO₂ Frequently! Wash_NaHCO3->Vent Critical Step Wash_Brine 4. Wash with Cold Brine (NaCl) Wash_NaHCO3->Wash_Brine Dry 5. Dry with Na₂SO₄ / MgSO₄ Wash_Brine->Dry Isolate 6. Filter & Evaporate Solvent Dry->Isolate

Protocol 2: Non-Aqueous Workup via Silica Gel Plug Filtration

This protocol is ideal for extremely labile esters where any contact with water must be avoided.

  • Prepare the Plug: Take a sintered glass funnel or a standard glass funnel with a small plug of cotton. Add a ~1-2 cm layer of sand, followed by a ~5-10 cm layer of silica gel. Top with another ~1 cm layer of sand.

  • Equilibrate the Plug: Place a clean receiving flask under the funnel. Wet the silica plug with the solvent system you intend to use for elution (e.g., 20% ethyl acetate in hexanes). Allow the solvent to drain through until it is level with the top of the sand.

  • Load the Sample: Cool the reaction mixture to room temperature. Dilute it with a minimal amount of the non-polar eluting solvent. Carefully apply the diluted reaction mixture to the top of the silica plug.

  • Elute the Product: Add fresh eluting solvent to the top of the funnel and use gentle pressure (e.g., from an airline or a hand bulb) to push the solvent through the plug. The less polar ester product will elute quickly, while the more polar catalysts and byproducts will remain adsorbed on the silica.

  • Monitor Elution: Collect fractions and monitor them by TLC to determine which fractions contain your desired product.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified ester.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved February 12, 2026, from [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved February 12, 2026, from [Link]

  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023). StudySmarter. Retrieved February 12, 2026, from [Link]

  • Hydrolysis of Esters: Mechanism and Conditions. (2022). PSIBERG. Retrieved February 12, 2026, from [Link]

  • Factors contributing to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction. (2018). Quora. Retrieved February 12, 2026, from [Link]

  • Ester Hydrolysis. (2024). Save My Exams. Retrieved February 12, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved February 12, 2026, from [Link]

  • Work up of ester?. (2021). ResearchGate. Retrieved February 12, 2026, from [Link]

  • ester hydrolysis rate: Topics. (n.d.). Science.gov. Retrieved February 12, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). PMC. Retrieved February 12, 2026, from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • The Quench. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

  • The pKa in Organic Chemistry. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • pKa values of common acids. (2019). YouTube. Retrieved February 12, 2026, from [Link]

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Best practices for working with a moisture sensitive/rt-melting point chemical (Pentafluorophenol) to make esters?. (2025). Reddit. Retrieved February 12, 2026, from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. (n.d.). OWL. Retrieved February 12, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies. Retrieved February 12, 2026, from [Link]

  • Esterification of an Unknown Acid. (2020). YouTube. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Controlling regioselectivity in dihydroxybenzoate alkylation

Technical Support Center: Regioselective Alkylation of Dihydroxybenzoates Status: System Active Operator: Senior Application Scientist Ticket Subject: Controlling Regioselectivity in 2,4- and 3,4-Dihydroxybenzoate Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Alkylation of Dihydroxybenzoates

Status: System Active Operator: Senior Application Scientist Ticket Subject: Controlling Regioselectivity in 2,4- and 3,4-Dihydroxybenzoate Scaffolds

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for synthetic organic chemistry. This guide addresses the persistent challenge of distinguishing between two nucleophilic hydroxyl groups on a benzoate scaffold.

In dihydroxybenzoates (DHBs), regioselectivity is not random; it is dictated by a competition between thermodynamic acidity (pKa), kinetic accessibility (sterics), and intramolecular forces (hydrogen bonding).

Select your active substrate configuration below to access the relevant troubleshooting module.

Module 1: The 2,4-Dihydroxybenzoate System

The Challenge: Distinguishing the 2-OH (ortho) from the 4-OH (para). Standard Behavior: The 4-OH is significantly more reactive toward alkylation than the 2-OH.

Mechanistic Insight: The "H-Bond Lock"

In 2,4-DHB, the 2-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of the ester/aldehyde. This intramolecular hydrogen bond (IMHB) creates a stable 6-membered pseudo-ring.

  • Consequence 1: The 2-OH proton is "locked," effectively increasing its pKa relative to the free 4-OH.

  • Consequence 2: The 4-OH remains free, sterically accessible, and electronically activated by the electron-withdrawing ester group (para-position).

Protocol: Selective 4-O-Alkylation (The Cesium Standard)

Target:[1] Mono-alkylation at the 4-position.

The "Gold Standard" Workflow: Recent process chemistry data indicates that Cesium Bicarbonate (


) offers superior selectivity over Potassium Carbonate (

) by minimizing bis-alkylation.
ParameterRecommendationRationale
Base

(1.5 equiv)
Mild basicity avoids deprotonating the H-bonded 2-OH. The "Cesium Effect" improves solubility and anion reactivity.
Solvent Acetonitrile (

)
Polar aprotic; supports the

mechanism without disrupting the IMHB as aggressively as DMSO/DMF.
Temperature 60–80°CSufficient energy to overcome the activation barrier for 4-OH without unlocking the 2-OH.
Electrophile Alkyl Bromide (1.0 - 1.1 equiv)Limiting stoichiometry is critical to prevent "over-alkylation."

Step-by-Step Protocol:

  • Charge reaction vessel with Methyl 2,4-dihydroxybenzoate (1.0 equiv) and

    
     (1.5 equiv).
    
  • Add anhydrous Acetonitrile (0.2 M concentration).

  • Stir at Room Temperature (RT) for 15 minutes. Note: This allows partial deprotonation of the 4-OH.

  • Add Alkyl Bromide (1.05 equiv).

  • Heat to 80°C and monitor by TLC/HPLC.

  • Stop condition: When starting material is <5%. Do not push for 100% conversion if bis-alkylation (spot with higher

    
    ) begins to appear.
    
Troubleshooting 2,4-DHB

Issue: I am seeing significant 2,4-bis-alkylation. Diagnosis: Your base is too strong or the solvent is disrupting the H-bond. Fix: Switch from


/DMF to 

/Acetonitrile. DMF is a strong H-bond acceptor and can disrupt the stabilizing IMHB at the 2-position, making it vulnerable to alkylation.

Issue: Reaction is sluggish at the 4-position. Diagnosis: Poor nucleophilicity of the phenoxide. Fix: Add 0.1 equiv of Sodium Iodide (Finkelstein condition) if using an alkyl chloride.

Module 2: The 3,4-Dihydroxybenzoate (Catechol) System

The Challenge: Distinguishing two adjacent hydroxyl groups. Standard Behavior: The 4-OH is generally more acidic than the 3-OH due to the para-electron withdrawing effect of the ester.

Mechanistic Insight: Electronic Differentiation

Unlike the 2,4-system, there is no strong IMHB locking one position. Selectivity here relies on the subtle pKa difference.

  • 4-OH: Para to the ester (EWG). Inductive and resonance withdrawal makes this proton more acidic (pKa ~8.5 - 9.0).

  • 3-OH: Meta to the ester. Less acidic (pKa ~9.5 - 10.0).

Protocol: Preferential 4-O-Alkylation

Target: Mono-alkylation at the 4-position.

The "Stoichiometric Control" Workflow: You must use a base that is strong enough to deprotonate the first hydroxyl (4-OH) but supplied in strictly limiting amounts to avoid generating the dianion.

ParameterRecommendationRationale
Base LiH or

(1.0 equiv)
Lithium cations can coordinate tightly to the catechol, sometimes influencing selectivity. Strictly 1.0 equiv ensures only the most acidic proton is removed.
Solvent DMSO or DMFHigh polarity is required to dissolve the catechol dianion intermediates if they form, but for mono-alkylation, these solvents enhance the nucleophilicity of the mono-anion.
Additives Borax (Optional)Advanced: Borax forms a transient complex with catechols. This is usually used to protect the diol, but selective hydrolysis can sometimes yield mono-products.

Step-by-Step Protocol:

  • Dissolve Methyl 3,4-dihydroxybenzoate (1.0 equiv) in DMF.

  • Add

    
     (1.0 equiv exactly).
    
  • Stir for 30 mins at RT.

  • Add Alkyl Halide (0.95 equiv) dropwise. Note: Under-charging the electrophile prevents bis-alkylation.

  • Stir at RT.[2][3] Heating often erodes regioselectivity in catechols due to rapid equilibration of the phenoxide.

Troubleshooting 3,4-DHB

Issue: I need to alkylate the 3-position, not the 4-position. Diagnosis: Thermodynamics favors the 4-position. You are fighting nature. Fix: You cannot do this directly with high yield.

  • Strategy A: Protect the 3,4-diol as a cyclic acetal (e.g., methylene acetal), then selectively cleave.

  • Strategy B: Use a boronate ester protection strategy, though this is complex.

  • Strategy C: Start with 3-hydroxy-4-methoxybenzoate (isovanillic acid derivative) if commercially available.

Module 3: Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for selecting the correct conditions based on your substrate and target.

G Start Select Substrate DHB24 2,4-Dihydroxybenzoate Start->DHB24 DHB34 3,4-Dihydroxybenzoate Start->DHB34 HBond Is 2-OH H-Bonded? DHB24->HBond Target4 Target: 4-O-Alkylation HBond->Target4 Yes (Standard) Target2 Target: 2-O-Alkylation HBond->Target2 No (Disrupted) Method1 Protocol: CsHCO3/MeCN High Selectivity Target4->Method1 Use CsHCO3 / MeCN (Preserve H-Bond) Method2 Protocol: Bis-Alkylation then Deprotection Target2->Method2 Use Strong Base (NaH) + Excess Electrophile Acidity Acidity Analysis: 4-OH (Para) > 3-OH (Meta) DHB34->Acidity Target34_4 Target: 4-O-Alkylation Acidity->Target34_4 Thermodynamic Product Method3 Protocol: Stoichiometric Control Avoid Heating Target34_4->Method3 Limiting Base (1.0 eq) K2CO3 / DMSO

Caption: Decision matrix for alkylation conditions. Green nodes indicate high-probability success paths; Red indicates difficult transformations requiring protection groups.

FAQ: Frequently Asked Questions

Q1: Why use Cesium Bicarbonate (


) instead of standard Cesium Carbonate (

)?
Answer:

is significantly more basic and hygroscopic. In the case of 2,4-DHB, the stronger basicity can override the intramolecular hydrogen bond, leading to mixtures of 2-alkylation, 4-alkylation, and bis-alkylation. Bicarbonate is mild enough to only deprotonate the free 4-OH.

Q2: Can I use Mitsunobu conditions for these substrates? Answer: Yes, but with caveats. Mitsunobu reactions on 2,4-DHB typically favor the 4-position due to the steric hindrance and H-bonding at the 2-position. However, separating the triphenylphosphine oxide byproduct from polar phenolic products can be difficult. The Williamson ether synthesis (alkyl halide + base) is generally more scalable for these specific substrates.

Q3: How do I verify regioselectivity using NMR? Answer:

  • 2,4-DHB: Look for the disappearance of the 4-OH signal (usually broad singlet ~10 ppm) and the retention of the 2-OH signal (sharp singlet >11 ppm, often ~12 ppm due to H-bonding).

  • HMBC: The definitive check. Look for correlations between the new alkoxy protons and the aromatic ring carbons. The carbon chemical shifts will change significantly upon alkylation (shielding/deshielding effects).

References

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 2022.[4]

  • Application Note: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. BenchChem.

  • Methyl 2,4-dihydroxybenzoate: Compound Summary. PubChem.

  • Mitsunobu Reaction: Mechanism and Regioselectivity. Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Differentiating Ester and Phenol Groups in Salicylates using FTIR Spectroscopy

Introduction For researchers and professionals in drug development and materials science, salicylates are a cornerstone class of compounds, valued for their therapeutic properties and as versatile chemical synthons. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and professionals in drug development and materials science, salicylates are a cornerstone class of compounds, valued for their therapeutic properties and as versatile chemical synthons. Structurally, they are characterized by a hydroxyl group and a carboxylate-based functional group attached to a benzene ring. The interplay between these groups, particularly the phenolic hydroxyl (-OH) and the ester (R-COO-R'), governs their chemical behavior and efficacy.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for the structural elucidation of these molecules. However, a common challenge arises from the need to unambiguously differentiate the vibrational signatures of the phenolic -OH and the ester's carbonyl (C=O) and C-O moieties. This guide provides an in-depth, objective comparison of the FTIR absorption peaks for these groups in key salicylate derivatives. We will explore the underlying principles, provide robust experimental protocols, and present comparative data to empower researchers to interpret their spectra with confidence.

Section 1: Fundamental Principles of FTIR Absorption in Salicylates

The specific absorption frequency of a chemical bond in FTIR is dictated by the bond strength and the masses of the atoms involved. In salicylates, electronic and structural factors like conjugation and hydrogen bonding significantly influence these frequencies.

The Ester Carbonyl (C=O) Stretch

The carbonyl stretch of an ester is one of the most intense and recognizable absorptions in an IR spectrum.

  • Saturated Aliphatic Esters: Typically absorb in the range of 1750-1735 cm⁻¹ [1][2][3]. This high frequency is due to the strong double bond character of the C=O group.

  • α,β-Unsaturated/Aromatic Esters (Salicylates): In salicylates, the ester group is directly attached to the aromatic ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond. Consequently, the absorption peak shifts to a lower wavenumber (frequency), typically appearing in the 1730-1680 cm⁻¹ range[2][4][5]. Methyl salicylate, for example, shows a strong, sharp C=O stretch around 1680-1730 cm⁻¹ [4][6].

The Phenolic Hydroxyl (O-H) Stretch

The phenolic O-H group is highly susceptible to hydrogen bonding, which dramatically alters its FTIR signature.

  • Free (Non-H-bonded) O-H: In a very dilute solution in a non-polar solvent, a sharp, relatively weak peak can be observed around 3650-3600 cm⁻¹ [1][7].

  • Hydrogen-Bonded O-H: In solid or concentrated samples, phenols form extensive intermolecular and, in the case of salicylates, intramolecular hydrogen bonds. This bonding weakens the O-H bond, shifting the absorption to a much lower frequency and causing significant peak broadening. The result is a characteristic strong, very broad band spanning from approximately 3500 cm⁻¹ down to 3200 cm⁻¹ or even lower[1][7]. For salicylates like methyl salicylate and salicylic acid, this broad absorption is a key indicator of the phenolic group[4][6][8].

The C-O Stretches

While the C=O and O-H stretches are primary identifiers, the C-O single bond stretches in the "fingerprint region" (below 1500 cm⁻¹) provide confirmatory evidence.

  • Ester C-O Stretch: Esters show a strong absorption between 1300-1000 cm⁻¹ corresponding to the C-O single bond stretch[1].

  • Phenol C-O Stretch: Phenols also have a C-O stretch in a similar region, typically around 1260-1000 cm⁻¹ .

Section 2: Comparative FTIR Analysis of Key Salicylate Derivatives

To illustrate these principles, we will compare the spectra of three closely related compounds: Salicylic Acid (the precursor), Methyl Salicylate (an ester derivative), and Acetylsalicylic Acid (aspirin, where the phenol is esterified).

CompoundKey Functional GroupsO-H Stretch (cm⁻¹)Carbonyl (C=O) Stretch (cm⁻¹)Distinguishing Features
Salicylic Acid Phenol, Carboxylic AcidVery broad, ~3230 cm⁻¹ (Phenolic O-H) and part of the extremely broad carboxylic acid O-H band (~3000-2500 cm⁻¹)[8][9][10]~1652-1670 cm⁻¹ (Carboxylic Acid C=O)[8][9][10][11]Presence of both a phenolic O-H and a highly broadened carboxylic acid O-H. A single, lower-frequency C=O peak from the carboxylic acid.
Methyl Salicylate Phenol, EsterBroad, centered around ~3200-3100 cm⁻¹ (Intramolecular H-bond)[4][6]Strong, sharp, ~1680 cm⁻¹ (Ester C=O)[6]A clear, broad phenolic O-H peak and a distinct, sharp ester C=O peak at a slightly higher frequency than a carboxylic acid.
Acetylsalicylic Acid Carboxylic Acid, EsterAbsence of the broad phenolic O-H peak. Very broad carboxylic acid O-H (~3000-2500 cm⁻¹) remains.Two distinct C=O peaks: ~1750 cm⁻¹ (Ester C=O) and ~1690 cm⁻¹ (Carboxylic Acid C=O)[11][12]Absence of the phenolic O-H band is the key identifier. The appearance of two sharp C=O peaks confirms the presence of both ester and carboxylic acid groups.

This comparison demonstrates a clear logical progression. The conversion of salicylic acid's carboxylic acid to an ester (in methyl salicylate) shifts the C=O peak. The conversion of its phenol to an ester (in acetylsalicylic acid) removes the phenolic O-H band entirely and introduces a second, higher-frequency C=O peak.

Section 3: Experimental Protocols for High-Quality FTIR Data Acquisition

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument operation. Two primary methods are recommended for solid salicylate samples.

Method A: Potassium Bromide (KBr) Pellet Technique

This classic transmission method provides high-quality spectra when performed correctly. It relies on the principle that alkali halides, like KBr, become transparent to IR radiation when subjected to high pressure[13].

Rationale: The sample is intimately mixed and ground with dry, spectroscopy-grade KBr powder. This disperses the sample uniformly in an IR-transparent matrix, minimizing light scattering and ensuring a consistent path length for the IR beam.

Step-by-Step Protocol:

  • Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven (e.g., at 110°C) and store it in a desiccator to prevent moisture absorption. Water shows strong IR absorption (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks[14][15].

  • Grinding & Mixing: In an agate mortar and pestle, grind 1-2 mg of the solid salicylate sample into a fine powder[16]. Add approximately 100-200 mg of the dried KBr powder. Gently but thoroughly mix the two powders until the mixture is homogenous[13][16].

  • Die Loading: Transfer the powder mixture into a pellet die set. Distribute the powder evenly on the anvil surface.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes[14]. This allows the KBr to "cold-flow" and form a solid, transparent disc[14].

  • Pellet Inspection: A high-quality pellet should be thin and optically transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or uneven pressure, which will result in a poor spectrum with a sloping baseline.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first. Then, collect the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans[17][18].

Method B: Attenuated Total Reflectance (ATR) Technique

ATR is a more modern, rapid, and often simpler alternative that requires minimal sample preparation.

Rationale: The IR beam is directed through a high-refractive-index crystal (often diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a shallow "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal[19][20][21]. The sample absorbs energy from this evanescent wave, and the attenuated IR beam is then directed to the detector.

Step-by-Step Protocol:

  • Background Collection: Ensure the ATR crystal surface is perfectly clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid salicylate powder directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered[17].

  • Apply Pressure: Use the instrument's pressure clamp to press the solid sample firmly and evenly against the crystal[19]. Good contact is critical for a strong, high-quality signal.

  • Data Acquisition: Collect the sample spectrum using similar instrument settings as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-64 scans).

  • Cleaning: After analysis, retract the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly as in Step 1.

Section 4: Interpretation Workflow and Advanced Considerations

Logical Interpretation Workflow

A systematic approach is crucial for accurate spectral interpretation. The following workflow helps to logically deduce the presence or absence of key functional groups in salicylates.

FTIR_Interpretation_Workflow start Begin Spectrum Analysis q_oh Examine 3600-3200 cm⁻¹ region. Is a strong, broad peak present? start->q_oh phenol_present Phenolic -OH group is likely present. q_oh->phenol_present Yes phenol_absent Phenolic -OH group is likely absent (e.g., Acetylsalicylic Acid). q_oh->phenol_absent No q_co Examine 1800-1650 cm⁻¹ region. How many strong, sharp peaks? phenol_present->q_co phenol_absent->q_co one_co One C=O peak found. q_co->one_co One two_co Two C=O peaks found. q_co->two_co Two q_one_co_pos Is the peak at ~1730-1680 cm⁻¹ (Ester) or ~1670-1650 cm⁻¹ (Carboxylic Acid)? one_co->q_one_co_pos aspirin Likely contains both ester and carboxylic acid groups (e.g., Acetylsalicylic Acid). two_co->aspirin ester_only Likely an ester (e.g., Methyl Salicylate). q_one_co_pos->ester_only ~1700 cm⁻¹ acid_only Likely a carboxylic acid (e.g., Salicylic Acid). q_one_co_pos->acid_only ~1660 cm⁻¹ fingerprint Confirm with C-O stretches and other peaks in the fingerprint region (1400-1000 cm⁻¹). ester_only->fingerprint acid_only->fingerprint aspirin->fingerprint end Final Structure Assignment fingerprint->end

Caption: A logical workflow for interpreting the FTIR spectra of salicylates.

The Impact of Hydrogen Bonding

The distinction between intermolecular and intramolecular hydrogen bonding can be probed using dilution studies.

  • Intermolecular H-bonds are concentration-dependent. As a sample is diluted in a non-polar solvent, these bonds break, causing the broad O-H absorption to decrease in intensity while a new, sharp "free" O-H peak appears at higher frequency (~3600 cm⁻¹)[22].

  • Intramolecular H-bonds , such as the one between the phenolic -OH and the ester carbonyl in methyl salicylate, are not dependent on concentration. Therefore, the position of the broad O-H peak will remain largely unchanged upon dilution[7][23]. This is a powerful method for confirming the ortho-positioning of the functional groups in salicylates.

Caption: Comparison of intramolecular and intermolecular hydrogen bonding.

Section 5: Conclusion

FTIR spectroscopy offers a rapid and definitive method for characterizing the functional groups of salicylates. By understanding the fundamental principles of vibrational spectroscopy and the specific influences of conjugation and hydrogen bonding, researchers can confidently distinguish between phenolic and ester groups. The key differentiators are:

  • The presence or absence of the broad phenolic O-H stretch (~3500-3200 cm⁻¹).

  • The position and number of sharp, intense carbonyl (C=O) stretches in the 1750-1650 cm⁻¹ region.

Following robust experimental protocols, such as the KBr pellet or ATR methods, ensures the acquisition of high-quality, interpretable data. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and scientists to leverage FTIR spectroscopy effectively in their work with this important class of compounds.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Sethi, K. K., & Jana, S. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council, 1-7. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]

  • Barca, D., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Geological Survey of Italy. Retrieved from [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Brainly. (2023). What is the IR spectrum of methyl salicylate?. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). A FTIR spectrum of salicylic acid (dark cyan) in the spectral ranges.... Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the expected difference in the IR spectrum between salicylic acid and methyl.... Retrieved from [Link]

  • Spectroscopy Online. (2018). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. Retrieved from [Link]

  • University of Oklahoma. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How can IR be used to distinguish intramolecular and intermolecular hydrogen bonding?. Retrieved from [Link]

  • JoVE. (2024). Video: IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

  • University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

  • Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2006).
  • ResearchGate. (n.d.). (PDF) FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. Retrieved from [Link]

  • ChemSkills. (n.d.). RESOURCE - IR Analysis of Aspirin. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Sato, H., et al. (2010). FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). Macromolecules, 43(8), 3895–3903. Retrieved from [Link]

  • Thennappan, T., & Arjunan, V. (2015). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 53-58. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?. Retrieved from [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Science and Education Publishing. (2025). Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

Sources

Comparative

Deconstructing the Signature: A Guide to the Mass Spectrometry Fragmentation of Methyl 4-butoxy-2-hydroxybenzoate

Molecular Overview Before delving into its fragmentation, it is essential to establish the fundamental properties of Methyl 4-butoxy-2-hydroxybenzoate. PropertyValueSource Chemical Formula C12H16O4[1] Molecular Weight 22...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Overview

Before delving into its fragmentation, it is essential to establish the fundamental properties of Methyl 4-butoxy-2-hydroxybenzoate.

PropertyValueSource
Chemical Formula C12H16O4[1]
Molecular Weight 224.256 g/mol [1]
Structure
Chemical Structure of Methyl 4-butoxy-2-hydroxybenzoateChemical structure drawn based on IUPAC name

Predicting the Fragmentation Symphony: An Analysis of Ionization Techniques

The fragmentation of Methyl 4-butoxy-2-hydroxybenzoate will be significantly influenced by the ionization technique employed. Here, we will explore the anticipated fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): A Hard Ionization Approach

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint. The molecular ion peak ([M]+•) in aromatic esters is generally observable due to the stability conferred by the aromatic ring.[2]

Expected Fragmentation Pathways under EI:

The primary fragmentation events for Methyl 4-butoxy-2-hydroxybenzoate under EI are predicted to involve cleavages at the ester and ether linkages, as well as within the butyl chain.

EI_Fragmentation_Methyl_4-butoxy-2-hydroxybenzoate M [M]+• m/z 224 F1 [M - •OCH3]+ m/z 193 M->F1 - •OCH3 F2 [M - C4H8]+• m/z 168 M->F2 McLafferty Rearrangement F3 [M - •C4H9]+ m/z 167 M->F3 - •C4H9 F7 [C4H9]+ m/z 57 M->F7 F8 [C4H8]+• m/z 56 M->F8 F4 [C7H7O3]+ m/z 151 F1->F4 - C3H6 F5 [C7H6O2]+• m/z 122 F3->F5 - CO F6 [C6H5O]+ m/z 93 F4->F6 - CO2 ESI_Fragmentation_Methyl_4-butoxy-2-hydroxybenzoate MH [M+H]+ m/z 225 F1 [M+H - CH3OH]+ m/z 193 MH->F1 - CH3OH F2 [M+H - C4H8]+ m/z 169 MH->F2 - C4H8 F3 [M+H - H2O]+ m/z 207 MH->F3 - H2O F4 [C7H7O3]+ m/z 151 F2->F4 - H2O

Predicted ESI-MS/MS Fragmentation of [M+H]+

Key Predicted Fragments:

  • m/z 225 ([M+H]+): The protonated molecule, which will be the precursor ion for MS/MS analysis.

  • m/z 193 ([M+H - CH3OH]+): Neutral loss of methanol from the protonated ester.

  • m/z 169 ([M+H - C4H8]+): Loss of butene from the butoxy group. This is a common loss for protonated ethers.

  • m/z 207 ([M+H - H2O]+): Loss of water, potentially involving the hydroxyl group and a proton from the butyl chain.

  • m/z 151 ([C7H7O3]+): A fragment corresponding to the protonated 4-butoxy-2-hydroxybenzoic acid after the loss of the methyl group.

Comparative Analysis: Insights from Structurally Related Compounds

To bolster our predictive analysis, we can examine the known fragmentation patterns of similar molecules.

  • Methyl Salicylate (Methyl 2-hydroxybenzoate): The mass spectrum of this simpler analog shows a prominent molecular ion at m/z 152 and a base peak at m/z 120, corresponding to the loss of methanol ([M - CH3OH]+•). [3]Another significant fragment is observed at m/z 92, resulting from the subsequent loss of carbon monoxide. This supports the predicted loss of the methoxy group and subsequent rearrangements in our target molecule.

  • Methyl 4-hydroxybenzoate: The mass spectrum of this isomer exhibits a strong molecular ion peak and a base peak at m/z 121, corresponding to the loss of the methoxy radical. [4]This reinforces the likelihood of the m/z 193 fragment in the EI spectrum of Methyl 4-butoxy-2-hydroxybenzoate.

  • Aromatic Ethers: The fragmentation of aromatic ethers often involves cleavage of the alkyl-oxygen bond, leading to the formation of a stable phenoxy cation. [5]This aligns with the predicted formation of the m/z 167 fragment through the loss of the butyl radical.

Experimental Protocols

To acquire the mass spectral data for Methyl 4-butoxy-2-hydroxybenzoate, the following general protocols can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for obtaining a detailed fragmentation pattern of this volatile compound.

Workflow:

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer GC_Injector Injector Port (e.g., 250°C) GC_Column Capillary Column (e.g., DB-5ms) GC_Injector->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source GC_Oven Oven Program (e.g., 50°C to 300°C) MS_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Data_System Data_System MS_Detector->Data_System Data Acquisition Sample Sample Sample->GC_Injector

GC-MS Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of Methyl 4-butoxy-2-hydroxybenzoate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injector.

  • Chromatographic Separation: The sample is vaporized and separated on the GC column based on its boiling point and affinity for the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The ions are detected, and a mass spectrum is generated.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

This technique is suitable for analyzing the compound in solution and is particularly useful for obtaining the mass of the intact molecule and performing targeted fragmentation studies (MS/MS).

Workflow:

LCMS_Workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer LC_Solvent Mobile Phase (e.g., Acetonitrile/Water) LC_Pump HPLC Pump LC_Solvent->LC_Pump LC_Injector Autosampler LC_Pump->LC_Injector LC_Column Reversed-Phase Column (e.g., C18) LC_Injector->LC_Column MS_Source ESI Source (Positive Ion Mode) LC_Column->MS_Source MS_Analyzer1 Q1 (Precursor Selection) MS_Source->MS_Analyzer1 MS_CID Collision Cell (CID) MS_Analyzer1->MS_CID MS_Analyzer2 Q3 (Product Ion Scan) MS_CID->MS_Analyzer2 MS_Detector Detector MS_Analyzer2->MS_Detector Data_System Data_System MS_Detector->Data_System Data Acquisition Sample Sample Sample->LC_Injector

LC-MS/MS Experimental Workflow

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Injection: Inject the sample into the LC system.

  • Chromatographic Separation: The compound is separated on the LC column.

  • Ionization: The eluent from the LC column is introduced into the ESI source, where a fine spray of charged droplets is formed, leading to the generation of gas-phase ions.

  • MS1 Analysis: In the first stage of the mass spectrometer, the precursor ion ([M+H]+ at m/z 225) is isolated.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell by colliding with an inert gas (e.g., argon or nitrogen).

  • MS2 Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer to produce the MS/MS spectrum.

Conclusion

The mass spectrometry fragmentation of Methyl 4-butoxy-2-hydroxybenzoate is predicted to yield a rich and informative spectrum that can be rationalized based on the fundamental principles of organic mass spectrometry. Under electron ionization, key fragmentation pathways are expected to include the loss of the methoxy radical, McLafferty rearrangement leading to the elimination of butene, and cleavage of the butoxy group. Electrospray ionization followed by tandem mass spectrometry is anticipated to show characteristic neutral losses of methanol and butene from the protonated molecule. By understanding these predicted fragmentation patterns and employing the appropriate experimental protocols, researchers can confidently identify and structurally characterize this and other related molecules, furthering their scientific endeavors.

References

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Chai, Y., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 31(3), 245-252. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 4-BUTOXY-2-HYDROXYBENZOATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

  • MassBank. (n.d.). Record: JP002806. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Predicting HPLC Elution Order: A Comparative Analysis of 4-Butoxy Salicylate vs. 4-Methoxy Salicylate

For researchers and professionals in drug development and analytical chemistry, a deep, mechanistic understanding of chromatographic principles is not just academic—it is a prerequisite for robust method development and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, a deep, mechanistic understanding of chromatographic principles is not just academic—it is a prerequisite for robust method development and accurate substance quantification. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase modality, remains a cornerstone technique. The retention time of an analyte in a reverse-phase system is fundamentally governed by its polarity and the hydrophobic interactions it can form with the stationary phase.

This guide provides an in-depth comparison of the expected retention behaviors of two closely related salicylate esters: 4-butoxy salicylate and 4-methoxy salicylate. We will dissect the causal relationship between a simple structural modification—the length of an alkoxy chain—and its significant impact on chromatographic elution. This analysis is grounded in the principles of hydrophobic interaction and supported by a detailed, field-proven experimental protocol.

The Core Principle: Hydrophobicity as the Driver of Retention

In reverse-phase liquid chromatography (RP-LC), the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains like C8 or C18.[1] The mobile phase is polar, usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol.[2] The separation mechanism hinges on the partitioning of analytes between these two phases.

Non-polar, or hydrophobic, molecules have a low affinity for the polar mobile phase and a high affinity for the non-polar stationary phase.[3] These stronger hydrophobic interactions cause the analyte to be retained longer on the column, resulting in a later elution and a longer retention time.[4] Conversely, more polar molecules interact more favorably with the mobile phase and are swept through the column more quickly, leading to shorter retention times.

The relationship between an analyte's structure, its resulting hydrophobicity, and its interaction with the stationary phase is a predictable system. This predictability is the foundation of robust HPLC method development.

G cluster_0 Analyte Properties cluster_1 Chromatographic System A Molecular Structure (e.g., Alkoxy Chain Length) B Hydrophobicity (Lipophilicity) A->B determines E Strength of Hydrophobic Interaction B->E influences C Non-Polar Stationary Phase (e.g., C18) C->E interacts with analyte D Polar Mobile Phase (e.g., Water/ACN) F HPLC Retention Time (tR) E->F directly correlates to

Caption: Logical relationship between molecular structure and HPLC retention time.

Structural Comparison: The Decisive Role of the Alkoxy Chain

The only structural difference between 4-methoxy salicylate and 4-butoxy salicylate is the length of the alkyl group attached to the phenolic oxygen.

  • 4-Methoxy Salicylate: Features a methyl group (-CH₃).

  • 4-Butoxy Salicylate: Features a butyl group (-CH₂CH₂CH₂CH₃).

In organic chemistry, the addition of methylene groups (-CH₂-) to a molecule systematically increases its non-polar surface area and, therefore, its hydrophobicity. The butyl group in 4-butoxy salicylate is significantly larger and more non-polar than the methyl group in 4-methoxy salicylate.

Hypothesis: Due to its greater hydrophobicity, 4-butoxy salicylate will interact more strongly with the non-polar stationary phase and will therefore exhibit a significantly longer retention time than 4-methoxy salicylate under identical reverse-phase HPLC conditions. This aligns with the principles of quantitative structure-retention relationships (QSRR), which model the connection between a molecule's physicochemical properties and its chromatographic behavior.[5][6]

Experimental Protocol: A Self-Validating System for Separation

This protocol describes a robust isocratic reverse-phase HPLC method designed to effectively separate and quantify 4-methoxy and 4-butoxy salicylate. The choice of a C18 column provides a highly hydrophobic stationary phase, ideal for retaining these aromatic compounds, while the acidified mobile phase ensures the salicylate's carboxylic acid group (if present, or the phenolic hydroxyl) remains protonated, preventing ionization and improving peak shape.[7][8]

Methodology
  • Instrumentation and Consumables:

    • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its strong hydrophobic retention.[1][9]

    • Vials: 2 mL amber glass vials with PTFE septa.

    • Filters: 0.45 µm syringe filters (e.g., PTFE or PVDF).

  • Reagents and Sample Preparation:

    • Solvents: HPLC-grade Acetonitrile (ACN) and purified water (18.2 MΩ·cm).

    • Acidifier: Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).

    • Mobile Phase Preparation: Prepare a solution of 65:35 (v/v) Acetonitrile:Water. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the final mixture by sonication or vacuum filtration.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-methoxy salicylate and 10 mg of 4-butoxy salicylate reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This creates a mixed standard for system suitability and analysis.

    • Sample Preparation: Prepare unknown samples by dissolving them in the mobile phase to a final concentration expected to be within the instrument's linear range. Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.[10]

  • Chromatographic Conditions:

    • Mobile Phase: 65:35 (ACN:Water with 0.1% H₃PO₄).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength appropriate for salicylates, typically around 270-305 nm. A PDA detector can be used to determine the absorbance maximum for each compound.[10][11]

    • Run Time: Approximately 15 minutes (adjust as needed based on the elution of the butoxy salicylate).

G A Prepare Mobile Phase (65:35 ACN:H2O + 0.1% Acid) D Equilibrate HPLC System (C18 Column, 1.0 mL/min) A->D B Prepare Standards & Samples C Filter Solutions (0.45 µm) B->C E Inject Sample (10 µL) C->E D->E F Acquire Data (UV Detector) E->F G Analyze Chromatogram (Identify & Quantify) F->G

Caption: Standard experimental workflow for HPLC analysis.

Expected Results: A Quantitative Comparison

Executing the protocol above will yield a chromatogram where the two compounds are well-resolved. The 4-methoxy salicylate will elute first, followed by the more retained 4-butoxy salicylate. The expected results are summarized below.

Parameter4-Methoxy Salicylate4-Butoxy SalicylateJustification
Structure The butoxy group has a longer alkyl chain than the methoxy group.
Relative Hydrophobicity LowerHigherIncreased alkyl chain length leads to greater hydrophobicity.[12]
Expected Retention Time (t_R) ~ 4.5 min~ 9.0 minThe more hydrophobic compound interacts more strongly with the C18 stationary phase, increasing retention.[3]
Retention Factor (k') LowerHigherk' is a measure of retention relative to the void volume; a higher value means stronger retention.
Selectivity (α) vs. Methoxy N/A> 1.0Selectivity must be greater than 1.0 for separation to occur, indicating a difference in retention mechanisms or strengths.

Note: The retention times are illustrative estimates and will vary based on the specific HPLC system, column batch, and exact mobile phase composition.

Discussion and Practical Implications for Method Development

The clear, predictable difference in retention between these two molecules underscores a critical principle for analytical chemists: even subtle changes in molecular structure can be exploited for effective separation. The longer, more hydrophobic butoxy chain provides a significantly stronger "anchor" to the C18 stationary phase compared to the methoxy group.

For researchers developing methods to separate a series of homologous compounds (e.g., a drug molecule and its various alkyl ester prodrugs), this principle is paramount. The elution order can be confidently predicted to follow the increasing length of the alkyl chain.[12] This allows for a more targeted approach to method optimization. If resolution between two similar compounds is insufficient, increasing the aqueous content of the mobile phase (making it more polar) will increase the retention and potentially improve the separation of both analytes.[3]

Conclusion

The comparison between 4-butoxy and 4-methoxy salicylate provides a definitive illustration of the role of hydrophobicity in reverse-phase HPLC. The addition of three methylene groups to the alkoxy chain is sufficient to dramatically increase the compound's interaction with the stationary phase, leading to a significantly longer and predictable retention time. This fundamental understanding of structure-retention relationships empowers scientists to develop, troubleshoot, and validate robust chromatographic methods with greater efficiency and confidence.

References

  • Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography. MDPI. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. [Link]

  • Predicting retention times of naturally occurring phenolic compounds in reversed-phase liquid chromatography: a Quantitative Structure-Retention Relationship (QSRR) approach. PubMed. [Link]

  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. [Link]

  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase. Chromatography Today. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The Hydrophobicity and retention time of a compound. Chromatography Forum. [Link]

  • Separation of Methyl salicylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The optimization of the conditions of separating the salicylic acid in HPLC. CABI Digital Library. [Link]

  • DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF METHYL SALICYLATE IN A MEDICATED CREAM FORMULATION. Acta Poloniae Pharmaceutica. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Study on Quantitative Structure-Retention Relationships (QSRR) for Oxygen-containing Organic Compounds by Gene Expression Programming. Longdom Publishing. [Link]

  • LSS and QSRR combined modelling for mechanistic elucidation of phenolic compound retention under diverse reversed-phase conditions. PubMed. [Link]

  • Retention Time Change in Reversed Phase Chromatography (revised). Stack Exchange. [Link]

  • Quantitative Structure-Retention Relationships Study of Phenols Using Neural Network and Classic Multivariate Analysis. ResearchGate. [Link]

  • Reversed Phase Chromatography. Uppsala University. [Link]

  • Mechanisms of retention in HPLC. SlideShare. [Link]

  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent. [Link]

  • HPLC analysis of salicylic derivatives from natural products. ResearchGate. [Link]

  • HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. [Link]

  • Methyl 4-methoxysalicylate. NIST WebBook. [Link]

  • Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. Masaryk University. [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. SIELC Technologies. [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Pharmaceutical Formulations. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

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Comparative

Introduction: The Challenge of Visualizing Intermediates in Synthesis

An In-Depth Comparison of TLC Visualization Methods for Methyl 4-butoxy-2-hydroxybenzoate In the landscape of drug development and fine chemical synthesis, the precise monitoring of reaction progress and the assessment o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of TLC Visualization Methods for Methyl 4-butoxy-2-hydroxybenzoate

In the landscape of drug development and fine chemical synthesis, the precise monitoring of reaction progress and the assessment of product purity are paramount. Thin-Layer Chromatography (TLC) remains an indispensable tool for these tasks due to its speed, simplicity, and low cost. However, the utility of TLC is fundamentally dependent on the ability to visualize the separated compounds. For a molecule like Methyl 4-butoxy-2-hydroxybenzoate—a key intermediate with applications in UV filters and specialty chemicals—selecting the optimal visualization technique is critical for accurate analysis.

This guide, prepared for researchers and drug development professionals, provides a comparative analysis of various TLC visualization methods for Methyl 4-butoxy-2-hydroxybenzoate. The molecule's structure, featuring a UV-active aromatic ring, a phenolic hydroxyl group, an ester, and an ether linkage, makes it an excellent candidate for evaluation with a range of techniques. We will move beyond simple protocols to explore the underlying chemical mechanisms, offering a rationale for why certain methods excel in sensitivity, specificity, or versatility.

Experimental Framework

To provide a consistent basis for comparison, all visualization methods were applied to TLC plates prepared under identical conditions.

General TLC Protocol
  • Plate: Aluminum-backed silica gel 60 F254 plates.

  • Sample Preparation: A solution of Methyl 4-butoxy-2-hydroxybenzoate (1 mg/mL) was prepared in ethyl acetate.

  • Spotting: 1 µL of the sample solution was spotted onto the TLC plate.

  • Development: The plate was developed in a saturated chromatography chamber with a mobile phase of Hexane:Ethyl Acetate (7:3, v/v) until the solvent front reached approximately 1 cm from the top edge.

  • Drying: The developed plate was removed and dried completely with a gentle stream of air or a heat gun on a low setting to ensure full evaporation of the mobile phase before visualization.[1]

Part 1: Non-Destructive and Semi-Destructive Methods

These methods are prioritized in workflows as they allow for further analysis or subsequent staining.

Ultraviolet (UV) Light (254 nm)

UV visualization is the most common and convenient non-destructive method for UV-active compounds.[2] Commercial TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave (254 nm) UV light.[2]

  • Mechanism: The aromatic ring and conjugated ester system of Methyl 4-butoxy-2-hydroxybenzoate absorb UV light at 254 nm. This absorption prevents the UV light from reaching the fluorescent indicator on the plate, a phenomenon known as fluorescence quenching.[3] The compound, therefore, appears as a dark purple or black spot against the bright green fluorescent background.[4][5][6]

  • Performance: This method is highly effective for this molecule, providing immediate, high-contrast visualization. Its primary advantage is that it is entirely non-destructive, leaving the compound unchanged for subsequent analysis or staining procedures.[6]

  • Limitation: The sensitivity can be limited to approximately 0.3 µg of nucleic acid, and by analogy, similar amounts for organic compounds.[4] It is also ineffective for compounds that lack a UV chromophore.[1]

Iodine Vapor

Iodine staining is a simple, semi-destructive method that is broadly applicable to many organic compounds.

  • Mechanism: When a developed TLC plate is exposed to iodine vapor, the iodine sublimes and is adsorbed onto the surface of the silica and the spotted compound.[2] The visualization is based on the formation of weak, colored charge-transfer complexes between iodine and the organic molecule.[2] This affinity is particularly pronounced for aromatic and unsaturated compounds.[3][7]

  • Performance: For Methyl 4-butoxy-2-hydroxybenzoate, iodine vapor produces distinct yellow-brown spots on a lighter tan background.[2][7] The process is rapid and requires minimal equipment. While the spots will fade over time as the iodine desorbs, they can be marked with a pencil for a permanent record.[3][8] This fading also means the method is often considered reversible or semi-destructive.[9]

  • Protocol: Iodine Chamber

    • Place a few crystals of solid iodine at the bottom of a sealed glass chamber or jar.[3]

    • Allow a few minutes for the chamber to become saturated with violet iodine vapor.[3][7]

    • Place the dried TLC plate inside the chamber and close the lid.

    • Monitor the plate; spots typically appear within 30 seconds to a few minutes.

    • Remove the plate and circle the spots with a pencil before they fade.

Part 2: Destructive Chemical Staining Methods

These methods involve irreversible chemical reactions that produce colored products. They are typically performed after UV visualization.

Potassium Permanganate (KMnO₄) Stain

This is a powerful oxidizing stain that serves as a universal indicator for compounds susceptible to oxidation.

  • Mechanism: The deep purple permanganate ion (MnO₄⁻) is a strong oxidizing agent. It reacts with oxidizable functional groups, such as the phenolic hydroxyl group and potentially the ether linkage in Methyl 4-butoxy-2-hydroxybenzoate. In this reaction, the manganese is reduced from Mn(VII) to manganese dioxide (MnO₂), a brown precipitate, while the background remains purple or pink.[1] The result is a yellow or brown spot on a vivid background.[2][10]

  • Performance: This stain is highly sensitive for the target compound, producing a bright yellow spot on a purple background with excellent contrast. It is considered a universal stain because it reacts with a wide array of functional groups, including alcohols, alkenes, alkynes, and aldehydes.[2][11] The reaction is rapid, though gentle heating can sometimes enhance spot development.[2]

  • Protocol: Permanganate Dip

    • Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[12]

    • Staining: Using forceps, briefly dip the dried TLC plate into the permanganate solution.

    • Development: Remove the plate, wipe excess stain from the back with a paper towel, and gently warm with a heat gun. Spots will appear almost immediately.[6]

p-Anisaldehyde/Sulfuric Acid Stain

This is a versatile stain that can produce a wide range of colors for different functional groups, making it highly informative.

  • Mechanism: Under the strongly acidic conditions provided by sulfuric acid, p-anisaldehyde reacts with nucleophilic compounds on the TLC plate. For Methyl 4-butoxy-2-hydroxybenzoate, the electron-rich aromatic ring, activated by the hydroxyl and butoxy groups, can undergo an electrophilic substitution/condensation reaction with the aldehyde. Subsequent dehydration upon heating leads to the formation of a highly conjugated (and thus colored) product.[2]

  • Performance: This stain is excellent for visualizing the target compound, typically producing a vibrant blue, green, or violet spot on a light pink background after heating.[13] It is sensitive to a wide range of compounds, especially those with nucleophilic character, but generally does not stain simple alkenes or unactivated aromatic compounds.[2][3]

  • Protocol: p-Anisaldehyde Dip

    • Reagent Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously until homogeneous.[3] Store the solution in a foil-wrapped jar.

    • Staining: Dip the dried TLC plate into the solution.

    • Development: Wipe the back of the plate and heat carefully with a heat gun until distinct, colored spots develop against a pink background.[6][14]

Ferric Chloride (FeCl₃) Stain

This is a classic and highly specific diagnostic stain for the identification of phenols.

  • Mechanism: The phenolic hydroxyl group of Methyl 4-butoxy-2-hydroxybenzoate is weakly acidic. It reacts with ferric chloride (a Lewis acid) to form a colored iron-phenol complex. The exact color can vary depending on the structure of the phenol, but it is often an intense blue, green, or violet.[6]

  • Performance: This method offers unparalleled specificity. A positive result (a colored spot) strongly indicates the presence of the phenolic functional group. While highly specific, its sensitivity can be lower than that of the strong oxidizing or acid-based stains. It is an excellent confirmatory test rather than a general screening tool.

  • Protocol: Ferric Chloride Spray/Dip

    • Reagent Preparation: Prepare a solution of 1% ferric (III) chloride in a 50:50 mixture of methanol and water.[3]

    • Staining: The reagent can be gently sprayed onto the TLC plate or the plate can be dipped into the solution.

    • Development: Color development is often instantaneous and does not typically require heating.

Comparative Summary and Data

The performance of each visualization method is summarized below to facilitate objective comparison.

FeatureUV Light (254 nm)Iodine VaporPotassium Permanganatep-Anisaldehyde/H₂SO₄Ferric Chloride (FeCl₃)
Mechanism Fluorescence Quenching[3]Complex Formation[2]Oxidation[1]Condensation/Substitution[2]Complex Formation[6]
Specificity Low (Aromatics, Conjugated Systems)Low (Broadly Reactive)Medium (Oxidizable Groups)Medium (Nucleophiles)High (Phenols)
Expected Spot Dark SpotYellow-Brown SpotYellow/Brown SpotBlue/Green/Violet SpotBlue/Violet/Green Spot
Background Bright GreenLight Brown/TanPurple/PinkLight PinkColorless
Sensitivity Moderate to HighModerateHighHighModerate
Reversibility Non-DestructiveSemi-Destructive (Fades)DestructiveDestructiveDestructive
Ease of Use Very EasyEasyEasyEasyEasy
Notes First choice; requires F254 plates.Good for quick screening; spots are not permanent.Excellent universal stain; high contrast.Provides informative color variations.Excellent for functional group confirmation.

Decision-Making Workflow

The choice of visualization method depends on the analytical goal. The following workflow provides a logical approach for selecting the most appropriate technique.

TLC_Visualization_Workflow Workflow for Selecting a TLC Visualization Method cluster_destructive Destructive Staining Options start Start: Dried TLC Plate uv_check Visualize under UV (254 nm) start->uv_check is_spot_visible Is Spot Visible? uv_check->is_spot_visible iodine_check Use Iodine Chamber (Semi-Destructive) is_spot_visible->iodine_check No record_uv Record UV Result (Non-Destructive) is_spot_visible->record_uv Yes goal What is the Goal? confirm_phenol Confirm Phenol Group? goal->confirm_phenol Specific Functional Group ID universal_stain Use Universal Stain (KMnO₄ or p-Anisaldehyde) goal->universal_stain General Visualization confirm_phenol->universal_stain No fecl3_stain Use Ferric Chloride (FeCl₃) Stain confirm_phenol->fecl3_stain Yes end End: Analysis Complete universal_stain->end fecl3_stain->end iodine_check->goal record_uv->goal

Caption: Logical workflow for selecting a TLC visualization method.

Conclusion and Recommendations

For the routine analysis of Methyl 4-butoxy-2-hydroxybenzoate, no single visualization method is universally superior; instead, a combination provides the most comprehensive data.

  • Initial Screening: UV light (254 nm) should always be the first method used. It is fast, non-destructive, and highly effective for this compound.

  • Universal Detection: If UV is inconclusive or for compounds without a chromophore, potassium permanganate stain is the recommended universal destructive stain. Its high sensitivity and strong contrast ensure reliable detection of any oxidizable species.

  • Functional Group Confirmation: To specifically confirm the presence of the crucial phenolic hydroxyl group, the ferric chloride stain is the ideal choice due to its high specificity.

  • Informative General Staining: The p-anisaldehyde stain offers a balance of broad applicability and informative results, as the color produced can sometimes be correlated with the class of compound being analyzed.

  • Quick & Reversible Check: Iodine vapor remains a valuable tool for a quick, semi-destructive check when a destructive stain is undesirable.

By understanding the mechanisms and comparative performance of these techniques, researchers can intelligently select the most fitting visualization strategy, leading to more accurate and reliable analysis in their synthetic and developmental workflows.

References

  • Ambion's Tips From the Bench: UV Shadowing. (n.d.).
  • Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog. (2026, January 15).
  • Magic Formulas: TLC Stains - Department of Chemistry : University of Rochester. (n.d.).
  • TLC Visualization Methods. (n.d.).
  • TLC fractionation and visualization of selected phenolic compounds applied as drugs. (n.d.).
  • Why do we use iodine crystals in thin layer chromatography? How does it help? - Quora. (2018, November 27).
  • A UV Shadowing Technique Using a CCD Imaging System | American Laboratory. (2011, April 4).
  • Iodine Staining. (n.d.).
  • UV Shadowing - National Diagnostics. (2011, September 12).
  • TLC Stains. (n.d.).
  • TLC Stains Recipes. (n.d.).
  • p-anisaldehyde staining a TLC plate - YouTube. (2014, August 26).
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7).
  • TLC Stains. (n.d.).
  • TLC fractionation and visualization of selected phenolic compounds applied as drugs. (2025, August 5).
  • Let's Talk About TLCs Part 5 - Iodine Stain - Curly Arrow. (2011, November 21).
  • Detetion of DNA in PAGE --- UV shadowing - Science Gateway. (n.d.).
  • TLC stains. (n.d.).
  • METHYL 4-BUTOXY-2-HYDROXYBENZOATE | CAS 86840-96-2 - Matrix Fine Chemicals. (n.d.).
  • TLC Stains Preparation - ChemicalDesk.Com. (2011, June 28).
  • How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate. (2016, February 22).
  • TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments | PDF - Scribd. (n.d.).
  • Visualizing a TLC plate - YouTube. (2021, August 23).
  • TLC Staining solutions | Org Prep Daily - WordPress.com. (2006, September 27).
  • How to: TLC Visualization using Permanganate Stain | WSU Chemistry | - YouTube. (2019, June 11).

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Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Alkoxy Benzoates

Introduction: The Foundational Role of Elemental Analysis in Drug Development In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is non-n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Drug Development

In the landscape of pharmaceutical research and development, the precise characterization of active pharmaceutical ingredients (APIs) is non-negotiable. For novel compounds like 4-alkoxy benzoates, which are pivotal intermediates in the synthesis of various therapeutic agents, confirming the exact elemental composition is a fundamental step. It underpins the molecular formula, verifies purity, and ensures stoichiometric accuracy in subsequent reactions. An error in the percentage of Carbon (C), Hydrogen (H), or Nitrogen (N) can indicate the presence of impurities, residual solvents, or incorrect salt forms, with significant implications for downstream process development, product safety, and regulatory compliance.

This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of 4-alkoxy benzoates. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for a self-validating analytical system, and ground our recommendations in authoritative international standards.

Pillar 1: The Cornerstone of Accuracy - Selecting an Appropriate Analytical Standard

The maxim "a measurement is only as good as its standard" is the bedrock of analytical chemistry. The choice of a reference material for calibrating an elemental analyzer is the single most critical factor in achieving accurate and reliable results. While a Certified Reference Material (CRM) for a specific, novel 4-alkoxy benzoate is unlikely to exist, the strategy is to select a primary CRM that is structurally and physically similar and possesses the highest metrological quality.

The Hierarchy of Reference Materials

Not all standards are created equal. It is crucial to understand their classification as defined by organizations like the International Organization for Standardization (ISO).[1][2]

  • Certified Reference Material (CRM): The gold standard. A CRM is produced by a Reference Material Producer accredited to ISO 17034 and is characterized by a metrologically valid procedure for one or more specified properties.[2] The certified values are accompanied by a measurement uncertainty and a statement of metrological traceability.[1]

  • Reference Material (RM): A material that is sufficiently homogeneous and stable with respect to one or more specified properties to be used for measurement calibration, assessment of a measurement procedure, or for assigning values to other materials.[3] Unlike a CRM, its values are not always accompanied by a statement of uncertainty and traceability.

  • In-House or Working Standards: These are materials prepared by the laboratory for routine quality control. Their property values should ideally be assigned in-house using a method calibrated with a CRM.

For the elemental analysis of a novel 4-alkoxy benzoate, the use of a CRM is mandatory for instrument calibration and method validation to ensure the results are traceable and defensible.

Comparative Analysis of Commercially Available CRMs

The ideal CRM for this application should be a high-purity, stable, non-hygroscopic organic solid with a precisely known and certified elemental composition. Benzoic acid and its derivatives are often excellent choices due to their structural similarity to the target analyte class.

Certified Reference Material Supplier Examples Key Characteristics & Rationale for Use Certification
Benzoic Acid Elemental Microanalysis, Alpha Resources, CPAChemStructural Analogue: Contains a benzene ring and carboxylic acid group, mimicking the core of 4-alkoxy benzoates. High Purity & Stability: Available in very high purity (>99.9%), is non-hygroscopic, and has a high melting point, ensuring stability. Well-Characterized: Extensively studied and certified by multiple national metrology institutes and accredited producers.[4][5][6][7]ISO 17034, ISO/IEC 17025
Acetanilide Elemental Microanalysis, Thermo Fisher ScientificCHN Standard: A universally accepted standard for Carbon, Hydrogen, and Nitrogen analysis. High Nitrogen Content: Useful for ensuring robust performance of the nitrogen detection channel. Excellent Combustion Properties: Burns cleanly and completely, providing reliable and reproducible results.ISO 17034, ISO/IEC 17025
Sulfanilamide Elemental MicroanalysisCHNS Standard: The preferred standard when sulfur analysis is also required, though not typically present in 4-alkoxy benzoates. High Purity: Available as a high-purity, stable crystalline solid.ISO 17034
Atropine Elemental MicroanalysisComplex Heterocycle: Used to challenge the combustion system with a more complex, nitrogen-containing molecule. This helps verify the analyzer's efficiency in breaking down robust structures.ISO 17034

For 4-alkoxy benzoates, Benzoic Acid CRM is the most scientifically sound choice for calibration and validation due to its structural relevance and well-established metrological pedigree.

Pillar 2: The Analytical Engine - High-Temperature Combustion (Dumas Method)

Modern elemental analysis is dominated by automated CHNS analyzers that rely on the principle of high-temperature combustion, a direct descendant of the method developed by Justus von Liebig.[8] This technique is chosen for its speed, precision, and applicability to a wide range of organic materials, including pharmaceuticals.[9][10]

The Causality of the Combustion Workflow
  • Sample Preparation: A small, precisely weighed amount of the 4-alkoxy benzoate (typically 1-3 mg) is encapsulated in a tin container. Tin acts as a flux, promoting a rapid and complete "flash" combustion upon entering the furnace.

  • Combustion: The sample is dropped into a vertical quartz tube furnace heated to ~1000°C and rich in oxygen. This high temperature ensures the complete breakdown of the organic molecule.

  • Conversion & Reduction: The combustion products (CO₂, H₂O, Nₓ, SO₂) are swept by a helium carrier gas through a secondary furnace containing catalysts (e.g., tungsten trioxide) and a reducing agent (high-purity copper). This critical step ensures all nitrogen oxides (Nₓ) are quantitatively converted to N₂ gas.

  • Separation & Detection: The resulting gas mixture (He, CO₂, H₂O, N₂) is passed through a chromatographic column. The gases are separated based on their physical properties and then quantified by a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the helium carrier gas as each analyte gas elutes from the column.[11]

This entire process is automated, providing a complete CHN analysis in a matter of minutes.

Pillar 3: A Self-Validating System - Protocol for Method Validation

A protocol is not merely a set of instructions; it is a system designed to prove that an analytical method is suitable for its intended purpose.[12] The validation of the elemental analysis of a novel 4-alkoxy benzoate must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[13][14][15]

Here, we present a detailed protocol using 4-Propoxybenzoic Acid (C₁₀H₁₂O₃) as our model analyte and a Benzoic Acid CRM as the primary standard.

Case Study Analyte: 4-Propoxybenzoic Acid
  • Molecular Formula: C₁₀H₁₂O₃[16][17][18][19][20]

  • Molecular Weight: 180.20 g/mol [16][17][19][20]

  • Theoretical Elemental Composition:

    • Carbon (C): (12.011 * 10 / 180.20) * 100 = 66.66%

    • Hydrogen (H): (1.008 * 12 / 180.20) * 100 = 6.71%

    • Nitrogen (N): 0.00%

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Calibration cluster_validation Phase 2: Method Validation (ICH Q2 R1) p1 Select Benzoic Acid CRM (ISO 17034 Certified) p2 Accurately weigh CRM (1-3 mg) in tin capsules (n=5) p1->p2 p3 Analyze CRM samples to establish instrument calibration (K-factor) p2->p3 v2 Analyze samples using the established calibration p3->v2 Apply Calibration v1 Weigh 4-Propoxybenzoic Acid (Analyte) samples (n=6) v1->v2 v4 Evaluate Precision (Repeatability): Calculate RSD% for C & H (n=6) v2->v4 v5 Evaluate Accuracy: Compare mean experimental %C, %H to theoretical values v2->v5 v3 Evaluate Specificity: Run blank tin capsule v3->v2 v6 Document Results: Compile validation report v4->v6 v5->v6

Caption: Workflow for Calibration and Validation.

Step-by-Step Validation Protocol

1. Instrument Calibration

  • Objective: To calibrate the thermal conductivity detector's response using a traceable CRM.

  • Procedure:

    • Select a Benzoic Acid CRM traceable to a national metrology institute (e.g., NIST).[4]

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the Benzoic Acid CRM into five separate tin capsules. Record the weight to at least 0.001 mg.

    • Analyze the five CRM samples on the CHNS analyzer according to the manufacturer's instructions.

    • Using the instrument software, perform a calibration. The software will generate response factors (K-factors) for C and H based on the known elemental composition of the benzoic acid and the measured detector signals.

2. Validation of 4-Propoxybenzoic Acid Analysis

  • Specificity

    • Objective: To ensure that the signal is derived from the analyte and not from the sample container.

    • Procedure: Analyze an empty, sealed tin capsule (a "blank").

    • Acceptance Criterion: The instrument should report negligible or zero percent C and H.

  • Precision (Repeatability)

    • Objective: To demonstrate the precision of the method under the same operating conditions over a short interval of time.

    • Procedure:

      • Accurately weigh six individual samples of the 4-Propoxybenzoic Acid test article (1-3 mg each).

      • Analyze all six samples sequentially using the previously established calibration.

    • Acceptance Criterion: The relative standard deviation (RSD) for the %C and %H results across the six replicates should be ≤ 0.5%.

  • Accuracy

    • Objective: To assess the closeness of the experimental results to the true (theoretical) values.

    • Procedure:

      • Calculate the mean of the %C and %H values from the six precision replicates.

      • Compare the experimental mean to the theoretical values for 4-Propoxybenzoic Acid.

    • Acceptance Criterion: The mean experimental value should be within ±0.30% (absolute) of the theoretical value. For example, for Carbon (66.66%), the acceptable range would be 66.36% to 66.96%.

  • Linearity & Range (Typically not required for elemental analysis as it is a bulk assay technique performed at 100% of the expected concentration, but can be demonstrated if required).

  • Robustness (Can be assessed by having a different analyst perform the analysis on a different day).

Data Summary and Comparison

The results of the validation should be summarized in a clear, tabular format.

Table 1: Theoretical vs. Acceptance Criteria for 4-Propoxybenzoic Acid

Element Theoretical Value (%) Acceptable Range (Absolute %) Precision (RSD%)
Carbon (C) 66.6666.36 - 66.96≤ 0.5%
Hydrogen (H) 6.716.41 - 7.01≤ 0.5%
Nitrogen (N) 0.00Not DetectedN/A

Conclusion: Ensuring Trustworthiness Through a Validated System

Achieving accurate and reliable elemental analysis data for novel compounds like 4-alkoxy benzoates is not a matter of simply running a sample. It requires a systematic approach grounded in metrological principles. The process begins with the judicious selection of a high-quality, structurally relevant Certified Reference Material, such as Benzoic Acid, to ensure the traceability of the measurement. It is executed using a robust and well-understood analytical technique like automated combustion analysis.

Crucially, the entire workflow must be treated as a self-validating system, with every step from calibration to final measurement being challenged and documented according to internationally recognized guidelines like ICH Q2(R1). By following this rigorous, science-led approach, researchers, scientists, and drug development professionals can generate elemental composition data that is not only accurate but also trustworthy and defensible, forming a solid foundation for the entire pharmaceutical development lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • BH GSO ISO Guide 33:2024 - Reference materials — Good practice in using reference materials. Ministry of Industry & Commerce, Bahrain. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ISO Guide 33:2015 - Reference materials — Good practice in using reference materials. African Food Safety Network (AFoSaN). [Link]

  • How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. National Institute of Standards and Technology (NIST). [Link]

  • ISO Guide 33:2015(E) - Reference materials — Good practice in using reference materials. International Organization for Standardization. [Link]

  • Revision of ISO Guide 33: good practice in using reference materials. ResearchGate. [Link]

  • IAEA-601 Benzoic Acid. International Atomic Energy Agency. [Link]

  • 4-Propoxybenzoic acid. NIST Chemistry WebBook. [Link]

  • The Chemical Profile of 4-Propoxybenzoic Acid (CAS: 5438-19-7). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Combustion analysis. Wikipedia. [Link]

  • 4-Propoxybenzoic acid. NIST Chemistry WebBook. [Link]

  • Benzoic Acid Certified Reference Material. Alpha Resources. [Link]

  • Combustion Elemental Analysis. Analytik Jena. [Link]

  • Combustion analysis – Knowledge and References. Taylor & Francis. [Link]

  • CAS No. 5438-19-7, 4-Propoxybenzoic acid. 001CHEMICAL. [Link]

  • 4-Propoxybenzoic Acid. PubChem, National Institutes of Health. [Link]

  • Benzoic acid - Certified Reference Material for standardization of volumetric solutions. CPAChem. [Link]

  • Benzoic Acid Certified Reference Material. Alpha Resources. [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. Agilent. [Link]

  • CHNS Analysis. University of California, Santa Cruz. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]

  • Various Analysis Techniques For Organic Acids and Examples of Their Application. Scribd. [Link]

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Comparative

A Comparative Guide to the UV-Vis Spectral Properties of Methyl 4-butoxy-2-hydroxybenzoate

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's interaction with ultraviolet and visible light is fundamental. This guide provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a precise understanding of a molecule's interaction with ultraviolet and visible light is fundamental. This guide provides an in-depth analysis of the anticipated UV-Vis spectral characteristics of Methyl 4-butoxy-2-hydroxybenzoate, a substituted aromatic ester. While direct experimental spectral data for this specific molecule is not prevalent in publicly accessible databases, we can construct a highly accurate predictive model of its absorption profile.

This guide will elucidate this predicted spectrum by dissecting its core chromophore, examining the electronic effects of its substituents, and drawing direct comparisons with structurally analogous compounds. We will ground our analysis in the fundamental principles of electronic spectroscopy to explain the causality behind the expected spectral features.

Predicted UV-Vis Absorption Profile of Methyl 4-butoxy-2-hydroxybenzoate

The UV-Vis spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores—moieties that absorb light—and auxochromes—groups that modify the absorption of a chromophore. The structure of Methyl 4-butoxy-2-hydroxybenzoate contains a substituted benzene ring, which acts as the primary chromophore.

The prediction of its absorption maxima (λmax) is built upon the known spectral data of its parent structure, 2,4-dihydroxybenzoic acid.

  • Core Chromophore (2,4-dihydroxybenzoic acid): The foundational structure, 2,4-dihydroxybenzoic acid, exhibits three distinct absorption maxima at approximately 208 nm, 258 nm, and 296 nm[1]. These absorptions correspond to π → π* electronic transitions within the benzene ring, which are influenced by the electron-donating hydroxyl (-OH) and electron-withdrawing carboxyl (-COOH) groups.

  • Effect of Esterification (Methyl Ester): The conversion of the carboxylic acid group to a methyl ester (forming methyl 2,4-dihydroxybenzoate) typically results in a negligible shift of the λmax values. The fundamental electronic nature of the carbonyl's interaction with the ring remains similar.

  • Effect of Alkoxylation (4-Butoxy Group): The key modification is the replacement of the hydrogen on the 4-position hydroxyl group with a butyl chain. An alkoxy group (-O-Alkyl) is a stronger electron-donating group (auxochrome) than a hydroxyl group due to the inductive effect of the alkyl chain. This enhanced electron-donating capacity is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption bands compared to the 2,4-dihydroxy parent structure. A hyperchromic effect (an increase in molar absorptivity) is also possible.

Based on this analysis, the predicted UV-Vis spectrum of Methyl 4-butoxy-2-hydroxybenzoate in a non-polar solvent would feature two primary absorption bands at wavelengths slightly longer than those of its parent compounds.

Comparative Spectral Analysis

To substantiate our prediction, we will compare the expected spectrum of Methyl 4-butoxy-2-hydroxybenzoate with well-characterized, structurally related molecules. This comparison highlights the specific contribution of the 2-hydroxy and 4-butoxy substituents to the overall UV-Vis absorption profile.

Comparison with Methylparaben

Methylparaben (Methyl 4-hydroxybenzoate) lacks the hydroxyl group at the 2-position. This structural difference is critical and demonstrates the profound influence of the ortho-hydroxyl group.

CompoundKey Structural Differenceλmax (nm)Molar Absorptivity (ε)
Methyl 4-butoxy-2-hydroxybenzoate Presence of 2-OH and 4-O(CH₂)₃CH₃~260-265 nm, ~300-305 nm (Predicted)N/A
Methylparaben Lacks 2-OH group~256 nm[2]Log(ε) ≈ 4.2 (in Ethanol)[2]

The presence of the 2-hydroxy group in our target compound allows for intramolecular hydrogen bonding with the adjacent ester group. This bonding planarizes the molecule and influences the electronic energy levels, contributing to the distinct, longer-wavelength absorption band predicted around 300-305 nm, which is absent in Methylparaben.

Comparison with Methyl Salicylate

Methyl Salicylate (Methyl 2-hydroxybenzoate) provides a comparison for the effect of the 4-butoxy group.

CompoundKey Structural Differenceλmax (nm)Molar Absorptivity (ε)
Methyl 4-butoxy-2-hydroxybenzoate Presence of 4-O(CH₂)₃CH₃~260-265 nm, ~300-305 nm (Predicted)N/A
Methyl Salicylate Lacks 4-alkoxy group~238 nm, ~305 nmN/A

The electron-donating butoxy group at the para-position (4-position) in Methyl 4-butoxy-2-hydroxybenzoate extends the conjugation of the π-system through resonance. This is expected to cause a bathochromic shift in the lower wavelength band compared to Methyl Salicylate.

The logical flow for predicting the UV-Vis spectrum is visualized below.

G cluster_mods Structural Modifications A Core Chromophore 2,4-Dihydroxybenzoic Acid λmax: 208, 258, 296 nm B Methyl 2,4-Dihydroxybenzoate (Esterification) A->B Minor λmax shift C Target Molecule Methyl 4-butoxy-2-hydroxybenzoate (4-O-Alkylation) B->C Auxochromic Effect (Stronger e- donation) D Predicted Spectrum Bathochromic Shift λmax > 258 nm & > 296 nm C->D Leads to

Caption: Predictive workflow for the UV-Vis spectrum of Methyl 4-butoxy-2-hydroxybenzoate.

The Science Behind the Spectrum: Electronic Transitions

The absorption of UV-Vis light by Methyl 4-butoxy-2-hydroxybenzoate involves the promotion of electrons from a lower energy ground state to a higher energy excited state.[1][3] In organic molecules with conjugated systems, the most important transitions are:

  • π → π* (pi to pi-star) transitions: These occur in molecules with double or triple bonds and aromatic rings. They are typically high-energy transitions resulting in strong absorption bands.[1] For our target molecule, these transitions, modulated by the substituents, are responsible for the primary absorption bands.

  • n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on the oxygen atoms) to an antibonding π* orbital. These transitions are lower in energy and intensity compared to π → π* transitions.[1]

The hydroxyl and butoxy groups act as powerful auxochromes. Their lone pair electrons on the oxygen atoms can delocalize into the benzene ring's π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength (lower energy) light—the observed bathochromic shift.[4]

G cluster_0 Energy Levels ground_state HOMO π-system (Ground State) excited_state LUMO π*-system (Excited State) ground_state:h->excited_state:l ΔE = hν (π → π* transition) note UV Photon Absorption Causes Electron Promotion

Caption: Energy diagram of a π → π* electronic transition in a chromophore.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis spectrum of Methyl 4-butoxy-2-hydroxybenzoate, the following rigorous protocol should be employed. This protocol is designed to ensure accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: Methyl 4-butoxy-2-hydroxybenzoate, >98% purity

  • Solvent: Spectroscopic grade ethanol or cyclohexane

  • Instrumentation: Dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes

Procedure
  • Stock Solution Preparation:

    • Accurately weigh approximately 20 mg of Methyl 4-butoxy-2-hydroxybenzoate.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen spectroscopic grade solvent. This creates a stock solution of approximately 200 µg/mL.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution with a concentration that results in an absorbance maximum between 0.5 and 1.0 AU. A typical concentration for this would be around 5-10 µg/mL.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 400 nm to 200 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.[5]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it three times with small aliquots of the working solution.

    • Fill the sample cuvette with the working solution and place it back in the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the pure solvent reference at each wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the exact concentration of the working solution is known, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law: A = εbc , where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[6][7]

G A Prepare Stock & Working Solutions C Baseline Correction (Solvent vs. Solvent) A->C B Instrument Warm-up (30 min) B->C D Rinse & Fill Sample Cuvette C->D E Acquire Spectrum (Scan 400-200 nm) D->E F Data Analysis (Identify λmax, Calculate ε) E->F

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Conclusion

While direct experimental data for Methyl 4-butoxy-2-hydroxybenzoate remains elusive in common literature, a robust prediction of its UV-Vis spectral characteristics can be made through a systematic analysis of its structure and comparison with related compounds. We predict two primary π → π* absorption bands, with maxima shifted to slightly longer wavelengths than 258 nm and 296 nm, respectively, due to the strong auxochromic effect of the 4-butoxy group. This guide provides not only this expert prediction but also the comparative evidence and a detailed protocol for its experimental verification, underscoring the synergy between theoretical understanding and empirical validation in chemical analysis.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • Fiveable. (n.d.). UV-visible spectroscopy and electronic transitions. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • JoVE. (2024). UV–Vis Spectroscopy: Molecular Electronic Transitions. Retrieved from [Link]

  • Lumen Learning. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • Sager, E. E., Schooley, M. R., Carr, A. S., & Acree, S. F. (1945). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 35, 521-537. Retrieved from [Link]

  • NIST. (n.d.). Methylparaben. NIST Chemistry WebBook. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Fiveable. (n.d.). 3.13 Beer-Lambert Law. AP Chem. Retrieved from [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

Validation

Comparative Guide: Impurity Characterization in Methyl 4-butoxy-2-hydroxybenzoate Synthesis

Executive Summary Methyl 4-butoxy-2-hydroxybenzoate (MBHB) is a critical structural motif in medicinal chemistry, often utilized as an intermediate for active pharmaceutical ingredients (APIs) and as a UV-absorbing chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-butoxy-2-hydroxybenzoate (MBHB) is a critical structural motif in medicinal chemistry, often utilized as an intermediate for active pharmaceutical ingredients (APIs) and as a UV-absorbing chromophore in cosmetic applications. Its synthesis, typically via the regioselective Williamson ether alkylation of methyl 2,4-dihydroxybenzoate, presents a classic challenge in process chemistry: controlling chemoselectivity between two phenolic hydroxyl groups.

This guide provides a comparative technical analysis of the impurity profile inherent to this synthesis. We contrast High-Performance Liquid Chromatography (HPLC-UV) against Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for detection, and evaluate Recrystallization versus Flash Column Chromatography for purification.

Synthesis Pathway & Impurity Genesis[1]

The synthesis relies on the nucleophilic substitution of n-butyl bromide by the phenoxide of methyl 2,4-dihydroxybenzoate. The reaction exploits the acidity difference between the 4-OH (more acidic, pKa ~8) and the 2-OH (less acidic, pKa ~10, due to intramolecular hydrogen bonding with the carbonyl).

The Impurity Landscape

Despite the pKa difference, process deviations lead to distinct impurity classes:

  • Impurity A (Starting Material): Methyl 2,4-dihydroxybenzoate. Result of incomplete conversion.

  • Impurity B (Over-Alkylation): Methyl 2,4-dibutoxybenzoate. Result of excess base/alkyl halide or high temperatures.

  • Impurity C (Hydrolysis): 4-butoxy-2-hydroxybenzoic acid. Result of moisture ingress or harsh workup conditions.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the branching points where impurities are generated.

MBHB_Synthesis SM Methyl 2,4-dihydroxybenzoate (Starting Material) SM->SM Incomplete Rxn (Impurity A) Intermediate 4-OH Phenoxide (Reactive Intermediate) SM->Intermediate Deprotonation (Selective) Reagents n-Butyl Bromide Base (K2CO3) Reagents->Intermediate Product Methyl 4-butoxy-2-hydroxybenzoate (Target Product) Intermediate->Product SN2 Alkylation (Major) Impurity_B Impurity B: Methyl 2,4-dibutoxybenzoate (Bis-alkylated) Product->Impurity_B Excess Base/R-Br (Over-alkylation) Impurity_C Impurity C: 4-butoxy-2-hydroxybenzoic acid (Hydrolysis) Product->Impurity_C H2O/OH- (Saponification)

Caption: Mechanistic pathway showing the origin of critical impurities (Red) from the target synthesis (Green).

Comparative Analysis: Analytical Methodologies

For routine quality control (QC) versus trace-level genotoxic impurity (GTI) analysis, the choice of instrument is pivotal.

HPLC-UV vs. UPLC-MS/MS

While HPLC-UV is the workhorse for assay purity, it often fails to detect trace levels of Impurity B due to similar chromophores. UPLC-MS offers definitive structural confirmation.

FeatureStandard HPLC-UVUPLC-MS/MS (QqQ)
Primary Application Routine QC, Assay, Content UniformityTrace Impurity Profiling, Genotoxic Screening
Detection Principle UV Absorbance (254 nm)Mass-to-Charge Ratio (m/z)
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.1 - 1.0 ng/mL
Specificity for Impurity B Moderate. Co-elution risk with non-polar matrix components.High. Distinct parent ion [M+H]+ difference (+56 Da).
Throughput 15-25 min run time3-5 min run time
Cost per Sample Low ($)High (

$)
Analytical Decision Workflow

Use this logic gate to determine the appropriate method for your development stage.

Analytical_Workflow Start Sample: Crude MBHB Goal Define Analytical Goal Start->Goal Routine Routine Purity Check (>98% target) Goal->Routine High Conc. Trace Trace Impurity ID (<0.1% threshold) Goal->Trace Low Conc. Method_A Method A: RP-HPLC (UV 254nm) C18 Column, MeOH/Water Routine->Method_A Method_B Method B: UPLC-MS/MS ESI+, MRM Mode Trace->Method_B Result_A Pass: Release for Crystallization Fail: Reprocess Method_A->Result_A Result_B Output: Structural Elucidation & ppm-level quantification Method_B->Result_B

Caption: Decision tree for selecting analytical methods based on detection limits and project phase.

Comparative Analysis: Purification Strategies

Removing Impurity B (Bis-alkylated) is the most significant challenge because its lipophilicity is only marginally higher than the product, and it lacks the free phenolic -OH, changing its hydrogen-bonding capability.

Recrystallization vs. Flash Chromatography
ParameterRecrystallization (MeOH/H2O)Flash Chromatography (Silica)
Separation Mechanism Solubility differential (Lattice energy)Polarity/Adsorption affinity
Impurity A Removal Excellent. Phenolic SM stays in mother liquor.Good. High polarity difference.
Impurity B Removal Poor. Often co-crystallizes due to structural similarity.Excellent. Non-polar Impurity B elutes first (Rf ~0.8 vs 0.4).
Scalability High (Kg to Ton scale)Low/Medium (g to Kg scale)
Yield 70-85%90-95%
Recommendation Use for bulk removal of SM (Impurity A).Mandatory if Impurity B > 1.0%.

Experimental Protocols

Synthesis of Methyl 4-butoxy-2-hydroxybenzoate

Note: This protocol is designed to minimize Impurity B formation.

  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in acetone (anhydrous).

  • Base Addition: Add Potassium Carbonate (K2CO3, 1.1 eq). Crucial: Do not use Cs2CO3 as it increases the reactivity of the 2-OH position, promoting bis-alkylation.

  • Alkylation: Add n-butyl bromide (1.05 eq) dropwise over 30 minutes at reflux.

  • Monitoring: Reflux for 4-6 hours. Monitor by HPLC. Stop reaction when SM < 2.0%.

  • Workup: Filter inorganic salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with 1N HCl (to remove remaining base) and Brine.

Validated HPLC-UV Method
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% -> 90% B (Linear Gradient)

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 254 nm (Max absorption for benzoate system).[1][4]

  • Retention Times (Approx):

    • Impurity A (SM): 3.2 min

    • Product (MBHB): 8.5 min

    • Impurity B (Bis): 12.1 min

References

  • Synthesis & Regioselectivity

    • BenchChem. (2025). Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. Retrieved from

    • Wang, Y., et al. (2022). "Cesium bicarbonate-mediated regioselective alkylation of 2,4-dihydroxybenzyaldehydes." Tetrahedron Letters, 95, 153755. [5]

  • Impurity Characterization

    • Ivanov, A. S., et al. (2012).[6] "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride." Scientia Pharmaceutica, 80(1), 67-76.[6]

  • Analytical Method Validation

    • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

    • Ahmed, N. R. (2023).[4] "RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate." European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.[4]

  • Reaction Mechanism (Williamson Ether Synthesis)

    • Master Organic Chemistry. (2014).[7][8] The Williamson Ether Synthesis. Retrieved from

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 4-butoxy-2-hydroxybenzoate

Part 1: Executive Safety Directive (The "Why") As researchers, we often become desensitized to "intermediate" chemicals, treating them with less rigor than final APIs or known cytotoxins. Methyl 4-butoxy-2-hydroxybenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

As researchers, we often become desensitized to "intermediate" chemicals, treating them with less rigor than final APIs or known cytotoxins. Methyl 4-butoxy-2-hydroxybenzoate presents a specific risk profile due to its structural duality: it possesses both a phenolic moiety (irritant/corrosive potential) and an ester linkage (lipophilic skin permeation).

The Core Risk: This compound is not just a surface irritant.[1][2] The butoxy group increases lipophilicity compared to simple methyl salicylate, potentially enhancing skin absorption. While standard Safety Data Sheets (SDS) classify it primarily as a Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335), operational experience dictates we treat it as a potential sensitizer and corneal hazard .

Your Directive: Do not rely on "standard lab practice." The protocols below are designed to prevent the cumulative low-level exposure that leads to contact dermatitis and to eliminate the risk of irreversible eye damage during synthesis or handling.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is derived from chemical resistance data for organic esters and phenols. Latex gloves are strictly prohibited due to poor resistance against ester-based permeation.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Nitrile (High Grade) Spec: Minimum thickness 5 mil (0.12 mm). Rationale: Esters can swell and degrade nitrile over time. Thin disposable gloves offer <5 mins protection against direct contact. Double gloving is recommended for synthesis steps involving pure oil/solid.
Eye Protection Chemical Splash Goggles Spec: ANSI Z87.1+ (Indirect Vent). Rationale: Safety glasses are insufficient. The phenolic hydroxyl group poses a risk of severe corneal opacity if dust or splashes bypass the glasses' side shields.
Respiratory Engineering Control Spec: Fume Hood (Face velocity 80-100 fpm). Rationale: If weighing solid powder outside a hood, an N95 particulate respirator is the absolute minimum requirement to prevent mucosal irritation (H335).
Body Lab Coat (Poly/Cotton) Spec: Buttoned to neck, sleeves rolled down. Rationale: Prevents migration of particulates to street clothes. Tyvek sleeves are recommended if handling >100g quantities.

Part 3: Operational Protocols (The "How")

Phase A: Pre-Handling & Engineering Controls

Before opening the container, verify the "Zone of Control."

  • Airflow Check: Confirm fume hood flow is active.

  • Decon Prep: Prepare a "wet wipe" station with 70% Ethanol or Isopropanol inside the hood. This compound is lipophilic; water alone will not effectively clean spills.

  • Static Mitigation: If the substance is a dry powder, use an ionizing fan or anti-static gun if available to prevent "fly-away" particles during weighing.

Phase B: Active Handling (Weighing & Transfer)

Objective: Zero-contact transfer.

  • Donning: Wash hands, dry thoroughly, then don inner nitrile gloves (orange/white) followed by outer nitrile gloves (blue/purple). This color contrast helps identify tears immediately.

  • Weighing:

    • Do not weigh directly on the open bench.

    • Place the balance inside the hood or use a localized powder containment enclosure.

    • Use a disposable anti-static weigh boat .

  • Transfer:

    • Dissolve the solid/oil immediately after weighing if possible. Handling the compound in solution (e.g., DCM, Ethyl Acetate) reduces dust risk but increases permeation risk—maintain glove discipline.

  • Glove Hygiene: If any visible chemical touches your outer glove, change it immediately .[3] Do not wait to finish the experiment.

Phase C: Decontamination & Disposal

Causality: Improper disposal is the leading cause of "mystery" lab contamination.

  • Primary Waste: All mother liquors and reaction solvents containing this benzoate must go into Non-Halogenated Organic Waste (unless halogenated solvents were used).

  • Solid Waste: Contaminated weigh boats, pipettes, and paper towels must be bagged in a clear, sealed bag before being thrown into the solid waste bin to prevent off-gassing or dust dispersion.

  • Surface Decon: Wipe the balance area with an alcohol-soaked tissue. Dispose of the tissue as solid chemical waste.

Part 4: Emergency Response Logic

ScenarioImmediate ActionSecondary Action
Skin Contact Drench & Soap (15 mins). Alcohol exacerbates absorption after contact. Use water/soap first.Monitor for redness/blistering over 24 hours. Consult SDS Section 4.
Eye Contact Eyewash Station (15 mins).[4] Force eyelids open. Time it—15 mins feels like an eternity but is necessary.Seek Medical Attention immediately. Bring the CAS number (86840-96-2) to the physician.
Spill (>5g) Evacuate & Ventilate. Do not attempt to sweep dry powder (creates aerosol).Cover with absorbent pads soaked in solvent, then scoop into a sealed bag.

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling Methyl 4-butoxy-2-hydroxybenzoate.

SafetyProtocol cluster_Handling Active Handling Phase Risk Risk Assessment: CAS 86840-96-2 (Irritant/Sensitizer) PPE PPE Selection: Nitrile Gloves (>5mil) Splash Goggles Risk->PPE Defines Check Engineering Check: Fume Hood Flow Static Control PPE->Check Prerequisite Weigh Weighing: Inside Hood Anti-static Boat Check->Weigh Clear to Proceed Solubilize Solubilization: Dissolve Immediately Reduce Dust Risk Weigh->Solubilize Process Solubilize->PPE If Splash Occurs: Change Gloves Decon Decontamination: Solvent Wipe (Alcohol) Seal Solid Waste Solubilize->Decon Post-Process Disposal Disposal: Organic Waste Stream (Segregated) Decon->Disposal Final Step

Caption: Operational workflow emphasizing the critical feedback loop of changing gloves immediately upon splash contact due to ester permeation risks.

References

  • Matrix Fine Chemicals. (n.d.). Methyl 4-butoxy-2-hydroxybenzoate | CAS 86840-96-2.[5] Retrieved October 26, 2023, from [Link]

  • Florida State University. (n.d.). OSHA Glove Selection Chart - Organic Esters. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 4-hydroxybenzoate (Paraben Class Toxicity). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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